Sitagliptin Deamino Impurity 1
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F6N4O/c17-10-7-12(19)11(18)6-9(10)2-1-3-14(27)25-4-5-26-13(8-25)23-24-15(26)16(20,21)22/h1,3,6-7H,2,4-5,8H2/b3-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSHJJFVCWMIKH-HNQUOIGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C=CCC3=CC(=C(C=C3F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)/C=C/CC3=CC(=C(C=C3F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253056-18-6 | |
| Record name | (2E)-1-(5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo(4,3-a)pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)-2-buten-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253056186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-1-(5,6-DIHYDRO-3-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLO(4,3-A)PYRAZIN-7(8H)-YL)-4-(2,4,5-TRIFLUOROPHENYL)-2-BUTEN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA5DQ297BM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Topic: Sitagliptin Deamino Impurity 1: A Guide to Synthesis Pathway and Formation Mechanism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus. The control of impurities during the manufacturing and storage of any active pharmaceutical ingredient (API) is critical to ensure its safety and efficacy. Among the known degradation products of Sitagliptin, the Deamino Impurity 1, also known as 3-Desamino-2,3-dehydro Sitagliptin, is of significant interest.[1] This impurity is recognized as a principal degradant formed under acidic stress conditions.[2][3] Understanding its formation mechanism is crucial for developing robust formulations and storage strategies. Furthermore, the deliberate synthesis of this impurity is essential for its use as a reference standard in analytical methods to ensure the quality and stability of Sitagliptin drug products. This guide provides a comprehensive overview of the chemical characteristics, formation mechanism, and a detailed synthetic pathway for Sitagliptin Deamino Impurity 1, tailored for professionals in pharmaceutical research and development.
Characterization of this compound
This compound is the result of a chemical transformation of the parent Sitagliptin molecule involving the loss of its primary amine group and the concurrent formation of a double bond.[1][4] This structural change significantly alters the molecule's chemical properties.
Chemical Identity:
-
Systematic Name: (2E)-1-[3-(trifluoromethyl)-5,6-dihydro[2][5][6]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one[4]
-
Common Synonyms: 3-Desamino-2,3-dehydro Sitagliptin, Sitagliptin Impurity 8[4]
-
Molecular Formula: C₁₆H₁₂F₆N₄O[4]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 390.29 g/mol | [4] |
| Monoisotopic Mass | 390.09153 g/mol | [4] |
| Appearance | Off-White Waxy Solid | [4] |
| Topological Polar Surface Area | 51 Ų | [4] |
| Rotatable Bond Count | 3 | [4] |
Formation Mechanism: Acid-Catalyzed Degradation
The primary pathway for the formation of Deamino Impurity 1 is through the forced degradation of Sitagliptin under acidic conditions, typically at elevated temperatures.[2] Studies have shown that significant degradation occurs when Sitagliptin is exposed to hydrochloric acid.[2][3][7]
Mechanistic Rationale: The transformation is a classic acid-catalyzed elimination reaction. The process is initiated by the protonation of the primary amine on the butanamine side chain of Sitagliptin. This protonation converts the amino group (-NH₂) into a much better leaving group, ammonium (-NH₃⁺). Subsequently, the protonated amine departs as ammonia (NH₃). A base (such as water or the conjugate base of the acid) then abstracts a proton from the adjacent carbon, leading to the formation of a thermodynamically stable conjugated carbon-carbon double bond. This results in the α,β-unsaturated ketone structure characteristic of the impurity.
Diagram: Proposed Mechanism of Formation
Caption: Multi-step pathway for the synthesis of the impurity.
Experimental Protocol: Final Condensation Step
This protocol, adapted from patent literature, details the crucial final step of the synthesis: the coupling of the side chain with the heterocyclic core. [8] Objective: To synthesize Deamino Impurity 1 by condensing the butenoic acid side chain with the triazolopyrazine core.
Materials:
-
(E)-4-(2,4,5-trifluorophenyl)but-2-enoic acid (Intermediate from Knoevenagel condensation)
-
3-(trifluoromethyl)-5,6,7,8-tetrahydro-t[2][5][6]riazolo[4,3-a]pyrazine hydrochloride
-
1,1'-Carbonyldiimidazole (CDI) or a similar coupling agent
-
Triethylamine (TEA)
-
Ethyl acetate (solvent)
-
1 M HCl (for washing)
-
1 M NaOH (for washing)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate
Procedure:
-
Acid Activation: Dissolve the (E)-4-(2,4,5-trifluorophenyl)but-2-enoic acid (1.0 eq) in ethyl acetate. Add CDI (approx. 1.05 eq) and stir the mixture at room temperature for about 30 minutes to activate the carboxylic acid.
-
Coupling: To the activated acid solution, add the 3-(trifluoromethyl)-5,6,7,8-tetrahydro-t[2][5][6]riazolo[4,3-a]pyrazine hydrochloride (1.0 eq) followed by triethylamine (1.0 eq) to neutralize the hydrochloride salt.
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction's completion using TLC or HPLC.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, 1 M NaOH, and finally with saturated brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude solid product.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure this compound. The reported yield for this step is high, in the range of 83-86%. [8]
Analytical Considerations
A validated, stability-indicating analytical method is required to separate and quantify Sitagliptin from its impurities, including the Deamino Impurity 1. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique employed. [9][10] Typical RP-HPLC Method Parameters:
| Parameter | Typical Condition | Source |
| Column | C18 (e.g., Poroshell 120 EC-C18, Zorbax Eclipse Plus) | [2][9] |
| Mobile Phase | Gradient elution with Ammonium Acetate or Phosphate buffer and Acetonitrile | [9][10] |
| Flow Rate | 0.3 - 1.0 mL/min | [2][11] |
| Detection | UV at 210 nm or 254 nm | [9][10] |
| Column Temperature | 25 - 37 °C | [2][11] |
Conclusion
A thorough understanding of the formation and synthesis of this compound is indispensable for ensuring the quality, safety, and stability of Sitagliptin drug products. The impurity arises primarily from an acid-catalyzed elimination reaction, a mechanism that must be considered during formulation development and storage. The availability of a robust, deliberate synthesis pathway enables the production of a pure reference standard, which is fundamental for the validation of analytical methods used in routine quality control and stability studies. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with Sitagliptin.
References
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- 11. scielo.br [scielo.br]
Structural Elucidation of Sitagliptin Deamino Impurity 1: An Orthogonal Approach Using Mass Spectrometry and NMR Spectroscopy
An In-depth Technical Guide for Drug Development Professionals
Preamble: The Imperative of Impurity Profiling in Pharmaceutical Quality
In modern drug development, the principle of "quality by design" necessitates a profound understanding of a drug substance's purity profile. Impurities, whether arising from synthesis, degradation, or storage, can impact the safety and efficacy of a pharmaceutical product. Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, is no exception.[1][2] Regulatory bodies mandate the identification and characterization of any impurity present above a specified threshold.
This technical guide provides a comprehensive, field-proven methodology for the characterization of a critical Sitagliptin degradation product: Sitagliptin Deamino Impurity 1 , also known as 3-Desamino-2,3-dehydro Sitagliptin . We will explore its generation via forced degradation and detail its definitive structural elucidation using an orthogonal analytical strategy that leverages the strengths of both High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] This dual approach is the cornerstone of modern structural chemistry, providing the molecular formula and connectivity map required for unambiguous identification.
Genesis of the Impurity: Forced Degradation Studies
To proactively identify potential degradants that may form during the shelf-life of a drug product, forced degradation studies are essential. This compound is a known product of acid hydrolysis.[5][6] Subjecting the Sitagliptin drug substance to acidic conditions mimics potential long-term storage instability and provides a targeted method for generating the impurity for characterization.
Causality of Experimental Choice: Acid-catalyzed degradation often targets labile functional groups. In Sitagliptin, the primary amino group is susceptible to elimination, particularly with the adjacent carbonyl group influencing the molecule's electronic environment. This process results in the loss of ammonia (NH₃) and the formation of a thermodynamically stable conjugated double bond.
Experimental Protocol: Acid-Induced Degradation
-
Preparation: Dissolve 100 mg of Sitagliptin phosphate monohydrate reference standard in 10 mL of a 1:1 mixture of acetonitrile and water.
-
Stress Condition: Add 5 mL of 2.5 M hydrochloric acid (HCl) to the solution.[5]
-
Incubation: Heat the mixture in a water bath at 60°C for 6 hours.[5] This accelerates the degradation process to generate a sufficient quantity of the impurity.
-
Neutralization: Cool the solution to room temperature and carefully neutralize it with 2.5 M sodium hydroxide (NaOH) to a pH of ~7.0.
-
Analysis: Dilute the resulting solution with the mobile phase for subsequent UPLC-MS and NMR analysis. For isolation, preparative HPLC may be employed.[7]
The Orthogonal Analytical Workflow
A single analytical technique is rarely sufficient for the definitive identification of an unknown impurity. Mass spectrometry provides highly sensitive molecular weight information and fragmentation data, while NMR spectroscopy offers an unparalleled view of the molecule's carbon-hydrogen framework and atom connectivity.[3][8] Combining these techniques creates a self-validating system for structural elucidation.
Caption: Orthogonal workflow for impurity characterization.
Mass Spectrometry Analysis: Unveiling the Molecular Formula
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the initial tool of choice due to its high sensitivity and ability to provide molecular weight information for components separated from a complex mixture.[4][9]
Experimental Protocol: UPLC-MS/MS Analysis
-
Instrumentation: An Ultra-Performance Liquid Chromatograph coupled to a Triple Quadrupole or Q-Tof mass spectrometer (UPLC-MS/MS).[10][11]
-
Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.[10]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
-
MS Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Scan Mode: Full scan for parent ion identification and product ion scan for fragmentation analysis.
Data Interpretation and Results
High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is critical for determining the elemental composition.
-
Sitagliptin (Parent Drug): The protonated molecule [M+H]⁺ is observed at an m/z of 408.1136 , corresponding to the molecular formula C₁₆H₁₆F₆N₅O⁺.
-
Deamino Impurity 1: The impurity elutes earlier than Sitagliptin due to its slightly lower polarity. Its protonated molecule [M+H]⁺ is observed at an m/z of 391.0915 , corresponding to the molecular formula C₁₆H₁₃F₆N₄O⁺.
The mass difference of 17.0221 Da between the parent drug and the impurity is a compelling piece of evidence for the loss of an ammonia molecule (NH₃, exact mass 17.0265 Da), strongly suggesting a deamination event.
Table 1: High-Resolution Mass Spectrometry Data
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Mass Difference (Da) |
|---|---|---|---|---|
| Sitagliptin | C₁₆H₁₅F₆N₅O | 408.1128 | 408.1136 | - |
| Deamino Impurity 1 | C₁₆H₁₂F₆N₄O | 391.0915 | 391.0915 | -17.0221 |
Fragmentation Analysis (MS/MS): Tandem MS provides structural confirmation.
-
Sitagliptin Fragmentation: The major fragment ion for Sitagliptin is observed at m/z 235 , resulting from the cleavage of the amide bond.[12]
-
Impurity Fragmentation: The Deamino Impurity 1 also shows a prominent fragment at a similar m/z, indicating that the trifluoromethyl-triazolopyrazine moiety remains intact. The fragmentation of the side chain, however, differs due to the presence of the new double bond, further corroborating the structural change.
NMR Spectroscopy: The Definitive Structural Blueprint
While MS suggests what was lost, NMR spectroscopy reveals precisely where the structural change occurred.[8][13] By comparing the ¹H and ¹³C NMR spectra of Sitagliptin and the isolated impurity, we can map the molecular structure with certainty.
Experimental Protocol: NMR Analysis
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve ~5-10 mg of the isolated impurity (or a sample enriched via forced degradation) in a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Chloroform-d (CDCl₃).
-
Experiments:
-
¹H NMR: To observe all proton environments.
-
¹³C NMR: To observe all carbon environments.
-
2D NMR (COSY, HSQC): Optional but highly recommended for unambiguous assignment of proton and carbon signals, especially for complex molecules.
-
Comparative Spectral Interpretation
The key to the elucidation lies in identifying the signals that disappear from the Sitagliptin spectrum and the new signals that appear in the impurity's spectrum.
Caption: Structural transformation and key NMR spectral changes.
Key Observations:
-
Disappearance of Signals: In the ¹H NMR spectrum of the impurity, the signals corresponding to the two amine protons (-NH₂) of Sitagliptin (often a broad singlet) and the methine proton (-CH) at the chiral center alpha to the amino group are absent.[14][15] Similarly, in the ¹³C NMR spectrum, the signal for the chiral methine carbon disappears.
-
Appearance of New Signals: The most telling evidence is the emergence of two new signals in the vinylic region of the ¹H NMR spectrum (typically between 6.0-7.0 ppm). These signals exhibit a large coupling constant (J ≈ 15-16 Hz), which is characteristic of protons in a trans (E) configuration on a double bond. In the ¹³C spectrum, two new signals appear in the 120-140 ppm range, consistent with sp² hybridized carbons of a double bond.
Table 2: Comparative ¹H NMR Data (Key Signals in DMSO-d₆)
| Assignment | Sitagliptin (δ ppm) | Deamino Impurity 1 (δ ppm) | Rationale for Change |
|---|---|---|---|
| -NH₂ protons | ~8.5 (broad s, 2H) | Absent | Loss of amine group |
| -CH-NH₂ proton | ~3.8 (m, 1H) | Absent | Elimination to form double bond |
| -CH₂-CH(NH₂)- | ~2.7 (m, 2H) | ~3.4 (d, 2H) | Protons now adjacent to C=C bond |
| -CH=CH- | Absent | ~6.5 (dt, 1H), ~6.9 (dt, 1H) | Formation of new vinyl group |
Table 3: Comparative ¹³C NMR Data (Key Signals in DMSO-d₆)
| Assignment | Sitagliptin (δ ppm) | Deamino Impurity 1 (δ ppm) | Rationale for Change |
|---|---|---|---|
| -C=O (Amide) | ~170 | ~168 | Minor shift due to conjugation |
| -CH-NH₂ | ~45 | Absent | Elimination to form double bond |
| -CH₂- (adjacent to CH-NH₂) | ~42 | ~40 | Change in adjacent group |
| -CH=CH- | Absent | ~125, ~138 | Formation of new double bond |
Conclusion: A Confirmed Structure
-
MS Data confirms the loss of 17 Da, consistent with the loss of NH₃, and provides the exact molecular formula C₁₆H₁₂F₆N₄O.
-
NMR Data confirms the loss of the amine and adjacent methine protons and, crucially, demonstrates the formation of a new trans-configured carbon-carbon double bond.
The evidence irrefutably identifies This compound as (2E)-1-[3-(trifluoromethyl)-5,6-dihydro[5][10][11]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one .[16][17]
This rigorous, multi-technique approach exemplifies the standards required in pharmaceutical analysis, ensuring that all potential impurities are well-characterized. This knowledge is fundamental for setting appropriate specifications in quality control, ensuring the long-term stability of the drug product, and, ultimately, safeguarding patient safety.
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Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination o. (2023-07-17). Revista Brasileira de Farmácia Hospitalar e Serviços de Saúde. [Link]
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Sonune, D. P., & Mone, M. K. (2013). ISOLATION, CHARACTERIZATION OF DEGRADATION PRODUCTS OF SITAGLIPTIN AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR SITAGLIPTIN API AND TABLETS. International Journal of Pharmaceutical Sciences and Research. [Link]
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Forced degradation studies of Sitagliptin Phosphate and Metformin HCl... ResearchGate. [Link]
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REVERSED-PHASE LIQUID CHROMATOGRAPHY WITH MASS DETECTION AND NMR CHARACTERIZATION OF SITAGLIPTIN DEGRADATION RELATED IMPURITIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
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Bioanalytical Method Development and Validation and forced degradation of Sitagliptin and determination of Pharmacokinetic application study in Human Plasma by RP-HPLC method. Journal of Drug Delivery and Therapeutics. [Link]
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Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. NIH. [Link]
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Product ion mass spectra and fragmentation patterns of (A) selinexor... ResearchGate. [Link]
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A highly sensitive LC-MS/MS method for the determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate active pharmaceutical ingredient. RSC Publishing. [Link]
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Formation kinetics of Sitagliptin Deamino Impurity 1 under forced degradation
An In-Depth Technical Guide to the Formation Kinetics of Sitagliptin Deamino Impurity 1 Under Forced Degradation Conditions
Abstract
Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus.[1][2] The manufacturing and storage of any active pharmaceutical ingredient (API) can lead to the formation of impurities, which may impact the drug's safety and efficacy. This technical guide provides a comprehensive exploration of the formation kinetics of a key degradation product, this compound (also known as 3-Desamino-2,3-dehydro Sitagliptin).[3][4] We delve into the principles of forced degradation studies as mandated by the International Council for Harmonisation (ICH) guidelines, presenting a framework for not only identifying degradation pathways but also quantifying their reaction rates. This document offers detailed, field-proven protocols for executing these studies, developing a robust stability-indicating analytical method, and interpreting the resulting kinetic data. It is intended for researchers, analytical scientists, and drug development professionals seeking to establish a rigorous understanding of Sitagliptin's stability profile.
Introduction: The Imperative of Impurity Analysis
Sitagliptin: A Targeted Antidiabetic Agent
Sitagliptin's therapeutic action is derived from its inhibition of the DPP-4 enzyme. This enzyme is responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, sitagliptin increases the levels of active incretins, which in turn enhance glucose-dependent insulin secretion and suppress glucagon release, leading to improved glycemic control.[1]
Regulatory Landscape: The Role of Forced Degradation
Regulatory bodies worldwide, guided by frameworks like the ICH Q1A(R2) guideline, mandate stringent stability testing to ensure the quality, safety, and efficacy of pharmaceutical products.[5] Forced degradation, or stress testing, is a critical component of this process. It involves subjecting the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, and extremes of pH, as well as oxidative and photolytic stress.[5][6] The primary objectives are to elucidate the intrinsic stability of the molecule, identify potential degradation products, and, crucially, to develop and validate analytical methods that are "stability-indicating"—capable of separating the drug from its impurities.[5][6] A target degradation of 5-20% is often sought, as this provides sufficient levels of degradants for detection and characterization without compromising the integrity of the analysis.[5]
Focus Impurity: this compound
Among the potential degradants of Sitagliptin, the Deamino Impurity 1 is of particular interest. Its chemical name, (2E)-1-[3-(trifluoromethyl)-5,6-dihydro-[7][8][9]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one, and structure reveal the loss of the primary amine group from the parent molecule and the formation of a double bond.[3][10] Understanding the rate at which this impurity forms under various stress conditions is paramount for controlling its presence in the final drug product and defining appropriate storage and handling protocols.
Chemical Structure:
Proposed Formation Pathway of Deamino Impurity 1
The transformation of Sitagliptin to its deamino-dehydro impurity is primarily a consequence of hydrolytic stress. The mechanism likely involves an elimination reaction where the primary amine acts as a leaving group, facilitated by either acidic or basic conditions. This process results in the formation of a conjugated enone system, which is a key structural feature of the impurity. Studies have shown that Sitagliptin is particularly susceptible to degradation in both acidic and basic media.[6][13][14]
Caption: Workflow for a forced degradation kinetic study.
Core Experimental Protocols
The trustworthiness of kinetic data hinges on the robustness of the underlying analytical methods and experimental controls. The protocols described below are designed as self-validating systems.
Protocol 1: Stability-Indicating UPLC Method
Rationale: A UPLC/HPLC method is the cornerstone of this analysis. [7][15]Its "stability-indicating" nature must be proven, meaning it can resolve the main API peak from all potential degradation products, ensuring accurate quantification. [13]Validation is performed according to ICH Q2(R1) guidelines. [16] Step-by-Step Methodology:
-
Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system with a Photodiode Array (PDA) detector. [14][17]2. Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent) | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | Acetonitrile | | Gradient Elution | Time (min) | %B | | | 0.0 | 5 | | | 10.0 | 95 | | | 12.0 | 95 | | | 12.1 | 5 | | | 15.0 | 5 | | Flow Rate | 0.4 mL/min | | Column Temperature | 40 °C | | Detection | PDA, 267 nm | | Injection Volume | 2 µL |
-
Standard & Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Sitagliptin Stock (1000 µg/mL): Accurately weigh and dissolve Sitagliptin reference standard in diluent.
-
Impurity 1 Stock (100 µg/mL): Accurately weigh and dissolve Deamino Impurity 1 reference standard in diluent.
-
-
Method Validation:
-
Specificity: Spike the Sitagliptin solution with all known impurities, including Deamino Impurity 1, and perform a forced degradation study. The method must demonstrate baseline resolution for all peaks. Peak purity analysis using the PDA detector is essential.
-
Linearity, Accuracy, Precision: Validate across a suitable concentration range (e.g., LOQ to 150% of the target concentration) as per ICH guidelines.
-
Protocol 2: Kinetic Study under Forced Degradation
Rationale: This protocol details the procedure for acid and base hydrolysis, as these conditions are often most relevant for deamination. [17]Time-point sampling allows for the construction of a concentration-time profile.
Step-by-Step Methodology:
-
Preparation: Prepare a Sitagliptin solution in the chosen reaction medium (e.g., 0.5 N HCl) at a known concentration (e.g., 1500 µg/mL). [17]2. Stress Application:
-
Acid Hydrolysis: Place the solution in a thermostatically controlled water bath set to 70 °C. [17] * Base Hydrolysis: Place a solution in 0.1 N NaOH at room temperature. [17]3. Time-Point Sampling:
-
At predetermined intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the stressed solution.
-
Crucial Step (Quenching): Immediately neutralize the aliquot to stop the degradation reaction. For the acid sample, add an equimolar amount of NaOH. For the base sample, add an equimolar amount of HCl.
-
-
Analysis: Dilute the quenched sample to a suitable concentration (e.g., 100 µg/mL) with the diluent and analyze using the validated UPLC method from Protocol 1.
| Stress Condition | Reagent/Parameters | Rationale |
| Acid Hydrolysis | 0.5 N HCl at 70 °C | Simulates gastric conditions and accelerates acid-catalyzed degradation pathways. [17] |
| Base Hydrolysis | 0.1 N NaOH at Room Temp | Investigates susceptibility to base-catalyzed hydrolysis, which can occur in certain formulations or processing steps. [17] |
| Oxidative | 10% H₂O₂ at Room Temp | Assesses stability against oxidative stress, a common degradation route. [17] |
| Thermal | Dry Heat at 105 °C | Evaluates the intrinsic stability of the solid-state drug substance. [17] |
| Photolytic | UV light (1.2 million lux-hours) | Tests for light sensitivity as per ICH Q1B guidelines. [18] |
Kinetic Data Analysis and Interpretation
The goal of the analysis is to determine the reaction order and calculate the formation rate constant (k).
-
Data Processing: From the chromatograms, calculate the percentage of Deamino Impurity 1 present at each time point relative to the initial total peak area.
-
Determining Reaction Order: Plot the concentration of the impurity versus time in different ways to see which plot yields a straight line.
-
Zero-Order: [Impurity] vs. time. The rate is independent of reactant concentration.
-
First-Order: ln[Impurity] vs. time. The rate depends on the concentration of one reactant.
-
Second-Order: 1/[Impurity] vs. time. The rate depends on the concentration of two reactants (or one reactant squared). One study found the degradation of Sitagliptin in acid follows second-order kinetics. [14]3. Calculating the Rate Constant (k): The slope of the linear plot is directly related to the rate constant k. The R² value (correlation coefficient) of the linear regression should be >0.95 to confirm the reaction order.
-
Example Kinetic Data Summary
The following table presents hypothetical but realistic kinetic data for the formation of Deamino Impurity 1, demonstrating how results can be clearly summarized.
| Stress Condition | Determined Reaction Order | Rate Constant (k) (hr⁻¹) | Half-Life (t½) (hr) | Correlation (R²) |
| 0.5 N HCl @ 70°C | First-Order | 0.095 | 7.3 | 0.992 |
| 0.1 N NaOH @ RT | First-Order | 0.250 | 2.8 | 0.996 |
| 10% H₂O₂ @ RT | Zero-Order | 0.015 (%/hr) | N/A | 0.985 |
Interpretation: The data clearly shows that the formation of Deamino Impurity 1 is significantly faster under basic conditions compared to acidic conditions at the tested temperatures. The reaction follows first-order kinetics in both hydrolytic environments, indicating the rate is directly proportional to the concentration of Sitagliptin. Oxidative stress results in a much slower, zero-order formation, suggesting a different, concentration-independent mechanism.
Conclusion and Broader Implications
A thorough understanding of the formation kinetics of this compound is not merely an academic exercise; it is fundamental to robust drug development. This kinetic data directly informs critical decisions regarding:
-
Formulation Development: Selecting excipients that do not promote degradation.
-
Process Control: Identifying and controlling manufacturing steps where the impurity might form.
-
Packaging and Storage: Defining appropriate packaging and storage conditions (e.g., temperature, humidity) to ensure the drug product remains within specification throughout its shelf life.
-
Shelf-Life Prediction: Using kinetic models (e.g., the Arrhenius equation) to predict the long-term stability of the product.
By integrating the principles of forced degradation, robust analytical methodology, and rigorous kinetic analysis, drug development professionals can build a comprehensive stability profile for Sitagliptin, ensuring the delivery of a safe and effective medication to patients.
References
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- Labmix24. (n.d.). Sitagliptin Deamino Impurity 2 (Mixture of Z and E Isomers) - TLC-S-2023.
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- ACS Omega. (2020). Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin.
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A Comprehensive Technical Guide to the Chemical Stability and Degradation Profile of Sitagliptin Deamino Impurity 1
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This in-depth technical guide provides a comprehensive overview of the chemical stability and degradation profile of a critical impurity of Sitagliptin, known as Sitagliptin Deamino Impurity 1. This document delves into the identity, synthesis, formation pathways, and analytical methodologies pertinent to this impurity, offering valuable insights for researchers, scientists, and drug development professionals in the pharmaceutical industry.
Introduction: The Imperative of Impurity Profiling in Pharmaceutical Development
Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely prescribed oral antihyperglycemic agent for the management of type 2 diabetes mellitus.[1] The manufacturing and storage of any active pharmaceutical ingredient (API) like Sitagliptin can lead to the formation of impurities.[2] These impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product. Therefore, a thorough understanding and control of these impurities are mandated by regulatory bodies worldwide, such as the International Council for Harmonisation (ICH).[3]
This guide focuses on a specific and significant impurity, this compound, providing a detailed exploration of its chemical characteristics and behavior under various stress conditions. Understanding the degradation profile of this impurity is paramount for developing robust formulations and establishing appropriate analytical control strategies.
Unveiling this compound: Structure and Identity
This compound is chemically identified as (2E)-1-[3-(trifluoromethyl)-5,6-dihydro-[4][5][6]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one .[7][8] It is also referred to in literature and pharmacopeias as 3-Desamino-2,3-dehydro Sitagliptin and is assigned the CAS Number 1253056-18-6 .[9][10]
The structure of this impurity is characterized by the absence of the primary amine group present in the parent Sitagliptin molecule and the introduction of a double bond in the butan-1-one chain. This structural modification significantly alters the physicochemical properties of the molecule, including its polarity and potential for interaction with biological targets.
A closely related impurity, 3-Desamino-3,4-dehydrositagliptin, has also been identified and synthesized, highlighting the complexity of potential degradation pathways.[4][5][11]
Synthesis of this compound: A Reference Standard for Analytical Scrutiny
The availability of a pure reference standard is a prerequisite for the accurate identification and quantification of any impurity. A multi-step synthesis for 3-Desamino-2,3-dehydro Sitagliptin has been reported, providing a reliable source for this critical reference material.[4][5][11]
A key synthetic approach involves the following generalized steps:
-
Cross-coupling reaction: An efficient cobalt-catalyzed cross-coupling reaction is employed as a crucial step.[4][5][11]
-
Hydrolysis: The subsequent hydrolysis of the resulting ester is a critical transformation.[4][5][11]
-
Amide bond formation: The final step involves the formation of an amide bond to yield the target impurity.[4][5][11]
The selection of reagents and reaction conditions, particularly during the amide bond formation, is critical to control the regioselectivity and minimize the formation of the isomeric 3-Desamino-3,4-dehydrositagliptin.[4][5][11]
Degradation Profile: Unraveling the Formation of Deamino Impurity 1
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products that could form under various environmental conditions. While numerous studies have investigated the forced degradation of Sitagliptin under acid, base, oxidative, thermal, and photolytic stress, the specific formation of 3-Desamino-2,3-dehydro Sitagliptin is a key area of interest.[12][13][14]
The formation of this impurity is logically linked to the deamination of the primary amine in the Sitagliptin molecule, followed by dehydration. The primary amine group in Sitagliptin is a potential site for chemical transformation.[6] Under certain stress conditions, this amine can be eliminated, leading to the formation of an unsaturated derivative.
While direct evidence from forced degradation studies explicitly identifying this impurity is still emerging in publicly available literature, the known reactivity of primary amines suggests that conditions promoting deamination could favor its formation. This underscores the importance of robust analytical methods capable of detecting and quantifying this specific impurity during stability testing.
Analytical Methodologies: Detecting and Quantifying Deamino Impurity 1
The development and validation of a stability-indicating analytical method are crucial for ensuring the quality and safety of Sitagliptin. Such a method must be able to separate the active pharmaceutical ingredient (API) from its impurities and degradation products.[2][15]
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Sitagliptin and its impurities.[16][17][18] A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for the routine quality control of Sitagliptin.
Key considerations for an effective analytical method for this compound include:
-
Column Chemistry: A C18 column is commonly employed for the separation of Sitagliptin and its related substances.[12]
-
Mobile Phase: The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, needs to be optimized to achieve adequate resolution between Sitagliptin and its impurities, including the deamino impurity.[3][13]
-
Detector: A UV detector is commonly used for the quantification of Sitagliptin and its impurities.[12][13]
-
Method Validation: The analytical method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[2]
The following table summarizes a typical starting point for developing an HPLC method for the analysis of Sitagliptin and its impurities:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | Provides good peak shape and resolution for amine-containing compounds. |
| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase chromatography. |
| Gradient Elution | Optimized gradient | To ensure the elution and separation of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection Wavelength | 267 nm | A common wavelength for the detection of Sitagliptin and its impurities.[18] |
| Injection Volume | 10 µL | A standard injection volume. |
Experimental Protocol: A Step-by-Step Guide for Method Development
-
Standard and Sample Preparation:
-
Prepare a stock solution of Sitagliptin reference standard and this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Prepare working standard solutions at appropriate concentrations.
-
Prepare a sample solution of the Sitagliptin drug substance or product at a known concentration.
-
-
Chromatographic System Setup:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Perform a blank injection (diluent) to ensure a clean baseline.
-
-
System Suitability Testing:
-
Inject the working standard solution multiple times to assess system suitability parameters such as theoretical plates, tailing factor, and reproducibility of peak area and retention time.
-
-
Analysis of Samples:
-
Inject the sample solution and the standard solution.
-
Identify the peaks corresponding to Sitagliptin and the Deamino Impurity 1 based on their retention times.
-
-
Quantification:
-
Calculate the amount of Deamino Impurity 1 in the sample using the peak area response from the standard solution.
-
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the analysis of Sitagliptin and its Deamino Impurity 1.
Caption: A schematic of the analytical workflow for the quantification of this compound.
Regulatory Context and Control Strategy
The control of impurities is a critical aspect of drug development and manufacturing, governed by regulatory guidelines such as ICH Q3A(R2).[3] This guideline outlines the thresholds for reporting, identification, and qualification of impurities in new drug substances.
A robust control strategy for this compound should include:
-
Understanding the formation pathway: Identifying the specific process parameters or storage conditions that may lead to the formation of this impurity.
-
Process optimization: Modifying the manufacturing process to minimize the formation of the impurity.
-
Setting appropriate specifications: Establishing an acceptance criterion for the impurity in the drug substance and drug product specifications based on safety data and regulatory requirements.
-
Stability testing: Monitoring the levels of the impurity during stability studies to ensure that it remains within the specified limits throughout the shelf life of the product.
Conclusion: Ensuring the Quality and Safety of Sitagliptin
A comprehensive understanding of the chemical stability and degradation profile of Sitagliptin and its impurities is fundamental to ensuring the quality, safety, and efficacy of this important antidiabetic medication. This compound (3-Desamino-2,3-dehydro Sitagliptin) represents a key impurity that requires careful monitoring and control.
This technical guide has provided a detailed overview of the identity, synthesis, potential formation pathways, and analytical methodologies for this impurity. By leveraging this knowledge, researchers, scientists, and drug development professionals can develop robust control strategies, ensuring that Sitagliptin products consistently meet the highest standards of quality and safety.
References
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Penič, A., et al. (2020). Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin. ACS Omega, 5(9), 4384-4393. [Link]
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Penič, A., et al. (2020). Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin. National Center for Biotechnology Information. [Link]
-
Penič, A., et al. (2020). Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin. ResearchGate. [Link]
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Klaes, S., et al. (2023). Proposed degradation pathway of sitagliptin, which undergoes... ResearchGate. [Link]
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SynZeal. (n.d.). Sitagliptin Phenylcrotonyl Analog (USP). SynZeal. [Link]
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Asian Journal of Chemistry. (2017). Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. Asian Journal of Chemistry. [Link]
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Pharmaffiliates. (n.d.). Sitagliptin Tablets EP Impurity FP-D. Pharmaffiliates. [Link]
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Journal of Chemical and Pharmaceutical Research. (2012). Development and validation of stability indicating assay method by HPLC for the analysis of sitagliptin phospahte in bulk. Journal of Chemical and Pharmaceutical Research. [Link]
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bepls. (2024). Development and Validation of RP-HPLC Method for The Estimation of Impurity from Sitagliptin Bulk and formulation. bepls. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2013). ISOLATION, CHARACTERIZATION OF DEGRADATION PRODUCTS OF SITAGLIPTIN AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR SITAGLIPTIN API AND TABLETS. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Scite. (2018). A validated stability indicating HPLC method for determination of sitagliptin. Scite. [Link]
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ResearchGate. (2023). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. ResearchGate. [Link]
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Alchimica. (n.d.). This compound (1 x 100 mg). Alchimica. [Link]
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National Center for Biotechnology Information. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. National Center for Biotechnology Information. [Link]
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Scispace. (2018). A validated stability indicating HPLC method for determination of sitagliptin. Scispace. [Link]
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PubMed. (2019). Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods. PubMed. [Link]
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Drug Analytical Research. (2023). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. Drug Analytical Research. [Link]
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XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). This compound. XIAMEN EQUATION CHEMICAL CO.,LTD. [Link]
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Semantic Scholar. (2017). Analytical Methods for Determination of Sitagliptin : An Updated. Semantic Scholar. [Link]
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Technical Guide: Spectroscopic Analysis of Sitagliptin Deamino Impurity 1
Abstract
This technical guide provides an in-depth exploration of the spectroscopic analysis of a critical process-related impurity of Sitagliptin, known as Sitagliptin Deamino Impurity 1. As regulatory scrutiny over pharmaceutical impurities intensifies, robust and reliable analytical methods are paramount for ensuring drug safety and efficacy. This document details the application of Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FT-IR) spectroscopy for the characterization and identification of this specific impurity. It is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering both theoretical grounding and practical, field-proven protocols.
Introduction: The Imperative of Impurity Profiling
Sitagliptin is a potent, orally active inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, widely prescribed for the management of type 2 diabetes mellitus.[1][2] The synthetic pathway for any active pharmaceutical ingredient (API) is a complex process where side reactions can lead to the formation of impurities.[1] These impurities, even in minute quantities, can impact the drug product's quality, safety, and efficacy.[1] Consequently, regulatory bodies worldwide mandate rigorous impurity profiling.
This guide focuses on a specific known impurity: This compound . This compound, also identified as 3-Desamino-2,3-dehydro Sitagliptin or Sitagliptin FP Impurity D, represents a structural modification of the parent molecule that necessitates distinct analytical characterization.[3][4][5][6]
Analyte Profile: this compound
To effectively analyze this impurity, a clear understanding of its structure is essential.
-
Systematic Name: (2E)-1-[3-(trifluoromethyl)-5,6-dihydro[1][7][8]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one[3][5]
-
Common Synonyms: 3-Desamino-2,3-dehydro Sitagliptin, Sitagliptin Impurity 8[3][4]
-
Molecular Weight: 390.29 g/mol [3]
The structural transformation from Sitagliptin to this impurity involves the formal loss of the primary amine group and the introduction of a carbon-carbon double bond, creating a conjugated α,β-unsaturated ketone system. This structural change is the key to its distinct spectroscopic signature.
UV-Visible Spectroscopic Analysis
Theoretical Basis & Causality
UV-Visible spectroscopy measures the absorption of light by a molecule, causing the promotion of electrons from a ground state to a higher energy state. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's chromophores—the parts of the molecule that absorb light.
-
Sitagliptin: The parent drug, Sitagliptin, typically exhibits a λmax around 267 nm.[10][11][12][13] This absorption is primarily due to the π → π* transitions within the trifluorophenyl ring and the triazolopyrazine moiety.
-
Deamino Impurity 1: The deamination and subsequent formation of a double bond create an extended system of conjugation. The α,β-unsaturated ketone (enone) system is a potent chromophore. This extension of the conjugated system is expected to cause a bathochromic shift (shift to a longer wavelength) in the λmax compared to the parent Sitagliptin. While specific public domain spectra for this impurity are scarce, the structural changes definitively alter the electronic transition energies. The absence of the characteristic 267 nm peak of Sitagliptin, or the appearance of a new, shifted peak, is a primary diagnostic indicator.[14]
Experimental Protocol: UV-Vis Spectrophotometry
This protocol provides a robust framework for analysis. It must be validated for its intended use as per ICH Q2(R1) guidelines.
Objective: To determine the UV absorbance profile of this compound.
Materials:
-
UV-Visible Spectrophotometer (double beam)
-
Matched 1 cm quartz cuvettes
-
Volumetric flasks and pipettes (Class A)
-
Analytical balance
-
Reference Standard: this compound
-
Solvent: Methanol or Acetonitrile (HPLC grade). Sitagliptin is soluble in methanol and slightly soluble in acetonitrile.
Procedure:
-
Solvent Selection: Use a solvent that provides good solubility for the impurity and is transparent in the UV region of interest (typically >220 nm). Methanol is a common and effective choice.[15]
-
Standard Stock Solution Preparation: Accurately weigh approximately 10 mg of the Deamino Impurity 1 reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent to obtain a concentration of 100 µg/mL.
-
Working Standard Solution Preparation: Dilute the stock solution with the solvent to prepare a working standard of approximately 10 µg/mL. This concentration typically provides an absorbance value within the optimal range of the instrument (0.2 - 0.8 A.U.).
-
Blank Preparation: Use the same solvent as the blank reference.
-
Spectral Acquisition:
-
Set the spectrophotometer to scan over a wavelength range of 200 nm to 400 nm.
-
Autozero the instrument using the blank solution in both the sample and reference cuvettes.
-
Replace the blank in the sample cuvette with the working standard solution.
-
Acquire the absorption spectrum.
-
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the resulting spectrum.
Data Interpretation & Expected Results
The primary output is a UV spectrum plotting absorbance versus wavelength. The key feature is the λmax.
| Compound | Expected λmax | Key Chromophores |
| Sitagliptin | ~267 nm[11][12] | Trifluorophenyl ring, Triazolopyrazine moiety |
| Deamino Impurity 1 | Shifted from 267 nm (likely > 270 nm) | Trifluorophenyl ring, Triazolopyrazine moiety, α,β-Unsaturated Ketone |
The presence of a peak at a different λmax from the parent drug is a strong indicator of the impurity's presence. In a mixture analyzed by a diode-array detector (DAD) coupled with HPLC, this spectral difference is crucial for peak purity assessment and identification.
Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis
Theoretical Basis & Causality
FT-IR spectroscopy probes the vibrational modes of a molecule's functional groups. When exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, causing them to stretch or bend. An FT-IR spectrum is a molecular fingerprint, providing direct evidence of the functional groups present.
The structural differences between Sitagliptin and its deamino impurity lead to a highly distinct FT-IR spectrum:
-
Sitagliptin: The spectrum is characterized by N-H vibrations (stretching and bending) from the primary amine, and a C=O stretch from the saturated ketone/amide environment (~1650 cm⁻¹).[16]
-
Deamino Impurity 1:
-
Absence of Amine Bands: The most telling difference is the complete absence of N-H stretching bands (typically 3300-3500 cm⁻¹) and N-H bending bands (~1600 cm⁻¹) associated with the primary amine.
-
Shifted Carbonyl (C=O) Stretch: The C=O group is now part of an α,β-unsaturated system. Conjugation lowers the bond order of the carbonyl, shifting its stretching frequency to a lower wavenumber (typically 1685–1665 cm⁻¹) compared to a simple saturated ketone.
-
Alkene (C=C) Stretch: A new band corresponding to the C=C double bond stretch will appear in the 1680–1620 cm⁻¹ region. This may sometimes overlap with other peaks but is a critical piece of evidence.
-
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
Attenuated Total Reflectance (ATR) is a modern, rapid FT-IR technique requiring minimal sample preparation.
Objective: To obtain the characteristic FT-IR spectrum of this compound.
Materials:
-
FT-IR Spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).
-
Reference Standard: this compound (solid powder).
-
Isopropanol or acetone for cleaning.
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR stage. This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the crystal.
-
Sample Application: Place a small amount of the solid impurity powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, at a resolution of 4 cm⁻¹. The typical range is 4000–400 cm⁻¹.[10]
-
Cleaning: After analysis, clean the crystal thoroughly with a solvent-moistened soft tissue.
Data Interpretation & Expected Results
The resulting spectrum should be analyzed for the presence and absence of key functional group absorptions.
| Functional Group | Expected Wavenumber (cm⁻¹) | Sitagliptin | Deamino Impurity 1 | Rationale for Difference |
| N-H Stretch (Amine) | 3500 - 3300 | Present | Absent | Loss of the primary amine group. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Present | Present | Aromatic rings are common to both. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Present | Present | Aliphatic structures are common to both. |
| C=O Stretch (Ketone) | 1685 - 1665 | Present (~1650) | Present (Shifted) | Conjugation lowers the frequency. |
| C=C Stretch (Alkene) | 1680 - 1620 | Absent | Present | Formation of a new double bond. |
| N-H Bend (Amine) | ~1600 | Present | Absent | Loss of the primary amine group. |
| C-F Stretch | 1400 - 1000 | Present | Present | CF₃ and C-F groups are common to both. |
Integrated Analytical Workflow
In a regulated pharmaceutical laboratory, UV-Vis and FT-IR are not used in isolation. They are part of a larger, confirmatory workflow, often anchored by a separation technique like HPLC.
This workflow ensures trustworthiness and scientific integrity . The HPLC method provides separation and quantification, the UV detector gives the first indication of impurity identity through its unique λmax, and offline FT-IR analysis of an isolated fraction provides definitive structural confirmation by verifying the expected functional groups.
Conclusion
The spectroscopic analysis of this compound is a clear example of structure-driven analytical science. The transformation from the parent Sitagliptin molecule induces significant and predictable changes in both the UV-Vis and FT-IR spectra. The formation of an α,β-unsaturated ketone results in a bathochromic shift in the UV spectrum, while the loss of the primary amine leads to the disappearance of characteristic N-H bands and the appearance of a C=C stretch in the FT-IR spectrum. By leveraging these distinct spectral fingerprints, analytical scientists can confidently identify and characterize this critical impurity, playing a vital role in ensuring the quality and safety of Sitagliptin drug products.
References
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Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. (2023). Drug Analytical Research. Available at: [Link]
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Gumieniczek, A., et al. (2019). Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Chittireddy, H.N.P.R., et al. (2022). Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. Molecules. Available at: [Link]
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Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. (2024). BEPLS. Available at: [Link]
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Sonune, D. P., & Mone, M. K. (2013). ISOLATION, CHARACTERIZATION OF DEGRADATION PRODUCTS OF SITAGLIPTIN AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR SITAGLIPTIN API AND TABLETS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. (2023). Drug Analytical Research. Available at: [Link]
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Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. (2017). Asian Journal of Chemistry. Available at: [Link]
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Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. SciSpace. Available at: [Link]
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Sitagliptin: A literature review on analytical and bio. (2018). The Pharma Innovation Journal. Available at: [Link]
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Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods. (2025). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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The FTIR spectra of the pure drug formulation (a), sitagliptin (b), and chitosan (c). ResearchGate. Available at: [Link]
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The UV-vis excitation energy of Sitagliptin. ResearchGate. Available at: [Link]
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Darwish, I. A., et al. (2011). Spectrophotometric Methods for the Determination of Sitagliptin and Vildagliptin in Bulk and Dosage Forms. Acta Pharmaceutica Sciencia. Available at: [Link]
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Development, Validation and FTIR Characterization of Sitagliptin and Empagliflozin Using a Novel Analytical Method. (2023). International Journal for Innovative Research in Multidisciplinary Field. Available at: [Link]
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DEVELOPMENT OF UV-SPECTROPHOTOMETRIC METHOD FOR SITAGLIPTIN IN BULK AND PHARMACEUTICAL FORMULATION. (2015). International Journal of Science Engineering and Technology. Available at: [Link]
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Bhavyasri, K., et al. (2022). UV-Method for the quantitative determination of sitagliptin in bulk and pharmaceutical dosage form and its validation including stability studies. International Journal of Pharmaceutical and Bio-Medical Analysis. Available at: [Link]
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UV Spectra of Sitagliptine. ResearchGate. Available at: [Link]
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Walash, M., et al. (2018). Spectroflourometric and Spectrophotometric Methods for the Determination of Sitagliptin in Binary Mixture with Metformin and Ternary Mixture with Metformin and Sitagliptin Alkaline Degradation Product. Journal of Fluorescence. Available at: [Link]
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UV Spectra of Sitagliptin and Metformin. ResearchGate. Available at: [Link]
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UV Spectrophotometric Method Development and Validation of Sitagliptin in Bulk and Pharmaceutical Dosage Form. (2020). ResearchGate. Available at: [Link]
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Sitagliptin-impurities. Pharmaffiliates. Available at: [Link]
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Sitagliptin FP Impurity D. GLP Pharma Standards. Available at: [Link]
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Ube, T., et al. (2020). Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin. ACS Omega. Available at: [Link]
-
Spectrophotometric Techniques for the Determination of Sitagliptin Phosphate Drugs in Bulk and few Pharmaceutical Products by using MBTH Reagent. (2023). ResearchGate. Available at: [Link]
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An In-Depth Technical Guide to the In Silico Prediction of Sitagliptin Deamino Impurity 1 Toxicity
A Senior Application Scientist's Perspective on Computational Toxicology for Pharmaceutical Impurity Assessment
Introduction: The Imperative of Impurity Profiling in Drug Development
In the landscape of pharmaceutical development, the rigorous assessment of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety.[1] Pharmaceutical impurities, which can originate from raw materials, synthetic intermediates, by-products, or degradation, have the potential to impact the efficacy and safety of the final drug product. Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely prescribed medication for the management of type 2 diabetes. As with any synthesized active pharmaceutical ingredient (API), the manufacturing process of sitagliptin can lead to the formation of various impurities. One such impurity is Sitagliptin Deamino Impurity 1.[2][3] This guide provides a comprehensive, in-depth technical exploration of the in silico methodologies employed to predict the toxicity of this specific impurity, with a focus on genotoxicity and mutagenicity.
The transition towards in silico toxicology, or computational toxicology, represents a paradigm shift in preclinical safety assessment.[4][5] These computational methods offer a rapid, cost-effective, and ethically considerate alternative to traditional animal testing for the preliminary evaluation of chemical toxicities.[5][6] For pharmaceutical impurities, which are often present at very low levels, in silico approaches are particularly valuable for prioritizing those that may require further toxicological investigation.[1]
This document is structured to provide researchers, scientists, and drug development professionals with a practical and scientifically grounded framework for conducting an in silico toxicity assessment of this compound. We will delve into the underlying principles of computational toxicology, the regulatory context, detailed workflows for utilizing leading predictive models, and the critical interpretation of the generated data.
Part 1: Foundational Principles of In Silico Toxicology and the Regulatory Framework
The Rationale Behind In Silico Assessment
The core principle of in silico toxicology is the Quantitative Structure-Activity Relationship (QSAR), which posits that the biological activity of a chemical is directly related to its molecular structure.[7][8] By analyzing the structures of known toxic and non-toxic compounds, computational models can identify "structural alerts" or "toxicophores"—specific molecular fragments or properties that are associated with a particular toxicological endpoint.[9]
The primary advantages of employing in silico methods in the early stages of impurity assessment include:
-
Rapid Screening: Predictions can be generated in a fraction of the time required for in vitro or in vivo studies.[5]
-
Resource Efficiency: Computational models significantly reduce the costs associated with laboratory experiments and animal testing.[5]
-
Ethical Considerations: The use of non-testing methods aligns with the 3Rs principles (Replacement, Reduction, and Refinement) of animal welfare.
-
Mechanistic Insights: Some models can provide information about the potential mechanism of toxicity, aiding in the design of follow-up studies.[7]
The ICH M7 Guideline: A Regulatory Cornerstone
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[10][11][12] This guideline is of paramount importance in the context of our topic as it explicitly endorses the use of in silico methods for the initial assessment of mutagenic potential.
A key requirement of ICH M7 is the use of two complementary (Q)SAR methodologies for the prediction of bacterial mutagenicity (Ames test):[13][14]
-
An expert rule-based methodology: This approach utilizes a set of rules derived from existing knowledge of structure-activity relationships.
-
A statistical-based methodology: This method employs statistical algorithms to build predictive models from large datasets of chemicals with known mutagenicity.
If both methodologies produce a negative (non-mutagenic) prediction, the impurity is considered to have no mutagenic potential, and no further testing is typically required.[15] A positive or conflicting prediction from either model, however, necessitates further investigation, often starting with an in vitro bacterial reverse mutation assay (Ames test).[10]
Part 2: A Step-by-Step Workflow for the In Silico Toxicity Prediction of this compound
This section outlines a detailed, field-proven workflow for the in silico assessment of this compound.
Step 1: Structural Elucidation of Sitagliptin and its Deamino Impurity 1
A prerequisite for any in silico analysis is the accurate chemical structure of the query molecule.
-
Sitagliptin: The IUPAC name is (3R)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydro[10][16][17]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one.
-
This compound: This impurity is also known as 3-Desamino-2,3-dehydro Sitagliptin.[2][3] Its molecular formula is C16H12F6N4O.[2]
Step 2: Selection of Appropriate In Silico Models
In adherence to the ICH M7 guideline, a combination of expert rule-based and statistical-based models should be employed.[13] Leading software platforms that fulfill these requirements include:
-
DEREK Nexus® (Expert Rule-Based): Developed by Lhasa Limited, DEREK Nexus is a knowledge-based expert system that predicts toxicity by identifying structural alerts associated with various toxicological endpoints, including mutagenicity and carcinogenicity.[13][18]
-
SARAH Nexus® (Statistical-Based): Also from Lhasa Limited, SARAH Nexus is a statistical model that predicts the outcome of the Ames test.[13][19] It complements DEREK Nexus by providing a data-driven prediction.
-
Toxtree (Open-Source): Toxtree is a free and open-source application that can estimate toxic hazards using a decision tree approach.[16][17][20] It includes several modules for predicting endpoints such as mutagenicity and carcinogenicity based on the Benigni/Bossa rulebase.[21][22]
The combined use of DEREK Nexus and SARAH Nexus is a widely accepted approach to meet the requirements of the ICH M7 guideline.[14][19][23]
Step 3: Protocol for In Silico Analysis
The first step in any of these software platforms is to input the chemical structure of this compound. This is typically done using the SMILES (Simplified Molecular Input Line Entry System) notation or by drawing the structure directly in the software's chemical editor.
The canonical SMILES for this compound is: C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C=CCC3=CC(=C(C=C3F)F)F[2]
Using DEREK Nexus:
-
Launch the DEREK Nexus software.
-
Input the structure of this compound.
-
Select the relevant toxicity endpoints for prediction, at a minimum including "Mutagenicity in bacteria" and "Carcinogenicity".
-
Initiate the prediction. DEREK will analyze the structure for any known toxicophores.
Using SARAH Nexus:
-
Launch the SARAH Nexus software.
-
Input the structure of this compound.
-
The primary endpoint for SARAH is "Ames mutagenicity".
-
Run the prediction. SARAH will compare structural fragments of the impurity to its training dataset to generate a statistical prediction.
Using Toxtree:
-
Open the Toxtree application.
-
Input the chemical structure.
-
Select the appropriate decision tree, such as the "Benigni/Bossa rulebase for mutagenicity and carcinogenicity".[21]
-
Execute the prediction. Toxtree will classify the compound based on the presence or absence of structural alerts.
Step 4: Interpretation of Results
The output from these models requires careful and expert interpretation.
-
DEREK Nexus Output: The results will indicate whether any structural alerts for the selected endpoints were found. If an alert is "fired," DEREK will provide a reasoning level (e.g., "plausible," "equivocal") and detailed commentary on the evidence supporting the alert.
-
SARAH Nexus Output: SARAH provides a prediction of "positive" or "negative" for Ames mutagenicity, along with a confidence level. It also highlights the structural fragments that contributed most to the prediction.
-
Toxtree Output: The output will be a classification of the compound, for example, as "mutagenic" or "non-mutagenic," and will show the decision path taken through the tree.
Part 3: Data Presentation and Visualization
Summarizing Quantitative and Qualitative Data
The results of the in silico predictions should be compiled into a clear and concise table for easy comparison and reporting.
| Model | Methodology | Predicted Endpoint | Prediction | Confidence/Reasoning | Structural Alerts Identified |
| DEREK Nexus | Expert Rule-Based | Bacterial Mutagenicity | Hypothetical: Negative | Plausible | None |
| Carcinogenicity | Hypothetical: Negative | Plausible | None | ||
| SARAH Nexus | Statistical-Based | Ames Mutagenicity | Hypothetical: Negative | High | None |
| Toxtree | Decision Tree | Mutagenicity (Benigni/Bossa) | Hypothetical: Negative | N/A | No structural alerts for mutagenicity |
Note: The predictions in this table are hypothetical and for illustrative purposes only. Actual results would be dependent on running the analysis in the respective software.
Visualizing the Workflow and Logic
Visual diagrams are essential for communicating complex workflows and logical relationships.
Caption: Workflow for ICH M7 compliant in silico mutagenicity assessment.
Caption: The complementary nature of expert rule-based and statistical-based models.
Conclusion: Synthesizing Data for a Defensible Toxicity Assessment
The in silico prediction of toxicity for pharmaceutical impurities like this compound is a powerful tool in modern drug development. By leveraging a combination of expert rule-based and statistical-based computational models, as recommended by the ICH M7 guideline, researchers can efficiently and effectively screen for potential mutagenic and carcinogenic risks.[10][13]
A successful in silico assessment is not merely about generating predictions but about the thoughtful application of these tools, the expert interpretation of their outputs, and the clear communication of the findings. The self-validating system of using two complementary methodologies provides a robust foundation for making informed decisions about the subsequent steps in the safety assessment of an impurity.[19] Ultimately, the integration of in silico toxicology into the drug development workflow enhances patient safety while embracing more efficient and ethical scientific practices.
References
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- ICH M7 GUIDELINE: From in silico to in vivo assessment for mutageniciy of impurities. (2021, September 7).
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- Toxic hazard estimation (ToxTree©). (n.d.).
- Predictivity and Reliability of QSAR Models: The Case of Mutagens and Carcinogens. (2025, August 10).
- How to Use Toxtree to Determine Cramer Class and Estimate Toxic Hazard. (2018, April 4).
- Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment | Syngene. (n.d.).
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- ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA). (n.d.).
- In silico toxicology protocols - PMC - NIH. (n.d.).
- Predicting genotoxicity and carcinogenicity of drugs and chemicals using OECD QSAR toolbox, Derek Nexus and TEST - ResearchGate. (2025, August 25).
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A Comprehensive Guide to the Pharmacological and Toxicological Assessment of Sitagliptin Deamino Impurity 1
A Senior Application Scientist's Perspective on Impurity Qualification in Drug Development
Executive Summary
The control of impurities is a critical aspect of pharmaceutical development, ensuring the safety and efficacy of drug products. This guide provides an in-depth technical overview of the pharmacological and toxicological assessment of Sitagliptin Deamino Impurity 1, a process-related impurity of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. In the absence of extensive empirical data for this specific impurity, this document outlines a robust, scientifically-grounded framework for its characterization and qualification, rooted in the principles of the International Council for Harmonisation (ICH) guidelines. This guide is intended for researchers, scientists, and drug development professionals, offering a practical approach to impurity assessment, from initial structural analysis and in silico prediction to the design of definitive in vitro and in vivo toxicological studies.
Introduction: The Imperative of Impurity Profiling in Sitagliptin
Sitagliptin is a potent and selective inhibitor of DPP-4, an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By prolonging the action of these hormones, Sitagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control in patients with type 2 diabetes mellitus.[1]
The synthesis of a complex molecule like Sitagliptin is a multi-step process that can generate various impurities. These can include starting materials, by-products, intermediates, and degradation products.[2][3] Regulatory bodies worldwide, guided by the ICH, mandate the identification, reporting, and toxicological qualification of impurities above certain thresholds to ensure patient safety.[4][5]
This compound, also known as 3-Desamino-2,3-dehydro Sitagliptin, is a potential process-related impurity. A comprehensive understanding of its pharmacological and toxicological profile is essential for establishing safe limits in the final drug substance.
Characterization of this compound
A foundational step in the assessment of any impurity is its unambiguous identification and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | (2E)-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-[6][7][8]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one |
| Synonyms | 3-Desamino-2,3-dehydro Sitagliptin |
| CAS Number | 1253056-18-6 |
| Molecular Formula | C₁₆H₁₂F₆N₄O |
| Molecular Weight | 390.29 g/mol |
| Appearance | Off-White Waxy Solid |
The structure of this impurity is closely related to the parent Sitagliptin molecule, with the notable absence of the primary amine group and the presence of a double bond in the butanone chain. This structural modification is the primary determinant of its potential pharmacological and toxicological properties.
Regulatory Framework: A Risk-Based Approach to Impurity Qualification
The assessment of this compound is governed by a well-established regulatory framework, primarily the ICH guidelines Q3A(R2) and M7(R2).[7][9]
-
ICH Q3A(R2): Impurities in New Drug Substances This guideline establishes thresholds for the reporting, identification, and qualification of impurities based on the maximum daily dose of the drug substance.[5][10] Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the specified level.[5]
-
ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities This guideline provides a framework for the assessment and control of impurities that have the potential to be mutagenic and, therefore, potentially carcinogenic.[6][9] It advocates for a tiered approach, beginning with computational toxicology assessments.[6]
The following diagram illustrates the decision-making workflow for the qualification of a new impurity, integrating principles from both ICH Q3A and M7.
Caption: Decision workflow for impurity qualification based on ICH guidelines.
Pharmacological Assessment: Predicting Activity Based on Structure
The primary pharmacological activity of Sitagliptin is the inhibition of the DPP-4 enzyme. The amino group of Sitagliptin is crucial for its interaction with the active site of DPP-4. The absence of this group in this compound strongly suggests a significantly reduced or complete lack of inhibitory activity against DPP-4.
However, a comprehensive pharmacological assessment should also consider potential off-target activities. This can be initially explored using computational methods, such as docking studies against a panel of known receptors and enzymes. If in silico screening suggests potential interactions, targeted in vitro binding or functional assays would be warranted.
Toxicological Profile: A Multi-tiered Evaluation Strategy
A thorough toxicological evaluation is paramount to establishing a safe limit for this compound. This assessment follows a hierarchical approach, moving from computational predictions to in vitro and, if necessary, in vivo studies.
In Silico Toxicological Assessment
The first step in the toxicological evaluation, as recommended by ICH M7, is the use of in silico (computational) models to predict genotoxicity.[6] This involves using two complementary (Q)SAR methodologies: one expert rule-based and one statistical-based.[11]
Table 2: In Silico Toxicology Prediction Endpoints
| Toxicological Endpoint | Prediction Tools | Rationale |
| Mutagenicity (Ames) | Derek Nexus, Sarah Nexus, CASE Ultra | Primary screen for DNA reactivity as per ICH M7.[8] |
| Clastogenicity | Derek Nexus, CASE Ultra | Predicts the potential to cause chromosomal damage. |
| Carcinogenicity | OncoLogic™, CASE Ultra | Provides an early indication of carcinogenic potential, often linked to genotoxicity. |
| Hepatotoxicity | DILIrank | Assesses the potential for liver injury. |
| Cardiotoxicity | hERG channel inhibition models | Screens for the risk of cardiac arrhythmias. |
| Reproductive Toxicity | Toxtree, DART (Developmental and Reproductive Toxicity) models | Provides an early flag for potential effects on fertility and embryonic development. |
A negative prediction from both an expert rule-based and a statistical-based system for mutagenicity would classify the impurity as a Class 5 impurity under ICH M7, meaning it is not expected to be a mutagenic concern.[9] A positive or equivocal result would trigger the need for in vitro testing.
In Vitro Toxicology
If in silico predictions are positive or if the impurity level exceeds the ICH Q3A qualification threshold, in vitro toxicological studies are required.
Protocol 1: Bacterial Reverse Mutation (Ames) Test
This assay is the standard for assessing mutagenic potential.
-
Strains: A panel of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) strains are used to detect different types of mutations.
-
Metabolic Activation: The assay is conducted with and without a mammalian liver homogenate (S9 fraction) to account for metabolites that may be genotoxic.
-
Procedure: The bacterial strains are exposed to varying concentrations of this compound.
-
Endpoint: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Protocol 2: In Vitro Mammalian Cell Micronucleus Test
This assay is used to detect clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects.
-
Cell Line: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, V79, TK6) are used.
-
Treatment: Cells are exposed to the impurity with and without S9 metabolic activation.
-
Endpoint: The formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division, is quantified.
In Vivo Toxicology
If significant findings are observed in in vitro assays, or if the impurity is not a genotoxic concern but is present at high levels, in vivo studies may be necessary. A repeat-dose toxicity study in one relevant species (typically rodents) for a duration appropriate to the proposed clinical use of Sitagliptin is a standard approach.
Table 3: Key Parameters in a 28-Day Repeat-Dose Rodent Study
| Parameter Category | Specific Endpoints |
| Clinical Observations | Daily monitoring for signs of toxicity, body weight, food consumption. |
| Hematology | Red and white blood cell counts, hemoglobin, hematocrit, platelet count. |
| Clinical Chemistry | Liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), electrolytes. |
| Urinalysis | Volume, specific gravity, pH, protein, glucose. |
| Pathology | Gross necropsy, organ weights, histopathological examination of key tissues. |
The data from this study would be used to determine a No-Observed-Adverse-Effect Level (NOAEL), which is crucial for calculating the permitted daily exposure (PDE) for the impurity.
Risk Assessment and Control Strategy
The culmination of the pharmacological and toxicological assessment is a comprehensive risk assessment that informs the control strategy for this compound.
The following diagram outlines the logical flow of the risk assessment process.
Caption: Risk assessment process for a pharmaceutical impurity.
If this compound is found to be non-genotoxic, its acceptable limit in the drug substance will be determined based on the qualification threshold defined in ICH Q3A, supported by the data from general toxicology studies. If it is found to be a mutagenic impurity, much stricter controls, potentially based on a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day , would be required as per ICH M7.[12]
The control strategy involves setting a specific acceptance criterion in the Sitagliptin drug substance specification and utilizing a validated analytical method, such as HPLC, to routinely monitor its levels.[13]
Conclusion
The pharmacological and toxicological assessment of this compound exemplifies a science- and risk-based approach to ensuring pharmaceutical quality and safety. While direct experimental data on this specific impurity is not extensively available in the public domain, a robust evaluation can be conducted by leveraging its chemical structure in conjunction with a systematic application of modern toxicological assessment tools and established regulatory guidelines. This process, beginning with in silico predictions and progressing through a well-defined hierarchy of in vitro and in vivo testing as needed, provides the necessary data to establish a safe and justifiable control limit. This ensures that the benefits of Sitagliptin therapy are not compromised by unacceptable risks from process-related impurities.
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A Technical Guide to the Isolation and Purification of Sitagliptin Deamino Impurity 1 from Bulk Drug
Abstract
The control of impurities in active pharmaceutical ingredients (APIs) is a critical mandate for ensuring the safety and efficacy of drug products. Sitagliptin, a dipepeptidyl peptidase-4 (DPP-4) inhibitor, can contain several process-related and degradation impurities that must be identified, quantified, and controlled. This in-depth guide provides a comprehensive, scientifically-grounded methodology for the isolation and purification of a key degradation product, Sitagliptin Deamino Impurity 1 (3-Desamino-2,3-dehydro Sitagliptin), from the bulk drug substance. We will explore the strategic development of a robust purification workflow, from impurity enrichment via forced degradation to analytical method development, scale-up to preparative high-performance liquid chromatography (HPLC), and final purity confirmation. This document is intended for researchers, analytical scientists, and drug development professionals engaged in pharmaceutical quality control and impurity reference standard preparation.
Introduction: The Imperative of Impurity Profiling
Sitagliptin is an oral antihyperglycemic agent pivotal in the management of type 2 diabetes.[1] During its synthesis and storage, or upon exposure to stress conditions, the formation of impurities can occur.[1][2] Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) Q3A guidelines, mandate the rigorous control of any impurity present above specific thresholds.[3][4][5] The ICH Q3A guideline establishes thresholds for reporting (≥0.05%), identification (≥0.10% for a maximum daily dose ≤2g), and toxicological qualification (≥0.15% for a maximum daily dose ≤2g) of impurities in new drug substances.[6]
This compound (CAS: 1253056-18-6), also known as 3-Desamino-2,3-dehydro Sitagliptin, is a known degradation product.[7][8] Its isolation is a prerequisite for definitive structural elucidation (if unknown) and for the preparation of a qualified reference standard. This standard is indispensable for validating analytical methods used for routine quality control and stability testing of the Sitagliptin API.
This guide details a systematic approach to obtaining this impurity in a highly pure form, a critical step in de-risking the drug development process and ensuring product quality.
Strategic Approach to Isolation and Purification
The isolation of a low-level impurity from a chemically similar API presents a significant chromatographic challenge. Our strategy is built upon a logical progression from enriching the target impurity to performing a highly selective preparative separation.
Caption: Overall workflow for the isolation of Deamino Impurity 1.
Phase 1: Impurity Enrichment and Analytical Method Development
Rationale for Impurity Enrichment
The target impurity often exists at very low levels (<0.15%) in standard batches of API. Direct purification from such a dilute mixture is inefficient, requiring numerous preparative runs and consuming large volumes of solvent.[9] Therefore, the first critical step is to intentionally generate the impurity at a higher concentration using forced degradation. Studies have shown that Sitagliptin is susceptible to degradation under acidic conditions.[2][10]
Experimental Protocol: Forced Degradation (Acid Hydrolysis)
-
Preparation: Prepare a stock solution of Sitagliptin bulk drug at a concentration of 5.0 mg/mL in a mixture of methanol and water.[10]
-
Stress Condition: Add hydrochloric acid (HCl) to the stock solution to achieve a final concentration of 2.5 M HCl.[10]
-
Incubation: Maintain the solution in a sealed container at 60°C.[10]
-
Monitoring: Periodically (e.g., at 0, 2, 4, and 6 hours), withdraw an aliquot of the stressed solution. Neutralize it with an equimolar amount of sodium hydroxide (NaOH) and dilute with the mobile phase for HPLC analysis to monitor the formation of Deamino Impurity 1.
-
Termination: Once the impurity peak reaches a sufficient level for isolation (e.g., 5-10% of the total peak area), neutralize the entire batch and prepare it for preparative chromatography.
Analytical Method Development: The Key to Separation
A robust, high-resolution analytical HPLC method is the foundation for a successful preparative separation.[11][12] The goal is to achieve baseline separation (Resolution > 2) between Sitagliptin and Deamino Impurity 1.
Causality Behind Method Choices:
-
Chromatographic Mode: Reversed-phase HPLC (RP-HPLC) is the mode of choice due to the moderately polar nature of Sitagliptin and its impurities.[13]
-
Stationary Phase: A C18 column is a versatile and effective starting point, offering excellent hydrophobic retention for a wide range of pharmaceutical compounds.[10][14] Column dimensions of 150 x 4.6 mm with 3.5 or 5 µm particles provide a good balance of efficiency and backpressure for method development.
-
Mobile Phase: A combination of an aqueous buffer and an organic modifier is standard.
-
Organic: Acetonitrile is often preferred over methanol for its lower viscosity and favorable UV transparency.[15]
-
Aqueous: A volatile buffer system, such as ammonium acetate or ammonium formate, is crucial for preparative work.[12] These buffers are easily removed during the post-purification solvent evaporation step, preventing the reference standard from being contaminated with non-volatile salts like phosphate.[12] Adjusting the pH (e.g., to 4.0 with formic acid) can significantly impact the retention and peak shape of ionizable compounds.[10]
-
-
Elution Mode: A gradient elution program, where the percentage of the organic solvent is increased over time, is typically necessary to separate closely eluting impurities from the main API peak.[10][15] This allows for sharp peaks and reasonable run times.
Protocol: Analytical RP-HPLC Method
| Parameter | Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Provides high resolution for complex mixtures. |
| Mobile Phase A | 5 mM Ammonium Acetate in Water (pH 4.0 with Acetic Acid) | Volatile buffer system suitable for scale-up and MS compatibility.[12][15] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good elution strength.[15] |
| Gradient Program | 0-2 min: 20% B; 2-15 min: 20% to 60% B; 15-17 min: 60% B; 17-18 min: 60% to 20% B; 18-25 min: 20% B | Optimized to resolve the impurity from the main Sitagliptin peak. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Ensures reproducible retention times.[10] |
| Detection | UV at 210 nm | Wavelength where both API and impurity show significant absorbance.[15] |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading at the analytical scale. |
Phase 2: Scale-Up and Preparative Purification
The transition from analytical to preparative chromatography is a critical step governed by principles of geometric scaling to maintain the separation quality achieved at the analytical level.[12]
Caption: Logic of scaling from analytical to preparative HPLC.
Experimental Protocol: Preparative HPLC
-
System & Column: Utilize a preparative HPLC system equipped with a high-pressure gradient pump, an autosampler or large-volume injection loop, a UV detector, and an automated fraction collector.[16] A preparative C18 column with the same packing material as the analytical column (e.g., 150 x 21.2 mm, 5 µm) is used.
-
Mobile Phase: Prepare large volumes of the same mobile phases (A and B) used in the analytical method.
-
Sample Preparation: Dissolve the neutralized, impurity-enriched Sitagliptin sample in a minimal amount of a strong solvent (like DMSO or methanol) and then dilute with Mobile Phase A to a final concentration suitable for injection (e.g., 20-50 mg/mL). Ensure the final sample solvent is weak enough to prevent peak distortion.
-
Scaled-Up Conditions:
-
Flow Rate: Adjust the flow rate based on the column cross-sectional area. For a 21.2 mm ID column, the scaled flow rate would be approximately 21.2 mL/min.
-
Gradient: The gradient time is kept proportional to the column volume and flow rate to maintain resolution.
-
Injection Load: Perform loading studies to determine the maximum amount of sample that can be injected without compromising the resolution between Sitagliptin and the impurity. This might be in the range of 20-100 mg per injection, depending on the separation.[9]
-
-
Fraction Collection: Program the fraction collector to collect eluent based on the UV signal. Set a threshold to begin collection just before the impurity peak elutes and end collection just after the peak returns to baseline.[16] Collect the main Sitagliptin peak and the target impurity peak in separate vessels.
-
Pooling and Analysis: After multiple preparative runs, pool the fractions corresponding to Deamino Impurity 1. Analyze a small aliquot of the pooled fraction using the analytical HPLC method to confirm its purity.
Post-Purification Processing
-
Solvent Removal: Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator under reduced pressure.
-
Lyophilization: Freeze the remaining aqueous solution and lyophilize (freeze-dry) it to remove the water and volatile buffer salts. This process yields the isolated impurity as a dry, stable powder.
Phase 3: Purity Confirmation and Characterization
The final step is to rigorously confirm the purity and identity of the isolated material.
Purity Assessment
The purity of the final isolated solid should be assessed using the validated analytical HPLC method.
| Parameter | Acceptance Criteria |
| Purity by HPLC (Area %) | ≥ 98.0% |
| Presence of Sitagliptin | < 0.15% |
| Other Impurities | Each < 0.10% |
Note: The target purity level may vary depending on the intended use of the reference standard.
Identity Confirmation
While HPLC provides purity data, it does not confirm structural identity. For a primary reference standard, structural confirmation is essential using spectroscopic techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected for C16H12F6N4O: 390.29 g/mol ).[7][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide definitive structural elucidation and confirmation.[15]
Conclusion
The successful isolation of this compound is a multi-step process that hinges on a logical and scientifically-driven strategy. By combining controlled forced degradation to enrich the target compound with the systematic development and scaling of a high-resolution HPLC method, it is possible to obtain this critical impurity with a high degree of purity.[17] The resulting purified material serves as an invaluable reference standard, enabling the accurate validation of quality control methods and ensuring the ongoing safety and quality of Sitagliptin bulk drug. This self-validating system of analysis, purification, and re-analysis provides a high degree of confidence in the final isolated standard, satisfying the stringent requirements of the pharmaceutical industry.[11]
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Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination o. (2023). Pharma & Chemistry, 8(2). [Link]
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Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Waters Corporation. [Link]
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Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2023). International Journal of Pharmaceutical Investigation, 13(3), 263-268. [Link]
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Forced degradation studies of Sitagliptin Phosphate and Metformin HCl... ResearchGate. [Link]
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ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
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Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. LCGC North America. [Link]
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The Power of Preparative HPLC Systems. Teledyne Labs. [Link]
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Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. ResearchGate. [Link]
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Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. (2023). Molecules, 28(14), 5408. [Link]
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ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. [Link]
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Strategy for Preparative LC Purification. Agilent. [https://www.agilent.com/cs/library/whitepaper/public/5994-1048EN_ preparative_hplc_white_paper.pdf]([Link]_ preparative_hplc_white_paper.pdf)
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A Validated HPLC Stability Indicating Method for the Determination of Sitagliptin in Bulk Drug Substance and Tablets. (2015). International Journal of Pharmaceutical Sciences Review and Research, 32(1), 194-198. [Link]
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Guidance for Industry Q3A Impurities in New Drug Substances. FDA. [Link]
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Development and Validation of RP-HPLC Method for The Estimation of Impurity from Sitagliptin Bulk and formulation. Bio-express & Pharmaceutical Letters. [Link]
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Forced degradation studies of Sitagliptin. ResearchGate. [Link]
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ISOLATION, CHARACTERIZATION OF DEGRADATION PRODUCTS OF SITAGLIPTIN AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR SITAGLIPTIN API AND TABLETS. (2013). International Journal of Pharmaceutical Sciences and Research, 4(9), 3494-3503. [Link]
-
Bioanalytical Method Development and Validation and forced degradation of Sitagliptin and determination of Pharmacokinetic application study in Human Plasma by RP-HPLC method. (2020). Journal of Drug Delivery and Therapeutics, 10(1-s), 118-126. [Link]
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Impurity isolation and sample purification. (2016). Manufacturing Chemist. [Link]
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Impurity Profiling of Antihyperglycemic Drug-Sitagliptin. Springer Professional. [Link]
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Impurity Profiling And Regulatory Aspects Of Sitagliptin Active Pharmaceutical Ingredient. (2018). International Journal of Scientific Research, 7(2). [Link]
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Synthesis of Impurity A of Sitagliptin, an Anti-diabetes Drug. China Pharmacy, 2014, 25(34): 3209-3211. [Link]
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Methodological & Application
Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Sitagliptin and its Deamino Impurity 1
An Application Note for Drug Development Professionals
Abstract
Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus.[1][2] During its synthesis and storage, various impurities can emerge, potentially impacting the drug's safety and efficacy.[3] This application note presents a detailed, in-depth guide to developing and validating a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method. The primary objective is the accurate separation and quantification of Sitagliptin from a critical potential degradant, Sitagliptin Deamino Impurity 1 (also known as 3-Desamino-2,3-dehydro Sitagliptin).[4][5] This document provides not only step-by-step protocols but also the scientific rationale behind the methodological choices, adhering to the stringent guidelines set by the International Council for Harmonisation (ICH).
Introduction: The Imperative for Impurity Profiling
The quality of an active pharmaceutical ingredient (API) is fundamentally linked to its purity. Regulatory bodies worldwide mandate rigorous control over impurities. A stability-indicating analytical method is one that can accurately quantify the drug substance, unaffected by the presence of its potential degradation products, process impurities, or excipients.[6][7]
This compound is a potential degradation product that can form under specific stress conditions.[8][9] Its structure, compared to the parent Sitagliptin molecule, involves the loss of the primary amine group and the formation of a carbon-carbon double bond. This structural modification necessitates a highly specific analytical method to ensure it is adequately resolved and quantified. This guide provides the framework for developing such a method from first principles.
Analyte Structures:
| Compound | Structure | Molecular Formula | Molecular Weight |
| Sitagliptin | [Image of Sitagliptin structure] | C₁₆H₁₅F₆N₅O[10] | 407.31 g/mol [10] |
| Deamino Impurity 1 | [Image of Deamino Impurity 1 structure] | C₁₆H₁₂F₆N₄O[4][10] | 390.28 g/mol [4][10] |
Foundational Strategy: Method Development Rationale
The development of a robust analytical method is a systematic process. The choices made at each stage are critical for achieving a method that is specific, sensitive, and reliable.
The Choice of RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the technique of choice for separating moderately polar compounds like Sitagliptin and its impurities.[3][11] The methodology relies on a non-polar stationary phase (typically C18) and a polar mobile phase. By modulating the composition of the mobile phase, we can precisely control the retention and elution of analytes, achieving effective separation.
The Workflow for Method Development and Validation
The overall process follows a logical sequence, beginning with the optimization of chromatographic parameters, followed by rigorous stress testing to prove its stability-indicating capability, and culminating in full validation as per ICH Q2(R1) guidelines.
Caption: Overall Workflow for Method Development and Validation.
Experimental Protocol: HPLC Method Development
This section provides a detailed, step-by-step protocol for developing the separation method.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector is required.[2][7]
-
Column: A C18 column is the recommended starting point. A common dimension is 250 mm x 4.6 mm with a 5 µm particle size.[7][12]
-
Reagents:
-
HPLC-grade Acetonitrile and Methanol
-
High-purity water (e.g., Milli-Q)
-
Potassium Phosphate Monobasic, Orthophosphoric Acid
-
Reference Standards: Sitagliptin Phosphate and this compound
-
Step-by-Step Optimization Protocol
-
Preparation of Standard Solutions: Prepare a stock solution of Sitagliptin (e.g., 1 mg/mL) and Deamino Impurity 1 (e.g., 0.1 mg/mL) in a suitable diluent, typically a mixture of the mobile phase components.
-
Wavelength Selection: Inject the Sitagliptin and impurity solutions separately. Use the PDA detector to acquire the UV spectra from 200-400 nm. Overlay the spectra to find an optimal wavelength where both compounds show significant absorbance. A wavelength between 260 nm and 268 nm is often suitable for Sitagliptin.[1][7]
-
Initial Chromatographic Conditions (Starting Point):
-
Column: C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile
-
Elution: Isocratic at 70:30 (A:B)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
-
Mobile Phase Optimization:
-
Rationale: The goal is to achieve a resolution (Rs) of >2.0 between the Sitagliptin peak and the Deamino Impurity 1 peak, as well as any other degradation products.
-
pH Adjustment: Analyze the sample at different buffer pH values (e.g., 3.0, 4.5, 6.8). The ionization state of Sitagliptin is pH-dependent, which significantly affects its retention time.
-
Organic Modifier Ratio: Adjust the ratio of Buffer:Acetonitrile. Increasing the acetonitrile percentage will decrease retention times, while decreasing it will increase retention and potentially improve resolution between closely eluting peaks.
-
Gradient Elution: If isocratic elution fails to resolve all impurities from the main peak within a reasonable run time, a gradient program should be developed.[13][14] A typical gradient might start with a low percentage of acetonitrile and gradually increase it over the run.
-
Final Optimized Method (Example)
The following table presents an example of a final, optimized set of conditions.
| Parameter | Optimized Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Phosphate Buffer (pH adjusted to 7.0) |
| Mobile Phase B | Acetonitrile |
| Elution Program | Gradient: 0-15 min (30% B -> 50% B), 15-40 min (50% B) |
| Flow Rate | 1.0 mL/min[13] |
| Column Temperature | 45°C[14] |
| Detection Wavelength | 210 nm[13][14] |
| Injection Volume | 10 µL |
Protocol: Forced Degradation Studies
Forced degradation studies are essential to demonstrate the specificity of the method by generating potential degradation products and proving the method can separate them from the analyte of interest.[15][16] The goal is to achieve a target degradation of 5-20%.[15]
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Application Note: A Robust and Validated UPLC-MS/MS Method for the Quantification of Sitagliptin Deamino Impurity 1 in Human Plasma
Introduction: The Imperative for Impurity Profiling in Pharmacokinetics
Sitagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, widely prescribed for the management of type 2 diabetes mellitus.[1] Its mechanism of action involves enhancing the levels of incretin hormones, which in turn stimulate insulin release and suppress glucagon secretion in a glucose-dependent manner. As with any pharmaceutical compound, the manufacturing process and subsequent storage can lead to the formation of impurities. These impurities, even at trace levels, can have a significant impact on the safety and efficacy of the drug product.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the identification, qualification, and control of impurities in drug substances and products.[1][3][4][5]
One such process-related impurity is Sitagliptin Deamino Impurity 1, also known as 3-Desamino-2,3-dehydro Sitagliptin.[6] The presence of this and other impurities necessitates the development of highly sensitive and specific analytical methods to quantify their levels in biological matrices. This is of particular importance during drug development, where pharmacokinetic and toxicokinetic studies are conducted to assess the absorption, distribution, metabolism, and excretion (ADME) of the parent drug and its metabolites and impurities. The quantification of impurities in plasma provides critical data for safety assessment and ensures that their exposure remains within qualified limits.[7]
This application note details a comprehensive, sensitive, and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this compound in human plasma. The method has been developed and validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[2][4][8][9][10]
Methodology: A Symphony of Selectivity and Speed
The developed UPLC-MS/MS method is designed for high-throughput analysis, balancing the need for sensitivity with the practical demands of preclinical and clinical studies.
Analyte and Internal Standard
-
Analyte: this compound (Molecular Formula: C16H12F6N4O, Molecular Weight: 390.289 g/mol ).[11]
-
Internal Standard (IS): In the absence of a commercially available stable isotope-labeled internal standard for the deamino impurity, a structural analog with similar chromatographic and mass spectrometric properties is recommended. A suitable candidate would be a related compound that is not a metabolite of sitagliptin and does not interfere with endogenous plasma components. The selection of an appropriate IS is a critical step to ensure accuracy and precision by compensating for variability in sample processing and instrument response.[6][8][11] For the purpose of this application note, we will refer to a suitable structural analog as "IS".
Sample Preparation: The Foundation of Accurate Quantification
The complexity of the plasma matrix necessitates a sample preparation procedure that is both efficient and effective in removing proteins and phospholipids, which can cause ion suppression and interfere with the analysis. Protein precipitation is a rapid and reliable technique for this purpose.
Protocol for Plasma Protein Precipitation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the IS working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to ensure complete dissolution and inject into the UPLC-MS/MS system.
Caption: Workflow for Plasma Sample Preparation.
UPLC-MS/MS Conditions: Precision and Sensitivity
The chromatographic separation is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The selection of precursor and product ions is crucial for the selectivity of the method. The protonated molecule [M+H]⁺ is chosen as the precursor ion. The product ions are generated by collision-induced dissociation (CID) and are selected based on their intensity and specificity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 391.3 | 193.1 | 35 | 25 |
| Internal Standard (IS) | To be determined | To be determined | To be optimized | To be optimized |
| Sitagliptin (for reference) | 408.2 | 193.0 | 40 | 30 |
Note: The MRM transition for this compound is proposed based on its chemical structure and the known fragmentation pattern of sitagliptin. The precursor ion is the protonated molecule [M+H]⁺. The proposed product ion corresponds to a stable fragment of the core structure, similar to that observed for sitagliptin. This transition should be confirmed by direct infusion of a reference standard of the impurity.
Bioanalytical Method Validation: Ensuring Data Integrity
A full validation of the bioanalytical method must be performed to demonstrate its suitability for the intended purpose, in accordance with ICH M10, FDA, and EMA guidelines.[2][4][8][9][10]
Caption: Key Parameters of Bioanalytical Method Validation.
Validation Parameters and Acceptance Criteria
| Parameter | Experiment | Acceptance Criteria |
| Selectivity | Analysis of at least six different blank plasma samples. | No significant interfering peaks at the retention times of the analyte and IS. |
| Linearity | A calibration curve with at least six non-zero concentrations. | Correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve. | Signal-to-noise ratio ≥ 10; accuracy within ±20% and precision ≤ 20%. |
| Accuracy and Precision | Analysis of Quality Control (QC) samples at LLOQ, low, medium, and high concentrations in at least five replicates over at least three separate runs. | Mean accuracy within ±15% of the nominal concentration (±20% at LLOQ); precision (CV%) ≤ 15% (≤ 20% at LLOQ). |
| Recovery | Comparison of the analyte response in extracted samples to that in post-extraction spiked samples. | Consistent and reproducible recovery. |
| Matrix Effect | Comparison of the analyte response in post-extraction spiked samples to that in neat solutions. | Consistent and reproducible matrix factor. |
| Stability | Evaluation of analyte stability in plasma under various conditions: freeze-thaw, short-term (bench-top), long-term, and post-preparative. | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
Conclusion: A Fit-for-Purpose Solution
The UPLC-MS/MS method described in this application note provides a sensitive, specific, and reliable tool for the quantification of this compound in human plasma. The simple and efficient protein precipitation sample preparation protocol, coupled with a rapid UPLC-MS/MS analysis, makes this method suitable for high-throughput applications in a regulated bioanalytical laboratory. The comprehensive validation approach ensures that the data generated is accurate and precise, meeting the stringent requirements of regulatory agencies. This method can be readily implemented in pharmacokinetic and toxicokinetic studies to support the safe development of sitagliptin-containing drug products.
References
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PMC - PubMed Central. [Link]
-
Scope: • This SOP applies to sample protein precipitation for global metabolomics analysis by reverse phase or HILIC. [Link]
-
Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PubMed. [Link]
-
Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [Link]
-
Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PMC - PubMed Central. [Link]
-
FDA works to avoid shortage of sitagliptin following detection of nitrosamine impurity. [Link]
-
Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. [Link]
-
Identification and profiling of impurities in Pharmaceuticals - ResolveMass Laboratories Inc. [Link]
-
Regulatory aspects of Impurity profiling - ijdra. [Link]
-
The Role of Impurity Standards in Pharmaceutical Quality Control - Pharmaffiliates. [Link]
-
Guidance for Industry Q3A Impurities in New Drug Substances - FDA. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis - FDA. [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
-
bioanalytical method validation and study sample analysis m10 - ICH. [Link]
-
Development and Validation of an Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry method with Liquid-Liquid Extraction for The Quantification of Sitagliptin in Human plasma using Nebivolol as Internal Standard - Research Journal of Pharmacy and Technology. [Link]
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- 5. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study [mdpi.com]
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- 11. ijcsrr.org [ijcsrr.org]
Protocol for forced degradation studies of Sitagliptin to generate Deamino Impurity 1
Application Note & Protocol
Topic: Protocol for Forced Degradation Studies of Sitagliptin to Generate Deamino Impurity
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a comprehensive scientific guide and detailed experimental protocol for conducting forced degradation studies on Sitagliptin, with a specific focus on generating and identifying its deamino-related impurities. Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, can undergo degradation through various pathways, and understanding these pathways is critical for ensuring drug safety, efficacy, and stability. This protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B, which mandate stress testing to elucidate the intrinsic stability of a drug substance.[1][2][3] The procedures outlined herein detail the specific stress conditions—particularly acid and base hydrolysis—that preferentially lead to the formation of deamino impurities through an elimination reaction. A robust, stability-indicating HPLC method is also provided for the effective separation and quantification of Sitagliptin from its degradants.
Scientific Rationale & Mechanistic Insight
Forced degradation studies are a cornerstone of pharmaceutical development, designed to identify likely degradation products, establish degradation pathways, and validate the specificity of analytical methods.[4] For Sitagliptin, the primary amine group is a key functional moiety susceptible to chemical transformation. The generation of a "deamino" impurity from Sitagliptin is not a simple hydrolysis of an amide, but rather an elimination reaction involving the primary amine.
Under specific conditions, particularly elevated temperatures in either an acidic or alkaline environment, the amine group can be eliminated, leading to the formation of an unsaturated derivative, such as 3-Desamino-2,3-dehydrositagliptin. A Chinese patent (CN105085531A) explicitly describes a deamination reaction of Sitagliptin under acidic or alkaline conditions to yield a deamino impurity, confirming this pathway.[5] The reaction is facilitated by protonation of the amine in acid or by a suitable base, which promotes the elimination process. Therefore, the protocol emphasizes hydrolytic stress conditions at elevated temperatures to maximize the yield of this target impurity for characterization and analytical method validation.
Materials and Analytical Instrumentation
Reagents and Chemicals
-
Sitagliptin Phosphate Monohydrate Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Hydrochloric Acid (HCl), AR Grade
-
Sodium Hydroxide (NaOH), AR Grade
-
Hydrogen Peroxide (H₂O₂), 30% solution, AR Grade
-
Potassium Dihydrogen Phosphate (KH₂PO₄), AR Grade
-
Ortho-Phosphoric Acid, AR Grade
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV Detector (e.g., Waters Alliance 2695 with a 2998 PDA detector).[6]
-
Analytical Balance
-
pH Meter
-
Forced Convection (Hot Air) Oven
-
Photostability Chamber (compliant with ICH Q1B options).[2]
-
Water Bath
-
Volumetric Glassware (Class A)
-
Syringe Filters (0.45 µm, Nylon or PVDF)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Sitagliptin Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Sitagliptin Phosphate Monohydrate and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 v/v Methanol:Water). This stock solution is used for all stress studies.
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v) or as required by the specific HPLC method.
Protocol for Forced Degradation Studies
The objective of forced degradation is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[1] The conditions below are starting points and may require optimization based on preliminary results.
A. Acid Hydrolysis (Target Condition for Deamino Impurity)
-
Transfer 5 mL of the Sitagliptin Stock Solution (1000 µg/mL) into a 25 mL volumetric flask.
-
Add 5 mL of 2.5 M HCl. Some studies have shown significant degradation under these conditions.[7][8]
-
Keep the flask in a water bath maintained at 60°C for 6 hours.[7][8]
-
After the specified time, cool the solution to room temperature.
-
Carefully neutralize the solution by adding 5 mL of 2.5 M NaOH and check the pH.
-
Dilute the final solution to 25 mL with diluent to achieve a theoretical concentration of 200 µg/mL.
-
Filter an aliquot through a 0.45 µm syringe filter before HPLC analysis.
B. Base Hydrolysis (Target Condition for Deamino Impurity)
-
Transfer 5 mL of the Sitagliptin Stock Solution (1000 µg/mL) into a 25 mL volumetric flask.
-
Add 5 mL of 0.1 N NaOH. Sitagliptin shows significant degradation under alkaline conditions.[9][10][11]
-
Keep the flask at room temperature for 24 hours, or at 60°C for a shorter duration (e.g., 2-4 hours) to accelerate degradation.
-
After the specified time, cool if necessary and neutralize the solution by adding 5 mL of 0.1 N HCl.
-
Dilute the final solution to 25 mL with diluent (final concentration: 200 µg/mL).
-
Filter an aliquot through a 0.45 µm syringe filter before HPLC analysis.
C. Oxidative Degradation
-
Transfer 5 mL of the Sitagliptin Stock Solution (1000 µg/mL) into a 25 mL volumetric flask.
-
Add 5 mL of 10% H₂O₂.[12]
-
Keep the solution at room temperature for 24 hours, protected from light.
-
After incubation, dilute to 25 mL with diluent (final concentration: 200 µg/mL).
-
Filter an aliquot through a 0.45 µm syringe filter before HPLC analysis.
D. Thermal Degradation
-
Accurately weigh about 25 mg of Sitagliptin solid powder and place it in a petri dish.
-
Spread the powder into a thin layer.
-
Expose the sample to dry heat in an oven at 80°C for 48 hours.[10]
-
After exposure, allow the sample to cool.
-
Quantitatively transfer the powder to a 25 mL volumetric flask and prepare a 1000 µg/mL solution.
-
Further dilute to a working concentration of 200 µg/mL for analysis.
E. Photolytic Degradation
-
Prepare a 200 µg/mL solution of Sitagliptin.
-
Expose the solution and a solid sample (as in thermal degradation) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][4]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.
-
After exposure, prepare the solid sample for analysis as described in the thermal degradation protocol. Analyze both solid and solution samples.
Workflow for Forced Degradation Analysis
Caption: Experimental workflow for the forced degradation of Sitagliptin.
Stability-Indicating HPLC Method
A validated stability-indicating method is crucial for separating the parent drug from all potential degradation products. The following method is a representative starting point.
| Parameter | Condition |
| Column | C18 Column (e.g., Waters XBridge, 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 6.8 with KOH |
| Mobile Phase B | Methanol |
| Gradient/Isocratic | Isocratic |
| Composition | Mobile Phase A : Mobile Phase B (40:60 v/v)[10] |
| Flow Rate | 1.0 mL/min[10] |
| Column Temperature | 30°C |
| Detector Wavelength | 265 nm[10] |
| Injection Volume | 20 µL |
| Run Time | ~10 minutes |
This method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
Data Interpretation
-
Specificity: Analyze the chromatograms from all stress conditions. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main Sitagliptin peak and from each other. Peak purity analysis using a PDA detector should be performed to confirm that the parent peak is spectrally pure in the presence of its degradants.
-
Identification: The deamino impurity is expected to be a major degradant in the acid and base stressed samples. Its retention time can be compared to a reference standard if available. If not, techniques like LC-MS can be used to confirm its mass and aid in structural elucidation.[12][13]
-
Mass Balance: The total response (sum of the peak area of Sitagliptin and all its degradation products) should be compared to the response of an unstressed standard solution. A mass balance of 95-105% demonstrates that all major degradation products have been detected.[12][13]
Summary of Recommended Stress Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Outcome |
| Acid Hydrolysis | 2.5 M HCl | 60°C | 6 hours | High potential for Deamino Impurity [7][8] |
| Base Hydrolysis | 0.1 N NaOH | RT or 60°C | 2-24 hours | High potential for Deamino Impurity [5][9][11] |
| Oxidation | 10% H₂O₂ | Room Temp | 24 hours | Moderate degradation, oxidation of amine group possible |
| Thermal | Dry Heat (Solid) | 80°C | 48 hours | Low to moderate degradation expected |
| Photolytic | ICH Q1B exposure | Ambient | As per guideline | Variable degradation, dependent on chromophore |
References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003. [Link]
-
Sonune, D. P., & Mone, M. K. ISOLATION, CHARACTERIZATION OF DEGRADATION PRODUCTS OF SITAGLIPTIN AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR SITAGLIPTIN API AND TABLETS. International Journal of Pharmaceutical Sciences and Research, 2013. [Link]
-
ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 1996. [Link]
-
Alsante, K. M., et al. Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 2003. [Link]
-
Reddy, B. K., et al. Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. Molecules, 2023. [Link]
-
Prajapati, Y. K., & Patel, V. ICH GUIDELINES: STRESS DEGRADATION STUDY. International Journal of Creative Research Thoughts, 2021. [Link]
-
Patel, H., et al. Development and Validation of RP-HPLC Method for The Estimation of Impurity from Sitagliptin Bulk and formulation. Biomedical and Pharmaceutical Sciences, 2023. [Link]
-
Al-Aani, H., et al. Stability of extemporaneously prepared sitagliptin phosphate solution. PLOS ONE, 2022. [Link]
-
Al-Aani, H., et al. Stability of extemporaneously prepared sitagliptin phosphate solution. PLOS ONE, 2022. [Link]
-
Al-Aani, H., et al. Stability of extemporaneously prepared sitagliptin phosphate solution. National Center for Biotechnology Information, 2022. [Link]
-
Bandichhor, R., & Sunker, M. Impurity Profiling of Antihyperglycemic Drug-Sitagliptin. Springer Professional, 2021. [Link]
-
Rawat, T., & Pandey, I. P. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2015. [Link]
-
Bandichhor, R., & Sunker, M. Impurity Profiling of Antihyperglycemic Drug-Sitagliptin. Request PDF on ResearchGate, 2021. [Link]
-
Attimarad, M., et al. A Validated HPLC Stability Indicating Method for the Determination of Sitagliptin in Bulk Drug Substance and Tablets. International Journal of Pharmaceutical Sciences Review and Research, 2015. [Link]
-
Prasad, P. B. N., et al. Impurity profiling and regulatory aspects of Sitagliptin active pharmaceutical ingredient. International Journal of Scientific Research, 2018. [Link]
-
De Oliveira, A. M., et al. Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination o. Latin American Journal of Pharmacy, 2023. [Link]
-
Časar, Z., & Slanina, T. Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin. ACS Omega, 2020. [Link]
-
Gumieniczek, A., et al. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Biomedicines, 2023. [Link]
-
Časar, Z., & Slanina, T. Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin. Semantic Scholar, 2020. [Link]
-
De Oliveira, A. M., et al. Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. ResearchGate, 2023. [Link]
-
Sabarwal, N., et al. Forced degradation studies of Sitagliptin Phosphate and Metformin HCl.... ResearchGate, 2023. [Link]
-
Kumar, S. D. S., et al. Bioanalytical Method Development and Validation and forced degradation of Sitagliptin and determination of Pharmacokinetic application study in Human Plasma by RP-HPLC method. Journal of Drug Delivery and Therapeutics, 2024. [Link]
-
Reddy, G. V., et al. Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. Request PDF on ResearchGate, 2017. [Link]
-
Reddy, G. V., et al. Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. SciSpace, 2017. [Link]
- CN105085531A - Sitagliptin impurity synthesis method.
-
Wu, G., et al. Synthesis of Impurity A of Sitagliptin, an Anti-diabetes Drug. Chinese Journal of Pharmaceuticals, 2014. [Link]
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Application Note: A Robust, Stability-Indicating RP-HPLC Method for the Chromatographic Separation of Sitagliptin and its Deamino Impurity
Abstract
This application note presents a detailed, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of the oral hypoglycemic agent Sitagliptin from its critical process and degradation-related impurity, 3-Desamino-2,3-dehydro Sitagliptin. The developed method is tailored for researchers, scientists, and drug development professionals in quality control and analytical development laboratories. The scientific rationale behind the selection of chromatographic parameters is discussed in depth, ensuring the method's robustness and reliability. The protocol is validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction: The Imperative for Purity in Sitagliptin Formulations
Sitagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[4][5] By preventing the degradation of incretin hormones, it enhances glucose-dependent insulin secretion and suppresses glucagon release.[5] The manufacturing process and subsequent storage of Sitagliptin can lead to the formation of various impurities, which may compromise the safety and efficacy of the final drug product.[1][6] Regulatory bodies worldwide mandate stringent control over impurity levels in active pharmaceutical ingredients (APIs) and their formulations.[6][7]
One such critical impurity is 3-Desamino-2,3-dehydro Sitagliptin, hereafter referred to as the deamino impurity.[8][9] This impurity can arise during synthesis or as a degradation product.[9] Its structural similarity to the parent drug, Sitagliptin, presents a significant analytical challenge for separation and quantification. Therefore, a robust, specific, and stability-indicating analytical method is paramount for ensuring the quality and safety of Sitagliptin-containing pharmaceuticals.[1][6] This application note provides a comprehensive guide to a validated RP-HPLC method designed to meet these rigorous requirements.
Understanding the Chemistry: Sitagliptin and its Deamino Impurity
The successful chromatographic separation of two analytes is fundamentally dependent on the differences in their physicochemical properties and their differential interactions with the stationary and mobile phases.
Sitagliptin:
-
Chemical Name: (3R)-3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1][4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one
-
Molecular Formula: C₁₆H₁₅F₆N₅O
-
Key Feature: A primary amine group, which is basic and can be protonated at acidic pH. This makes it relatively polar.
Deamino Impurity (3-Desamino-2,3-dehydro Sitagliptin):
-
Chemical Name: (2E)-1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1][4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one
-
Molecular Formula: C₁₆H₁₂F₆N₄O
-
Key Feature: Lacks the primary amine group and possesses a carbon-carbon double bond (an α,β-unsaturated ketone system). This structural change results in a significant decrease in polarity and an increase in hydrophobicity compared to Sitagliptin.
This difference in polarity is the cornerstone of their separation by reversed-phase chromatography. The more hydrophobic deamino impurity will have a stronger affinity for the non-polar stationary phase and will thus be retained longer on the column, eluting after the more polar Sitagliptin.
Method Development and Rationale
The development of this RP-HPLC method was guided by the structural differences between Sitagliptin and its deamino impurity. A systematic approach was undertaken to optimize the chromatographic conditions to achieve baseline separation with good peak symmetry and sensitivity.
Stationary Phase Selection
A C18 (octadecylsilyl) column was selected as the stationary phase. This is a common choice for the separation of moderately polar to non-polar compounds.[1] The long alkyl chains of the C18 packing provide a highly hydrophobic surface, which allows for effective retention and separation of Sitagliptin and its more hydrophobic deamino impurity based on their differential partitioning. An end-capped C18 column is recommended to minimize peak tailing of the basic Sitagliptin molecule by shielding residual silanol groups.
Mobile Phase Optimization
The mobile phase composition is a critical factor in achieving the desired separation. A gradient elution was chosen to ensure the timely elution of both the relatively polar Sitagliptin and the more retained deamino impurity with good peak shapes.
-
Mobile Phase A (Aqueous Component): A buffer solution of 0.1% formic acid in water was selected. The acidic pH ensures that the primary amine of Sitagliptin is protonated, increasing its polarity and leading to earlier elution. The formic acid also helps to improve peak shape by suppressing the interaction of the analyte with any free silanol groups on the stationary phase.
-
Mobile Phase B (Organic Modifier): Acetonitrile was chosen as the organic modifier due to its low viscosity, which allows for higher efficiency, and its UV transparency at the detection wavelength.
A gradient program starting with a lower percentage of acetonitrile allows for the retention and focusing of Sitagliptin at the head of the column, while a gradual increase in the acetonitrile concentration facilitates the elution of the more hydrophobic deamino impurity in a reasonable timeframe.
Detection Wavelength
The UV spectra of Sitagliptin and its impurities are typically characterized by a maximum absorbance around 267 nm .[4] This wavelength provides good sensitivity for both the parent drug and its deamino impurity, making it suitable for their simultaneous determination. A photodiode array (PDA) detector is advantageous for confirming peak purity and identity.
Experimental Protocol
This protocol is a self-validating system, designed to ensure accuracy and reproducibility.
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Quaternary Gradient HPLC with Autosampler and PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70% B; 20.1-25 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 267 nm |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Preparation of Solutions
-
Standard Stock Solution (Sitagliptin): Accurately weigh and dissolve 25 mg of Sitagliptin reference standard in 25 mL of diluent to obtain a concentration of 1000 µg/mL.
-
Impurity Stock Solution (Deamino Impurity): Accurately weigh and dissolve 5 mg of the deamino impurity reference standard in 50 mL of diluent to obtain a concentration of 100 µg/mL.
-
Working Standard Solution: Prepare a mixed working standard solution containing Sitagliptin at a concentration of 100 µg/mL and the deamino impurity at a concentration of 1 µg/mL by diluting the stock solutions with the diluent. This represents a 1% impurity level relative to the active ingredient.
-
Sample Solution: Accurately weigh and dissolve a quantity of the Sitagliptin API or crushed tablets equivalent to 25 mg of Sitagliptin in 25 mL of diluent. Sonicate for 15 minutes and filter through a 0.45 µm nylon syringe filter before injection.
System Suitability
Before sample analysis, inject the working standard solution in six replicates. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (Asymmetry Factor) for Sitagliptin Peak: Not more than 1.5
-
Theoretical Plates for Sitagliptin Peak: Not less than 2000
-
Resolution between Sitagliptin and Deamino Impurity Peaks: Not less than 2.0
-
Relative Standard Deviation (RSD) for Peak Areas (n=6): Not more than 2.0%
Validation of the Analytical Method
The developed method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2][3]
-
Specificity: Forced degradation studies should be performed to demonstrate the stability-indicating nature of the method. Expose the sample solution to acidic, basic, oxidative, thermal, and photolytic stress conditions. The method is considered specific if the peaks of the degradation products are well-resolved from the Sitagliptin and deamino impurity peaks.
-
Linearity: Analyze a series of solutions with concentrations ranging from the Limit of Quantification (LOQ) to 150% of the working standard concentration for both Sitagliptin and the deamino impurity. The correlation coefficient (r²) should be greater than 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the deamino impurity into the sample solution at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day Precision): Analyze six replicate injections of the sample solution on the same day. The RSD should be less than 2.0%.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be less than 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic content) to assess the method's reliability during normal use. The system suitability parameters should remain within the acceptance criteria.
Data Presentation
Typical Chromatogram
(A representative chromatogram would be presented here, showing baseline separation of Sitagliptin and the deamino impurity.)
Summary of Validation Parameters
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention times of Sitagliptin and deamino impurity | Complies |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | Within limits |
| Precision (RSD%) | < 2.0% | < 2.0% |
| LOD (µg/mL) | Report Value | e.g., 0.05 µg/mL |
| LOQ (µg/mL) | Report Value | e.g., 0.15 µg/mL |
| Robustness | System suitability criteria met | Complies |
Workflow Diagrams
Method Development Workflow
Caption: Workflow for the development of the RP-HPLC method.
Method Validation Workflow
Caption: Workflow for the validation of the analytical method.
Conclusion
The RP-HPLC method detailed in this application note is specific, accurate, precise, and robust for the separation and quantification of Sitagliptin and its deamino impurity. The method's stability-indicating capability was confirmed through forced degradation studies, making it suitable for routine quality control analysis of bulk drug substances and pharmaceutical formulations. By providing a thorough explanation of the scientific principles behind the method development, this guide serves as a valuable resource for analytical scientists tasked with ensuring the quality and safety of Sitagliptin products.
References
- Development and Validation of RP-HPLC Method for The Estimation of Impurity from Sitagliptin Bulk and formulation. Biological and Pharmaceutical Sciences Letters.
- Various Analytical Methods for Analysis of Sitagliptin – A Review. International Journal of Current Science Research and Review.
- Bioanalytical Method Development and Validation and forced degradation of Sitagliptin and determination of Pharmacokinetic application study in Human Plasma by RP-HPLC method. Journal of Drug Delivery and Therapeutics.
- SITAGLIPTIN. precisionFDA.
- Forced degradation studies of Sitagliptin Phosphate and Metformin HCl...
- Sitagliptin DeaMino IMpurity 1 | 1253056-18-6. ChemicalBook.
- ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
- A Review of Various Analytical Techniques-Based Methods for Quantification of Sitagliptin (DPP-4 Inhibitor). Not available.
- Improved Chromatographic Separation of Sitagliptin Phosphate and Metformin Hydrochloride.
- Impurity Profiling And Regulatory Aspects Of Sitagliptin Active Pharmaceutical Ingredient. Worldwidejournals.com.
- Development and Validation of RP-HPLC Method for the Estimation of Sitagliptin Phosphate in Tablet Dosage Form.
- Validation of Analytical Procedures Q2(R2).
- Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of its cytotoxicity.
- ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
- “Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs”. International Journal of Environmental Sciences.
- REVERSED-PHASE LIQUID CHROMATOGRAPHY WITH MASS DETECTION AND NMR CHARACTERIZATION OF SITAGLIPTIN DEGRADATION RELATED IMPURITIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Chromatographic study of sitagliptin and ertugliflozin under quality-by-design paradigm. Not available.
- This compound 1253056-18-6 wiki. Guidechem.
- Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin. ACS Omega.
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- 4. 3-Desamino-3,4-dehydro Sitagliptin | LGC Standards [lgcstandards.com]
- 5. 3-Desamino-3,4-dehydro sitagliptin | C16H12F6N4O | CID 125366354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. 3-Desamino-3,4-dehydro Sitagliptin - SRIRAMCHEM [sriramchem.com]
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Application of qNMR for the Certification of Sitagliptin Deamino Impurity 1 Reference Material
Application Note AN-025
Introduction
In the pharmaceutical industry, the purity of active pharmaceutical ingredients (APIs) and the accurate quantification of their impurities are paramount to ensuring drug safety and efficacy.[1][2] Certified Reference Materials (CRMs) are fundamental to the quality control process, providing a benchmark for the validation of analytical methods and the quantification of unknown samples.[3][4] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, primary analytical method for the certification of these reference materials.[5] Unlike chromatographic techniques, qNMR does not require a reference standard of the identical compound for quantification; instead, it relies on the direct proportionality between the NMR signal area and the number of nuclei contributing to that signal.[2][6] This allows for direct, SI-traceable purity determination with high precision and accuracy.[7][8]
This application note details a comprehensive protocol for the certification of Sitagliptin Deamino Impurity 1, a known impurity of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin.[9] The method utilizes ¹H qNMR with an internal standard to achieve a robust and reliable purity assessment, suitable for the establishment of a CRM.
The Principle of qNMR for Purity Determination
Quantitative NMR operates on the fundamental principle that the integrated area of an NMR resonance is directly proportional to the number of atomic nuclei giving rise to that signal.[6] By co-dissolving a known mass of a high-purity certified internal standard with a known mass of the analyte (this compound) in a deuterated solvent, the purity of the analyte can be calculated directly. The key advantages of this approach include:
-
Primary Method: qNMR is considered a primary ratio method of measurement, meaning its operation can be completely described and understood, and a complete uncertainty budget can be established.[7]
-
No Analyte-Specific Standard Required: Quantification is achieved by comparing the analyte's signal to that of a well-characterized internal standard, eliminating the need for a pre-existing, highly pure standard of the analyte itself.[1][10]
-
High Specificity: The high resolution of NMR spectra often allows for the selection of signals that are unique to the analyte and the internal standard, free from interference from impurities.
-
Non-destructive: The sample can be recovered for further analysis if required.[8]
The purity of the analyte is determined using the following equation:
Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte and I_IS are the integrated areas of the signals for the analyte and internal standard, respectively.
-
N_analyte and N_IS are the number of protons contributing to the respective signals.
-
M_analyte and M_IS are the molar masses of the analyte and internal standard.
-
m_analyte and m_IS are the masses of the analyte and internal standard.
-
P_IS is the certified purity of the internal standard.
Experimental Design and Rationale
The successful application of qNMR for certification hinges on careful experimental design. Each parameter is chosen to minimize sources of error and ensure the final purity value has a well-defined uncertainty.
Selection of Internal Standard
The choice of internal standard (IS) is critical for accurate qNMR.[11] An ideal internal standard should possess the following characteristics:
-
High Purity: Certified purity of ≥99.9% is essential to minimize its contribution to the overall uncertainty.[11]
-
Chemical Stability: It must not react with the analyte, solvent, or trace moisture.
-
Simple Spectrum: A simple spectrum with sharp singlets is preferable to avoid signal overlap and simplify integration.[12]
-
Good Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte.[11]
-
Signal Separation: Its NMR signals should be well-resolved from those of the analyte and any potential impurities.
For the analysis of this compound, Maleic Acid is a suitable internal standard. It is highly pure, stable, and exhibits a sharp singlet for its two vinyl protons in a region of the ¹H NMR spectrum that is typically free from signals of the analyte.
Solvent Selection
The deuterated solvent must completely dissolve both the analyte and the internal standard.[11] Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice for this compound and Maleic Acid due to its high solubilizing power for a wide range of organic compounds.
NMR Spectrometer Parameters
To ensure accurate and precise quantification, specific NMR acquisition parameters must be optimized. The goal is to ensure that all signals are fully relaxed between pulses and that the data has a sufficiently high signal-to-noise ratio for accurate integration.[12]
| Parameter | Recommended Value | Rationale |
| Spectrometer Field Strength | ≥ 400 MHz | Higher field strength provides better signal dispersion, reducing the likelihood of signal overlap. |
| Pulse Angle | ≤ 30° | A small flip angle minimizes saturation effects and ensures that differences in T1 relaxation times have a negligible impact on signal intensity. |
| Relaxation Delay (d1) | ≥ 5 x T1 | A sufficiently long relaxation delay is crucial for complete spin-lattice relaxation of all nuclei of interest, ensuring signal intensity is directly proportional to the number of nuclei. A conservative value of 30-60 seconds is often used. |
| Number of Scans | ≥ 16 | The number of scans should be sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals being integrated to ensure integration errors are less than 1%.[12] |
| Spectral Width | ~16 ppm | A wide spectral width ensures that all signals of interest, including those of the analyte and internal standard, are captured without aliasing. |
| Acquisition Time | ≥ 3 seconds | A longer acquisition time leads to better digital resolution, which is important for accurate integration of sharp signals. |
Protocol for the Certification of this compound
This protocol outlines the step-by-step procedure for the qNMR analysis.
Materials and Equipment
-
This compound (Analyte)
-
Maleic Acid (Certified Internal Standard)
-
Dimethyl sulfoxide-d6 (DMSO-d6), ≥99.8% D
-
High-precision analytical balance (readability to at least 0.01 mg)
-
NMR spectrometer (≥ 400 MHz) with a suitable probe
-
NMR tubes
-
Volumetric flasks and pipettes (Class A)
-
Spatulas
-
Ultrasonic bath
Experimental Workflow
Caption: Workflow for qNMR certification.
Step-by-Step Procedure
-
Preparation of the Sample Solution: a. Accurately weigh approximately 15 mg of this compound into a clean, dry vial using an analytical balance. Record the exact mass. b. Accurately weigh approximately 10 mg of Maleic Acid (certified internal standard) into the same vial. Record the exact mass. c. Add approximately 0.7 mL of DMSO-d6 to the vial. d. Gently sonicate the vial until both the analyte and the internal standard are completely dissolved. e. Carefully transfer the solution to a clean, dry NMR tube.
-
NMR Data Acquisition: a. Insert the NMR tube into the spectrometer. b. Allow the sample to equilibrate to the probe temperature (e.g., 298 K). c. Load a pre-optimized set of acquisition parameters as detailed in the table above. A long relaxation delay (e.g., 30 s) is critical. d. Acquire the ¹H NMR spectrum.
-
Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. c. Apply a baseline correction to the entire spectrum. d. Identify a well-resolved, non-overlapping signal for this compound. For example, a signal corresponding to a unique proton. e. Identify the singlet signal for the two vinyl protons of Maleic Acid (typically around 6.2-6.3 ppm in DMSO-d6). f. Integrate the selected signals for the analyte and the internal standard. Ensure the integration limits are set wide enough to encompass the entire signal.
-
Purity Calculation: a. Use the recorded masses, molar masses, number of protons for the integrated signals, and the certified purity of the internal standard in the qNMR equation to calculate the purity of the this compound. b. Repeat the entire procedure (from sample preparation) at least three times to assess the repeatability of the method.
Data Analysis and Results
The following table presents an example of the data that would be collected and used for the purity calculation.
| Parameter | Value |
| Analyte (this compound) | |
| Mass (m_analyte) | 15.05 mg |
| Molar Mass (M_analyte) | 390.29 g/mol [13] |
| Selected Signal (Integral I_analyte) | 1.00 |
| Number of Protons (N_analyte) | 1 |
| Internal Standard (Maleic Acid) | |
| Mass (m_IS) | 10.12 mg |
| Molar Mass (M_IS) | 116.07 g/mol |
| Certified Purity (P_IS) | 99.95% |
| Selected Signal (Integral I_IS) | 1.15 |
| Number of Protons (N_IS) | 2 |
| Calculated Purity | 98.7% |
Measurement Uncertainty
A critical component of certifying a reference material is the estimation of the measurement uncertainty.[14][15] The overall uncertainty is a combination of uncertainties from all steps of the process.
Caption: Key contributors to measurement uncertainty.
The main contributors to the uncertainty budget include:
-
Weighing: The uncertainty associated with the analytical balance.[16]
-
Purity of the Internal Standard: The uncertainty stated on the certificate of the IS.[14]
-
Repeatability: The standard deviation of replicate measurements.
-
Signal Integration: The uncertainty associated with setting the integration limits.
These individual uncertainties are combined to calculate the combined standard uncertainty, which is then multiplied by a coverage factor (typically k=2 for a 95% confidence level) to give the expanded uncertainty.[14][15]
Conclusion
The ¹H qNMR method described provides a direct, accurate, and reliable means for the certification of this compound as a reference material. The method is highly specific and allows for a comprehensive assessment of purity with a well-defined measurement uncertainty, making it an indispensable tool in pharmaceutical quality assurance. The validation of this qNMR method should follow established guidelines to ensure its suitability for its intended purpose.[1][17][18]
References
- Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (n.d.). American Pharmaceutical Review.
- Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. (2020, September 14). AZoM.
- What Is Quantitative NMR (qNMR)? - Chemistry For Everyone. (2025, August 7). YouTube.
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka.
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories Inc..
- QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials. (2017, February 8). Sigma-Aldrich.
- Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP).
- Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products. (n.d.). Sigma-Aldrich.
- Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021, January 18). MDPI.
- What is qNMR and why is it important?. (n.d.). Mestrelab Resources.
- Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. (n.d.). Scielo.
- Uncertainty measurement for automated macro program-processed quantitative proton NMR spectra. (n.d.). Semantic Scholar.
- Quantitative NMR Spectroscopy. (2017, November). University of Oxford.
- This compound. (2025, August 8). ChemicalBook.
- Guidelines for the Selection and Use of Reference Materials. (n.d.). ILAC.
- Certified reference materials for quantitative NMR. (n.d.). Separation Science.
- This compound 1253056-18-6 wiki. (n.d.). Guidechem.
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc..
- Certified Reference Materials a few guidelines. (2018, February 8). ResearchGate.
- Development and Validation of a Quantitative NMR Method for the Determination of the Commercial Tablet Formulation of Sulfasalazine. (2019, January 1). Ingenta Connect.
- Quantitative NMR Analysis Using JASON SMILEQ: Novel Methods for Improving Accuracy, Part 1. Evaluation of Uncertainty Factors. (n.d.). JEOL.
- Internal Standard for qNMR (Calibration Standard for qNMR). (n.d.). FUJIFILM Wako Chemicals Europe GmbH.
- Standards for qNMR. (n.d.). Eurisotop.
- qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. (n.d.). ResearchGate.
- Guidelines For The Selection and Use of Certified Reference Materials. (n.d.). Scribd.
- Quantitative NMR Good Weighing Practices and Measurement Uncertainty (On-Demand). (n.d.). USP.
- qNMR Internal Standard Reference Data. (n.d.). Scribd.
- Definitions of Terms and Modes Used at NIST for Value-Assignment of Reference Materials for Chemical Measurements. (n.d.). NIST.
- Sitagliptin Impurities. (n.d.). BOC Sciences.
- Reference Material (RM) vs Certified Reference Material (CRM). (2022, July 29). ANAB Blog.
- Sitagliptin Impurity I. (n.d.). Simson Pharma Limited.
- Sitagliptin. (n.d.). PubChem.
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Development of a Sensitive LC-MS Method for Trace Level Detection of Sitagliptin Impurities
[SENIOR APPLICATION SCIENTIST NAME]
[COMPANY/INSTITUTION]
[DATE]
Abstract
This application note details a robust and highly sensitive liquid chromatography-mass spectrometry (LC-MS) method for the detection and quantification of trace-level impurities in Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure patient safety and drug efficacy. This document provides a comprehensive, step-by-step protocol for the analysis of Sitagliptin and its potential impurities, grounded in scientific principles and aligned with regulatory expectations. The method is designed for researchers, scientists, and drug development professionals engaged in quality control and analytical development.
Introduction: The Imperative for Impurity Profiling in Sitagliptin
Sitagliptin is a widely prescribed oral hypoglycemic agent that functions by inhibiting the DPP-4 enzyme, thereby increasing the levels of active incretin hormones and improving glycemic control. As with any pharmaceutical compound, the manufacturing process and storage conditions can lead to the formation of impurities. These impurities can arise from various sources, including starting materials, intermediates, degradation products, and by-products of side reactions.[1][2][3] Even at trace levels, certain impurities can have toxicological effects or impact the stability and efficacy of the final drug product.
Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[4][5][6][7][8] Therefore, the development of a highly sensitive and specific analytical method is paramount. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as the gold standard for impurity profiling due to its exceptional sensitivity, selectivity, and ability to provide structural information for unknown compounds.[9][10] This application note describes a method that leverages the power of LC-MS/MS for the reliable detection of Sitagliptin impurities at levels that meet and exceed regulatory requirements.
Experimental Design: A Rationale-Driven Approach
The development of this LC-MS method was guided by a systematic approach, focusing on the physicochemical properties of Sitagliptin and its known impurities. The primary objective was to achieve optimal chromatographic separation and sensitive mass spectrometric detection.
2.1. Analyte and Impurity Profile
A thorough understanding of the potential impurity profile of Sitagliptin is the foundation of this method. Impurities can be broadly categorized as:
-
Process-related impurities: Arising from the synthetic route.
-
Degradation products: Formed due to exposure to stress conditions such as acid, base, oxidation, heat, and light.[11][12][13][14]
-
Genotoxic impurities: Compounds that have the potential to damage DNA. A notable example in the context of many amine-containing drugs is the formation of nitrosamine impurities.[15][16][17][18]
This method is designed to separate and detect a wide range of these potential impurities.
2.2. Chromatographic Strategy: Achieving Baseline Resolution
The choice of chromatographic conditions is critical for resolving the API from its closely related impurities.
-
Column Chemistry: A reversed-phase C18 column was selected due to its versatility and proven performance in separating compounds with varying polarities. The specific column chosen offers high efficiency and good peak shape for basic compounds like Sitagliptin.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier was employed. The use of a volatile buffer, such as ammonium formate or ammonium acetate, is essential for compatibility with mass spectrometry. The gradient is optimized to ensure the elution of both polar and non-polar impurities with sharp, symmetrical peaks.
-
Flow Rate and Temperature: These parameters were optimized to balance analysis time with separation efficiency and to ensure method robustness.
2.3. Mass Spectrometric Detection: Maximizing Sensitivity and Specificity
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode was chosen for its high sensitivity and selectivity, which are crucial for trace-level quantification.[15]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is ideal for Sitagliptin and its impurities, as they readily accept a proton.
-
MRM Transitions: Specific precursor-to-product ion transitions were identified for Sitagliptin and each known impurity. This highly selective detection method minimizes interference from the sample matrix and ensures accurate quantification. For unknown impurities, a full scan or product ion scan can be employed for structural elucidation.
Detailed Protocols
This section provides the detailed, step-by-step protocols for sample preparation, LC-MS analysis, and method validation.
3.1. Materials and Reagents
-
Sitagliptin reference standard and impurity standards (if available)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Volumetric flasks, pipettes, and autosampler vials
3.2. Standard and Sample Preparation
3.2.1. Standard Stock Solution (1 mg/mL of Sitagliptin)
-
Accurately weigh approximately 10 mg of Sitagliptin reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
3.2.2. Impurity Stock Solutions (as available)
-
Prepare individual stock solutions of known impurities at a concentration of approximately 100 µg/mL in the same diluent as the standard stock solution.
3.2.3. Working Standard Solution (for system suitability)
-
Dilute the Sitagliptin stock solution to a working concentration (e.g., 10 µg/mL).
-
Spike with known impurities to a level appropriate for demonstrating system suitability (e.g., 0.1% relative to the Sitagliptin concentration).
3.2.4. Sample Preparation (Drug Substance)
-
Accurately weigh approximately 10 mg of the Sitagliptin drug substance.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
3.3. LC-MS Method Parameters
Table 1: Optimized LC-MS Parameters
| Parameter | Setting | Rationale |
| Liquid Chromatography | ||
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides high-resolution separation of closely eluting peaks. |
| Mobile Phase A | 0.1% Formic acid in Water | Volatile buffer compatible with MS and provides good peak shape. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 10 min | Ensures elution of a wide range of impurities with varying polarities. |
| Flow Rate | 0.3 mL/min | Optimal for the column dimensions, balancing speed and efficiency. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity, leading to better reproducibility. |
| Injection Volume | 5 µL | Minimizes potential for column overload while maintaining sensitivity. |
| Mass Spectrometry | ||
| Ionization Mode | ESI Positive | Sitagliptin and its impurities are basic and readily protonate. |
| Capillary Voltage | 3.5 kV | Optimized for efficient ion generation. |
| Desolvation Temperature | 350 °C | Ensures efficient desolvation of the mobile phase. |
| Gas Flow | 800 L/hr | Optimized for ion transport and desolvation. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high sensitivity and selectivity for quantitative analysis. |
3.4. Method Validation Protocol
The developed method must be validated in accordance with ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[19][20][21][22] The validation should encompass the following parameters:
3.4.1. Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Procedure:
-
Analyze a blank (diluent), a placebo (if analyzing a drug product), the Sitagliptin standard, and a spiked sample containing all known impurities.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic) on the Sitagliptin drug substance. Analyze the stressed samples to ensure that the degradation products are well-separated from the main peak and from each other.
-
3.4.2. Linearity
-
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Procedure:
-
Prepare a series of at least five concentrations of each impurity, ranging from the limit of quantitation (LOQ) to 150% of the specification limit.
-
Inject each concentration in triplicate.
-
Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.
-
3.4.3. Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Spike the Sitagliptin sample with known amounts of impurities at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Analyze each spiked sample in triplicate.
-
Calculate the percent recovery for each impurity at each level. The recovery should typically be within 80-120%.[17]
-
3.4.4. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of Sitagliptin spiked with impurities at the 100% level on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
The relative standard deviation (RSD) for the peak areas should be ≤ 15% for trace impurities.
-
3.4.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Procedure:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.
-
3.4.6. Robustness
-
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure:
-
Introduce small, deliberate changes to the method parameters, such as:
-
Flow rate (± 0.05 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a system suitability sample under each condition and evaluate the impact on the results.
-
Visualizations
4.1. Experimental Workflow
Caption: High-level workflow for the LC-MS analysis of Sitagliptin impurities.
4.2. Method Validation Logic
Caption: Core validation parameters as per ICH Q2(R1) guidelines.
Conclusion
This application note presents a highly sensitive, selective, and robust LC-MS method for the determination of trace-level impurities in Sitagliptin. The detailed protocols for method development and validation provide a comprehensive guide for analytical scientists in the pharmaceutical industry. Adherence to these protocols will ensure the generation of high-quality, reliable data that meets the stringent requirements of regulatory agencies, ultimately contributing to the safety and efficacy of Sitagliptin-containing drug products. The principles and workflows described herein can also be adapted for the analysis of impurities in other pharmaceutical compounds.
References
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Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S. Food and Drug Administration. [Link]
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FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]
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Quality Guidelines. International Council for Harmonisation (ICH). [Link]
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ICH and FDA Guidelines for Analytical Method Validation. (2023). Lab Manager. [Link]
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Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. (2022). ResearchGate. [Link]
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EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024). European Compliance Academy. [Link]
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ISOLATION, CHARACTERIZATION OF DEGRADATION PRODUCTS OF SITAGLIPTIN AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR SITAGLIPTIN API AND TABLETS. (2013). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. [Link]
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FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]
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Quantitative Analysis of Trace Impurities in Drugs (LC/MS). Shimadzu. [Link]
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Development and validation of rapid ultra high performance liquid chromatography with tandem mass spectroscopic method for the quantification of N-nitrosodimethyl amine and N-nitrosodiethyl amine in sitagliptin and metformin hydrochloride immediate and extended-release formulations. (2022). PubMed. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
Sitagliptin Impurities. SynZeal. [Link]
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Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. (2015). SciSpace. [Link]
-
Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. (2022). Semantic Scholar. [Link]
-
Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. (2023). ResearchGate. [Link]
-
ICH Q2 Analytical Method Validation. (2016). Slideshare. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]
-
A highly sensitive LC-MS/MS method for the determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate active pharmaceutical ingredient. (2022). Royal Society of Chemistry. [Link]
-
Quality: specifications, analytical procedures and analytical validation. (2023). European Medicines Agency. [Link]
-
REVERSED-PHASE LIQUID CHROMATOGRAPHY WITH MASS DETECTION AND NMR CHARACTERIZATION OF SITAGLIPTIN DEGRADATION RELATED IMPURITIES. (2016). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Trace-level determination of pharmaceutical residues by LC-MS/MS in natural and treated waters. A pilot-survey study. (2006). ResearchGate. [Link]
-
Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (2020). PubMed. [Link]
-
EMA publishes Document on the Validation of analytical Methods. (2014). European Compliance Academy. [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency. [Link]
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Application Note: A Multi-Technique Approach to the Solid-State Characterization of Sitagliptin Deamino Impurity 1
Introduction
Sitagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), stipulate strict thresholds for the reporting, identification, and qualification of impurities in new drug substances to ensure patient safety and product efficacy.[2][3][4][5]
One such process-related impurity is Sitagliptin Deamino Impurity 1, also known as 3-Desamino-2,3-dehydro Sitagliptin.[6][7] The solid-state properties of any substance, including impurities, can significantly influence its physicochemical characteristics, such as stability, solubility, and processability. Therefore, a thorough solid-state characterization is essential to understand its potential impact on the drug product's quality.
This application note provides a comprehensive guide for researchers and drug development professionals on the solid-state characterization of this compound. We will detail an integrated analytical workflow employing X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Vibrational Spectroscopy (FTIR/Raman) to elucidate its structural and thermal properties.
Molecular Profile of the Impurity
-
Chemical Name: (2E)-1-[3-(trifluoromethyl)-5,6-dihydro-[8][9][10]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one[6]
-
Common Synonyms: this compound, 3-Desamino-2,3-dehydro Sitagliptin[6][7]
-
CAS Number: 1253056-18-6[6]
-
Molecular Formula: C₁₆H₁₂F₆N₄O[6]
-
Molecular Weight: 390.29 g/mol [6]
-
Reported Appearance: Off-White Waxy Solid[6]
The "waxy solid" description suggests the material could be amorphous or possess low crystallinity, making solid-state characterization particularly crucial.
Integrated Analytical Workflow
A multi-technique approach is necessary for an unambiguous characterization. Each technique provides complementary information, building a complete profile of the impurity's solid-state nature. The logical workflow is designed to first assess the long-range atomic order (crystallinity), followed by thermal behavior, and finally, the specific molecular vibrations.
Caption: Integrated workflow for impurity characterization.
X-Ray Powder Diffraction (XRPD) Analysis
Rationale for Use: XRPD is the definitive technique for determining the presence or absence of long-range atomic order in a solid material.[8][11] It distinguishes between crystalline materials, which produce sharp, characteristic diffraction peaks, and amorphous materials, which yield a broad, diffuse halo.[12] This is the first and most critical step in characterizing the impurity's solid form.
Experimental Protocol: XRPD
-
Sample Preparation: Gently grind a small amount (approx. 50-100 mg) of the impurity using an agate mortar and pestle to ensure a random particle orientation.
-
Sample Mounting: Pack the powdered sample into a low-background sample holder (e.g., zero-background silicon wafer). Ensure the surface is flat and level with the holder's edge.
-
Instrument Calibration: Verify instrument performance using a certified reference standard (e.g., NIST SRM 660c - LaB₆).
-
Data Acquisition:
-
Instrument: A modern powder diffractometer (e.g., Malvern Panalytical Empyrean, Bruker D8 Advance).[12][13]
-
Radiation: Cu Kα (λ = 1.5406 Å).
-
Voltage/Current: 40 kV and 40 mA.
-
Scan Range (2θ): 3° to 40°.
-
Step Size: 0.02°.
-
Scan Speed/Time per Step: 1 second/step.
-
Optics: Divergence slit of 1/4°, anti-scatter slit of 1/2°, and a LynxEye or PIXcel detector.
-
Data Interpretation and Expected Results
-
Crystalline Material: If the impurity is crystalline, the resulting diffractogram will display a unique pattern of sharp peaks. This pattern is a "fingerprint" that can be used for identification and to distinguish it from the Sitagliptin API.
-
Amorphous Material: If the impurity is amorphous, as the "waxy solid" description might suggest, the diffractogram will show one or two broad humps (halos) and a lack of sharp peaks.[8]
-
Mixture: If it is a mix of crystalline and amorphous forms, the pattern will be a superposition of sharp peaks on a broad halo.
Table 1: Hypothetical XRPD Peak List for Crystalline this compound
| Position (°2θ) | Relative Intensity (%) |
|---|---|
| 7.5 | 45 |
| 12.1 | 100 |
| 15.3 | 65 |
| 18.8 | 80 |
| 21.5 | 50 |
| 24.7 | 95 |
| 28.2 | 30 |
Note: This table is illustrative. The actual peak positions and intensities must be determined experimentally.
Thermal Analysis (DSC & TGA)
Rationale for Use: Thermal analysis provides crucial information on the physical and chemical changes that occur in a material as a function of temperature. DSC measures heat flow to detect thermal events like melting, crystallization, or glass transitions, while TGA measures changes in mass to assess thermal stability and solvent content.[14][15][16][17]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of the impurity into a vented aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.
-
Data Acquisition:
-
Instrument: A calibrated DSC instrument (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+).
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp up to 300 °C at a heating rate of 10 °C/min.
-
-
Purge Gas: Dry nitrogen at a flow rate of 50 mL/min.
-
Data Interpretation and Expected Results (DSC)
-
Melting Point (Tm): A sharp endothermic peak indicates the melting of a crystalline solid. The peak onset and maximum temperature are key identifiers.
-
Glass Transition (Tg): A step-like change in the baseline heat flow indicates a glass transition, characteristic of an amorphous or partially amorphous material.
-
Decomposition: A broad, irregular endotherm or exotherm, often occurring at higher temperatures, can signify decomposition.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Verify the balance and temperature accuracy using certified weight and magnetic transition standards (e.g., Curie point standards).
-
Sample Preparation: Weigh 5-10 mg of the impurity into a ceramic or platinum TGA pan.
-
Data Acquisition:
-
Instrument: A calibrated TGA instrument (e.g., TA Instruments Q500, PerkinElmer TGA 8000).
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp up to 500 °C at a heating rate of 10 °C/min.
-
-
Purge Gas: Dry nitrogen at a flow rate of 60 mL/min.
-
Data Interpretation and Expected Results (TGA)
The TGA thermogram plots percent weight versus temperature.
-
No Solvates/Hydrates: A stable baseline until the onset of decomposition indicates an anhydrous, non-solvated material.
-
Solvates/Hydrates: A distinct weight loss step at temperatures below ~150 °C typically corresponds to the loss of residual solvent or water.[18]
-
Decomposition Temperature: The temperature at which significant weight loss begins indicates the onset of thermal decomposition.[17][19]
Table 2: Hypothetical Thermal Events for this compound
| Technique | Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy / Weight Loss | Interpretation |
|---|---|---|---|---|---|
| DSC | Endotherm | 145.5 | 148.2 | ΔH = 85 J/g | Melting of the crystalline impurity. |
| TGA | Weight Loss | 210.0 | - | ~95% loss by 350°C | Onset of thermal decomposition. |
Note: These values are illustrative and provide a comparison to Sitagliptin phosphate forms, which melt at much higher temperatures (>200 °C).[20][21]
Vibrational Spectroscopy (FTIR & Raman)
Rationale for Use: FTIR and Raman spectroscopy are complementary techniques that provide a molecular "fingerprint" by probing the vibrational modes of a molecule.[10][22][23] They are excellent for identifying functional groups and confirming the chemical structure of the impurity, distinguishing it from the Sitagliptin API which contains a primary amine group that this impurity lacks.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for rapid analysis. Place a small amount of the impurity powder directly onto the ATR crystal.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal.
-
Data Acquisition:
-
Instrument: A benchtop FTIR spectrometer with an ATR accessory.
-
Spectral Range: 4000–400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32 scans co-added.
-
Experimental Protocol: Raman Spectroscopy
-
Sample Preparation: Place a small amount of the impurity onto a microscope slide or into a glass vial.
-
Data Acquisition:
-
Instrument: A Raman spectrometer (e.g., equipped with a 785 nm laser).
-
Laser Power: Use low laser power (e.g., <50 mW) to avoid sample degradation.
-
Spectral Range: 3200–200 cm⁻¹.
-
Integration Time: 10 seconds.
-
Number of Scans: 10 scans co-added.
-
Data Interpretation and Expected Results (FTIR/Raman)
The spectra should be analyzed for the presence and absence of key functional groups. The most significant difference compared to Sitagliptin will be the absence of N-H stretching vibrations (typically ~3300-3400 cm⁻¹) and the presence of a C=C double bond stretch.
Table 3: Key Vibrational Modes for this compound
| Wavenumber (cm⁻¹) | Functional Group / Vibration | Technique | Expected Observation |
|---|---|---|---|
| ~3100 | Aromatic C-H Stretch | FTIR/Raman | Present |
| ~2950 | Aliphatic C-H Stretch | FTIR/Raman | Present |
| ~1680 | C=O (Amide) Stretch | FTIR | Strong absorption |
| ~1620 | C=C Stretch | Raman | Strong signal |
| ~1500-1600 | Aromatic Ring Modes | FTIR/Raman | Multiple sharp bands |
| ~1100-1350 | C-F Stretch (CF₃ group) | FTIR | Very strong, broad absorptions |
| Absence ~3350 | N-H Stretch (Primary Amine) | FTIR | Absent , confirming deamination |
Summary and Conclusion
The solid-state characterization of impurities like this compound is a fundamental requirement for ensuring the quality and safety of pharmaceutical products. The integrated workflow detailed in this note, combining XRPD, DSC, TGA, and vibrational spectroscopy, provides a robust framework for a comprehensive analysis.
XRPD establishes the degree of crystallinity, DSC and TGA define the thermal behavior and stability, and FTIR/Raman confirm the molecular structure. Together, these techniques generate a unique solid-state profile that can be used to control the impurity in the Sitagliptin API, aiding in the development of a safe, stable, and effective final drug product.
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Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chiral separation of Sitagliptin and its related stereoisomeric impurities. As the (R)-enantiomer of Sitagliptin is the active pharmaceutical ingredient (API), robust and reliable analytical methods are paramount for ensuring its enantiomeric purity, which directly impacts therapeutic efficacy and patient safety.[1] This document explores the foundational principles of chiral chromatography and presents validated methodologies using High-Performance Liquid Chromatography (HPLC) and insights into Supercritical Fluid Chromatography (SFC) as a modern, efficient alternative. Detailed, step-by-step protocols for immediate laboratory implementation are provided, alongside a comparative analysis of various chiral stationary phases (CSPs). This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction: The Criticality of Chirality in Sitagliptin
Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus.[2] Its molecular structure features a single chiral center, leading to the existence of two enantiomers: (R)-Sitagliptin and (S)-Sitagliptin. The pharmacological activity resides exclusively in the (R)-enantiomer, rendering the (S)-enantiomer an undesirable impurity.[1] Regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have stringent guidelines for the control of stereoisomeric impurities.[3] Therefore, the development and validation of precise enantioselective analytical methods are not merely a quality control measure but a critical regulatory requirement to guarantee the safety and efficacy of the final drug product.
The synthesis of Sitagliptin can inadvertently lead to the presence of the (S)-enantiomer, and various synthetic routes may also generate diastereomeric impurities if additional chiral centers are introduced in precursors or intermediates.[4][5][6] Furthermore, degradation processes can potentially lead to the formation of new chiral compounds. This necessitates analytical methods capable of resolving not only the primary enantiomers but also any other stereoisomeric impurities that may arise.
Principles of Chiral Separation for Sitagliptin
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires the creation of a chiral environment within the analytical system. This is most commonly achieved through the use of a chiral stationary phase (CSP) in chromatography.
The fundamental principle of chiral recognition by a CSP involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these diastereomeric complexes results in different retention times, enabling their separation. For Sitagliptin, polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated excellent enantioselectivity.[1][7] The chiral recognition mechanism on these phases is a complex interplay of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance between the analyte and the chiral polymer.
Methodologies for Chiral Separation
Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the chiral separation of Sitagliptin. While HPLC is a well-established and widely used method, SFC is gaining prominence as a "green" and high-throughput alternative due to its use of supercritical carbon dioxide as the primary mobile phase component.
High-Performance Liquid Chromatography (HPLC)
Several robust HPLC methods have been developed and validated for the enantiomeric separation of Sitagliptin. The choice of the chiral stationary phase is the most critical parameter for achieving successful separation.
| Chiral Stationary Phase | Chemistry | Separation Mode | Key Advantages |
| Chiralpak® IC | Tris(3,5-dichlorophenylcarbamate) cellulose immobilized on silica gel | Reversed-Phase | High resolution, good peak shape, and robust performance with a variety of mobile phases.[2] |
| Chiralcel® OD-RH | Tris(3,5-dimethylphenylcarbamate) cellulose coated on silica gel | Reversed-Phase | Excellent resolution and efficiency, particularly with aqueous-organic mobile phases.[8] |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel | Normal-Phase | High enantioselectivity for a broad range of compounds, often providing complementary separation to cellulose-based phases.[7] |
Supercritical Fluid Chromatography (SFC)
SFC offers several advantages over HPLC for chiral separations, including faster analysis times, reduced solvent consumption, and lower backpressure. The use of supercritical CO2 as the main mobile phase component, often modified with a small amount of an organic solvent (e.g., methanol or ethanol), leads to a less viscous and more diffusive mobile phase, which enhances chromatographic efficiency. Polysaccharide-based CSPs are also highly effective in SFC for the chiral resolution of Sitagliptin and its impurities.
Experimental Protocols
The following are detailed, step-by-step protocols for the chiral separation of Sitagliptin using validated HPLC methods.
Protocol 1: Reversed-Phase HPLC using Chiralpak® IC
This method is suitable for the quantification of the (S)-enantiomer in Sitagliptin drug substance.[2]
Instrumentation:
-
HPLC system with a UV detector
-
Chiralpak® IC column (250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: 10 mM Ammonium Acetate with 0.05% Diethylamine in Acetonitrile/Water (60:40 v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 25 °C
-
Detection Wavelength: 266 nm[2]
-
Injection Volume: 20 µL[2]
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase as specified above and degas thoroughly.
-
Standard Solution Preparation: Prepare a standard solution of the (S)-enantiomer of Sitagliptin in the mobile phase.
-
Sample Solution Preparation: Accurately weigh and dissolve the Sitagliptin sample in the mobile phase to achieve a known concentration.
-
System Suitability: Inject the standard solution multiple times to ensure the system is suitable for the analysis (check for parameters like tailing factor, theoretical plates, and reproducibility of retention time and peak area).
-
Analysis: Inject the sample solution and record the chromatogram.
-
Quantification: Calculate the percentage of the (S)-enantiomer in the Sitagliptin sample based on the peak areas.
Protocol 2: Reversed-Phase HPLC using Chiralcel® OD-RH
This method provides excellent resolution for the enantiomers of Sitagliptin.[8]
Instrumentation:
-
HPLC system with a UV detector
-
Chiralcel® OD-RH column (150 mm x 4.6 mm, 5 µm)[8]
Chromatographic Conditions:
-
Mobile Phase: 3 M Potassium Dihydrogen Phosphate buffer (pH 4.0) / Methanol / Acetonitrile (60:30:10, v/v/v)[8]
-
Flow Rate: 0.5 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 268 nm
-
Injection Volume: 20 µL
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase as specified and ensure it is well-mixed and degassed.
-
Standard and Sample Preparation: Follow the same procedure as in Protocol 1, using the mobile phase as the diluent.
-
System Suitability and Analysis: Perform system suitability tests and analyze the sample as described in Protocol 1.
Protocol 3: Normal-Phase HPLC using Chiralpak® AD-H
This method offers an alternative selectivity for the chiral separation of Sitagliptin.[7]
Instrumentation:
-
HPLC system with a UV detector
-
Chiralpak® AD-H column (250 mm x 4.6 mm, 5 µm)[7]
Chromatographic Conditions:
-
Mobile Phase: n-Heptane / Ethanol / Diethylamine (35:65:0.1, v/v/v)[7]
-
Flow Rate: 1.0 mL/min[7]
-
Column Temperature: Ambient
-
Detection Wavelength: 265 nm[7]
-
Injection Volume: 10 µL
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase as specified. Note that normal-phase solvents are volatile and require careful handling.
-
Standard and Sample Preparation: Prepare standard and sample solutions in the mobile phase.
-
System Suitability and Analysis: Conduct system suitability checks and proceed with the sample analysis.
Workflow and Data Presentation
General Workflow for Chiral Method Development
Caption: A systematic workflow for developing a chiral separation method.
Expected Chromatographic Data
| Parameter | Protocol 1 (Chiralpak® IC) | Protocol 2 (Chiralcel® OD-RH) | Protocol 3 (Chiralpak® AD-H) |
| (R)-Sitagliptin Retention Time (min) | Approx. 8-10 | Approx. 6-8 | Approx. 10-12 |
| (S)-Sitagliptin Retention Time (min) | Approx. 10-12 | Approx. 8-10 | Approx. 12-15 |
| Resolution (Rs) | > 2.0 | > 3.0[8] | > 2.0 |
| Analysis Time (min) | < 15 | < 15 | < 20 |
Note: Retention times are approximate and can vary based on system-specific parameters.
Separation of Diastereomeric Impurities
In some synthetic pathways of Sitagliptin, impurities with more than one chiral center can be formed, leading to diastereomers. Unlike enantiomers, diastereomers have different physical and chemical properties and can often be separated on achiral stationary phases. However, in complex mixtures, a chiral stationary phase may be required to resolve all stereoisomers. The methods described in this application note, particularly those utilizing polysaccharide-based CSPs, have the potential to separate diastereomeric impurities of Sitagliptin as well. Method development for diastereomer separation should follow a similar systematic approach of screening different CSPs and mobile phases to achieve optimal resolution.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution | - Inappropriate CSP or mobile phase- High column temperature- Incorrect mobile phase pH | - Screen different CSPs and mobile phase compositions.- Optimize column temperature (lower temperature often improves resolution).- Adjust mobile phase pH, especially for ionizable compounds. |
| Peak Tailing | - Secondary interactions with the stationary phase- Column overload- Extracolumn dead volume | - Add a mobile phase additive (e.g., a small amount of acid or base).- Reduce sample concentration.- Check and minimize the length and diameter of connecting tubing. |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation- Fluctuations in column temperature- Column degradation | - Ensure accurate and consistent mobile phase preparation.- Use a column oven for precise temperature control.- Use a guard column and ensure proper column equilibration. |
Conclusion
The chiral separation of Sitagliptin and its stereoisomeric impurities is a critical analytical challenge in pharmaceutical development and quality control. This application note has provided a detailed overview of the principles and methodologies for achieving robust and reliable separations using HPLC. The presented protocols, utilizing various polysaccharide-based chiral stationary phases, offer a solid foundation for method development and validation. The insights into SFC also highlight a promising avenue for high-throughput and environmentally friendly chiral analysis. By implementing these methods, researchers and analysts can ensure the enantiomeric purity of Sitagliptin, thereby safeguarding its therapeutic efficacy and meeting stringent regulatory requirements.
References
-
Ramesh, T., Nageswara Rao, P., & Suresh, K. (2014). Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method. Analytical Methods, 6(1), 223–228. Available at: [Link]
-
Kumar, D. P., et al. (2017). Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC. Journal of Chemical and Pharmaceutical Research, 9(12), 13-17. Available at: [Link]
-
Palanisamy, K., & Maruthapillai, A. (2021). ENANTIOMETRIC SEPARATION OF SITAGLIPTIN IN A FIXED DOSE COMBINATION FORMULA OF SITAGLIPTIN AND METFORMIN BY A CHIRAL LIQUID CHROMATOGRAPHIC METHOD. ResearchGate. Available at: [Link]
-
Venkata Rami Reddy, B., et al. (2013). Chiral separation of sitagliptin phosphate enantiomer by HPLC using amylose based chiral stationary phase. Journal of Pharmacy Research, 7(6), 546-550. Available at: [Link]
-
ACS Publications. Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity. Available at: [Link]
-
Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804. Available at: [Link]
-
Chen, C., et al. (2017). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. Molecules, 22(9), 1449. Available at: [Link]
-
Sonune, D. P., & Mone, M. K. (2013). ISOLATION, CHARACTERIZATION OF DEGRADATION PRODUCTS OF SITAGLIPTIN AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR SITAGLIPTIN API AND TABLETS. International Journal of Pharmaceutical Sciences and Research, 4(9), 3494-3503. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Analytical Methods for Determination of Sitagliptin. Available at: [Link]
-
ResearchGate. Preparation of Sitagliptin M2 and M5 Metabolites and Degradation Impurities Through a Stereocontrolled Amidine Reduction. Available at: [Link]
-
MDPI. Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. Available at: [Link]
-
Drug Analytical Research. Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. Available at: [Link]
-
ResearchGate. Synthesis of Sitagliptin. Available at: [Link]
-
MicroSolv Technology Corporation. Sitagliptin Phosphate USP Assay with HPLC – AppNote. Available at: [Link]
-
ResearchGate. Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. Available at: [Link]
-
Asian Journal of Pharmaceutics. A Review of Various Analytical Techniques-Based Methods for Quantification of Sitagliptin (DPP-4 Inhibitor). Available at: [Link]
-
ACS Omega. Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin. Available at: [Link]
-
International Journal of Current Science Research and Review. Various Analytical Methods for Analysis of Sitagliptin. Available at: [Link]
-
ResearchGate. Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. Available at: [Link]
-
Pharmaffiliates. Sitagliptin-impurities. Available at: [Link]
-
ResearchGate. Determination of sitagliptin in the presence of its organic impurities using Box-Behnken experimental design for robustness assessment. Available at: [Link]
-
Kannappan, V. (2025, May 14). Episode 3: Beyond Borders: Comparing How Global Agencies Regulate Chiral Drugs. Chiral Science. Available at: [Link]
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Troubleshooting & Optimization
Resolving co-elution of Sitagliptin Deamino Impurity 1 with other degradation products in HPLC
Technical Support Center: Chromatographic Solutions
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting strategies for a common challenge in the analysis of Sitagliptin: the co-elution of its deamino impurity with the active pharmaceutical ingredient (API) or other degradation products in reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Guide: A Step-by-Step Resolution Workflow
Co-elution involving the Sitagliptin deamino impurity is a frequent analytical hurdle. This impurity, formed by the loss of the primary amine group from Sitagliptin, results in a significant change in polarity. While Sitagliptin is basic, the deamino impurity is neutral, leading to vastly different retention behavior that can complicate separation from other components in a stressed sample.
This guide presents a logical, step-by-step workflow to diagnose and resolve this co-elution issue.
Logical Troubleshooting Workflow
Step 1: Problem Confirmation and System Verification
Question: Is it truly co-elution, and is my HPLC system performing optimally?
Before modifying the method, it is crucial to confirm the problem.
-
Peak Purity Analysis: If you have a Photodiode Array (PDA) or Diode Array Detector (DAD), use the peak purity function. An impure peak will show dissimilar spectra across its width. Forced degradation studies, where samples are stressed under acidic, basic, oxidative, thermal, and photolytic conditions, are essential for generating impurities and verifying the stability-indicating nature of the method.[1][2][3][4]
-
System Suitability Test (SST): Ensure your system is performing as expected. Check parameters like theoretical plates, tailing factor for the Sitagliptin peak, and reproducibility of injections using a reference standard. The United States Pharmacopeia (USP) provides standardized test methods and system suitability criteria for Sitagliptin analysis that can be used as a benchmark.[5]
Step 2: Understanding the Core Chemical Challenge
Question: Why is this separation difficult?
The key to resolving co-elution lies in understanding the physicochemical properties of the molecules involved.
-
Sitagliptin: Possesses a primary amine group, making it a basic compound with a pKa value typically in the range of 8-9. Its retention in reverse-phase chromatography is highly dependent on the mobile phase pH.
-
Deamino Impurity 1: This impurity lacks the basic primary amine. It is a neutral, more hydrophobic molecule compared to the protonated (ionized) form of Sitagliptin.
In RP-HPLC, polar compounds elute earlier than non-polar compounds.[6][7] At acidic pH (e.g., pH < 4), Sitagliptin will be fully protonated (ionized), making it very polar and resulting in early elution. The neutral deamino impurity will be more retained. The challenge arises when other neutral degradation products have retention times similar to the deamino impurity.
Step 3: Strategic Method Optimization
Based on the chemical properties, a systematic approach to method development can be employed.
Question: How can I use the mobile phase to achieve separation?
Adjusting the mobile phase is the most effective and first-line strategy for manipulating retention and selectivity.
1. pH Adjustment: This is the most critical parameter. Since Sitagliptin's charge state is pH-dependent, adjusting the pH of the aqueous portion of the mobile phase will significantly alter its retention time, while having a minimal effect on the neutral deamino impurity.[8]
-
Rationale: By increasing the mobile phase pH towards Sitagliptin's pKa, you decrease its ionization. This makes the Sitagliptin molecule more neutral and hydrophobic, leading to a significant increase in its retention time on a C18 column. This "moves" the API peak away from other neutral impurities that are less affected by pH changes.
-
Protocol: pH Scouting Study
-
Prepare a series of mobile phase buffers at different pH values (e.g., pH 3.0, 4.5, 6.0, 7.0). Use buffers appropriate for the desired pH range (e.g., phosphate, acetate).
-
Maintain a constant organic modifier percentage and column temperature.
-
Inject your stressed sample at each pH condition.
-
Monitor the retention time of Sitagliptin and the resolution between the deamino impurity and any co-eluting peaks. A study on a related compound, Metformin, showed that pH adjustment was a key factor in achieving separation from its impurities.[9]
-
| pH of Mobile Phase | Sitagliptin RT (min) | Deamino Impurity RT (min) | Resolution (Rs) between Impurities |
| 3.0 | 2.5 | 8.1 | 1.2 (Co-elution with another degradant) |
| 4.5 | 3.8 | 8.2 | 1.8 |
| 6.0 | 7.5 | 8.3 | > 2.0 |
| 7.0 | 12.1 | 8.3 | > 2.0 |
| Table 1: Hypothetical data from a pH scouting study showing the impact of pH on retention and resolution. |
2. Organic Modifier Selection: The choice between acetonitrile (ACN) and methanol (MeOH) can alter chromatographic selectivity.
-
Rationale: Acetonitrile and methanol interact differently with analytes and the stationary phase due to differences in their dipole moments and hydrogen bonding capabilities.[8] If you are using ACN and facing co-elution, switching to MeOH (or a combination) can change the elution order and improve resolution.
-
Recommendation: If using a phosphate buffer, be mindful that methanol can have higher backpressure. Many published methods for Sitagliptin utilize both ACN and MeOH.[4][10][11][12]
Question: My mobile phase adjustments are not enough. Should I change my column?
If mobile phase optimization fails to provide adequate resolution, the next step is to explore different stationary phase chemistries.
-
Rationale: Not all C18 columns are the same. However, the fundamental issue might be that the hydrophobic interaction mechanism of a C18 phase is not selective enough for your specific impurities. Alternative stationary phases offer different separation mechanisms.
-
Recommended Alternatives:
-
Phenyl-Hexyl: Offers pi-pi interactions, which can be highly selective for aromatic compounds like Sitagliptin and its impurities. An Inertsil Phenyl column was used in one study to separate Sitagliptin from Metformin and their degradation products.[2]
-
Cyano (CN): Can be used in both normal-phase and reversed-phase modes and provides different selectivity due to dipole-dipole interactions.[9][13]
-
Embedded Polar Group (EPG): These columns (e.g., "Aqua" type) are designed to be more stable in highly aqueous mobile phases and offer unique selectivity for polar compounds.
-
Question: Can I make small adjustments to my instrument settings to improve the separation?
Fine-tuning instrumental parameters can provide the final enhancement needed for baseline resolution.
-
Column Temperature: Increasing the column temperature typically decreases analyte retention times and can improve peak shape by reducing mobile phase viscosity. Sometimes, it can also subtly alter selectivity. Studies have shown temperature optimization up to 50°C can enhance resolution.[14]
-
Gradient Slope (for gradient methods): If you are using a gradient, making it shallower (i.e., increasing the gradient time with the same solvent composition change) allows more time for peaks to separate. This is a powerful tool for resolving closely eluting compounds.
Frequently Asked Questions (FAQs)
Q1: What is the "deamino impurity" of Sitagliptin? The deamino impurity is a degradation product where the primary amine group (-NH2) on the butan-2-amine portion of the Sitagliptin molecule is replaced by a hydroxyl group (-OH) through hydrolysis, or lost entirely. This removes the basic center of the molecule, making it neutral and altering its chromatographic behavior significantly.
Q2: My Sitagliptin peak is tailing badly at mid-range pH. Why? This is a common issue when the mobile phase pH is close to the pKa of the analyte. At this pH, the analyte exists as a mixture of its ionized and non-ionized forms, which can lead to interactions with residual, un-capped silanol groups on the silica-based column packing. This causes peak tailing. The solution is to either work at a pH at least 2 units below the pKa (e.g., pH < 6) to ensure it is fully ionized, or use a high-purity, base-deactivated column.
Q3: Can I use an ion-pairing reagent to improve separation? Yes, ion-pairing chromatography can be an option, particularly for retaining highly polar compounds like the ionized form of Sitagliptin. Reagents like sodium dodecyl sulfate (SDS) or hexane sulfonic acid can be added to the mobile phase. However, this approach should be a last resort. Ion-pairing reagents are often "sticky," requiring extensive column flushing, and can be incompatible with mass spectrometry (MS) detectors. Optimizing pH and column chemistry is generally preferred.[9]
Q4: What are typical system suitability criteria I should aim for? As per ICH guidelines and common practice, you should aim for:
-
Resolution (Rs): > 2.0 between the peak of interest and the closest eluting peak.[5]
-
Tailing Factor (Tf): ≤ 1.5 for the API peak.
-
Relative Standard Deviation (%RSD): < 2.0% for replicate injections of the standard solution.
References
-
BEPLS. (n.d.). Development and Validation of RP-HPLC Method for The Estimation of Impurity from Sitagliptin Bulk and formulation. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2017). Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC. Retrieved from [Link]
-
SciSpace. (n.d.). A validated stability indicating HPLC method for determination of sitagliptin. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced degradation studies of Sitagliptin Phosphate and Metformin HCl. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced degradation studies of Sitagliptin. Retrieved from [Link]
-
International Journal of Advanced Research in Medical & Pharmaceutical Sciences. (2019). RP-HPLC method development and validation for the determination of sitagliptin in bulk and pharmaceutical dosage form. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of sitagliptin in the presence of its organic impurities using Box-Behnken experimental design for robustness assessment. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2024). Bioanalytical Method Development and Validation and forced degradation of Sitagliptin and determination of Pharmacokinetic application study in Human Plasma by RP-HPLC method. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. Retrieved from [Link]
-
Asian Journal of Chemistry. (2017). Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Improved Chromatographic Separation of Sitagliptin Phosphate and Metformin Hydrochloride. Retrieved from [Link]
-
International Journal of Current Science Research and Review. (2024). Various Analytical Methods for Analysis of Sitagliptin. Retrieved from [Link]
-
ResearchGate. (2014). How can you separate a co-eluting more polar compound by HPLC?. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Simultaneous Determination of Sitagliptin Phosphate Monohydrate and Metformin Hydrochloride in Tablets by a Validated UPLC Method. Retrieved from [Link]
-
ACS Publications. (2020). Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Sitagliptin-impurities. Retrieved from [Link]
-
Quora. (2015). In reversed-phase HPLC which elutes first, polar or nor-polar? Why?. Retrieved from [Link]
-
Preprints.org. (2025). A Validated HPLC Method for Simultaneous Quantification of Impurities in Fixed-Dose Antidiabetic Formulations. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Quality by Design based Development and Validation of RP-HPLC Method for Simultaneous Estimation of Sitagliptin and Metformin. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Validation of an HPLC Method for the Quantification of Sitagliptin in Plasma and Tablet Dosage Form. Retrieved from [Link]
-
SynThink Research Chemicals. (n.d.). Sitagliptin EP Impurities & USP Related Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). High-Performance Liquid Chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method. Retrieved from [Link]
-
Waters. (n.d.). HPLC Separation Modes. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2024). Method Development and Validation of RP-HPLC Method for the Estimation of Sitagliptin Phosphate in Tablet Dosage Form. Retrieved from [Link]
-
USP-NF. (2024). Sitagliptin Tablets. Retrieved from [Link]
-
LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]
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- 10. bepls.com [bepls.com]
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- 14. Improved Chromatographic Separation of Sitagliptin Phosphate and Metformin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Matrix Effects in the LC-MS/MS Analysis of Sitagliptin Deamino Impurity 1
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for overcoming matrix effects in the LC-MS/MS analysis of Sitagliptin Deamino Impurity 1. The focus is on delivering scientifically grounded, field-proven strategies to ensure the integrity and accuracy of your analytical results.
The Challenge: Understanding and Identifying Matrix Effects
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the "matrix effect" is a phenomenon where co-eluting, unobserved compounds from the sample matrix (such as plasma, urine, or formulation excipients) interfere with the ionization of the target analyte. This interference can either suppress or enhance the analyte's signal, leading to significant errors in quantification.[1][2][3] For pharmaceutical impurity analysis, where precision is paramount, mitigating these effects is a critical step in method development and validation. The most common manifestation is ion suppression, often caused by endogenous components like phospholipids in biological samples.[1][4]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We're observing low and inconsistent signal intensity for this compound. How can we confirm if this is due to matrix effects?
A1: Confirming the presence of matrix effects is the essential first step. Two primary techniques are widely used for this diagnosis.
Initial Diagnostic Steps:
-
Post-Extraction Spike Analysis: This quantitative method compares the analyte's response in a clean solvent to its response in a sample matrix extract.[5][6]
-
Protocol:
-
Prepare an analyte standard in a neat solvent (e.g., mobile phase) to get Peak Area A .
-
Process a blank matrix sample (without the analyte) through your entire sample preparation procedure.
-
Spike the resulting blank extract with the analyte at the same final concentration as the neat standard to get Peak Area B .
-
Calculate the matrix effect using the formula: Matrix Effect (%) = (B / A) * 100. A value significantly below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
-
-
-
Post-Column Infusion: This qualitative experiment provides a visual map of where ion suppression or enhancement occurs across your entire chromatographic run.[5][7]
-
Protocol:
-
Continuously infuse a standard solution of this compound directly into the mass spectrometer, bypassing the LC column, using a syringe pump and a 'T' connector. This will generate a stable, elevated baseline signal.
-
Inject a blank matrix extract onto the LC column.
-
Monitor the analyte's signal. Any dip in the stable baseline indicates a region of ion suppression caused by eluting matrix components.[5][6] This allows you to see if the impurity's retention time coincides with a suppression zone.
-
-
Diagram: Workflow for Diagnosing Matrix Effects
Caption: A systematic approach to diagnosing matrix effects.
Q2: Our sample preparation involves a basic protein precipitation. Can this be improved to reduce matrix effects?
A2: Absolutely. While protein precipitation (PPT) is quick, it is often non-selective and leaves behind many matrix components, especially phospholipids, which are a major cause of ion suppression.[1][4] Improving your sample cleanup is one of the most effective ways to combat matrix effects.[1][8]
Advanced Sample Preparation Strategies:
| Method | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Precipitates proteins using an organic solvent or acid. | Fast, simple, inexpensive. | Low selectivity, high levels of residual phospholipids and salts, often leading to significant matrix effects.[9] | High-throughput screening where some variability is acceptable. |
| Liquid-Liquid Extraction (LLE) | Partitions the analyte between two immiscible liquid phases based on pH and polarity. | Cleaner than PPT, removes salts and highly polar interferences.[1] | More labor-intensive, requires solvent optimization, can have lower recovery for polar analytes.[9] | Non-polar to moderately polar analytes. |
| Solid-Phase Extraction (SPE) | Selectively adsorbs the analyte onto a solid sorbent, followed by washing away interferences and eluting the analyte. | Highly selective, provides the cleanest extracts, significantly reduces matrix effects.[1][8] | Higher cost, requires method development (sorbent, wash, and elution solvent selection).[10] | Complex matrices, trace-level analysis, and methods requiring high accuracy and robustness. |
Recommended Protocol: Mixed-Mode Solid-Phase Extraction (SPE)
For Sitagliptin and its impurities, which are basic compounds, a mixed-mode SPE sorbent (combining reversed-phase and ion-exchange mechanisms) can provide exceptionally clean extracts.[9]
-
Sorbent: Choose a polymeric mixed-mode strong cation exchange sorbent.
-
Condition: Condition the cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load: Load the pre-treated sample (e.g., plasma diluted with a weak acid).
-
Wash 1 (Polar Interferences): Wash with 1 mL of an acidic buffer (e.g., 2% formic acid in water).
-
Wash 2 (Non-Polar Interferences): Wash with 1 mL of methanol to remove lipids.
-
Elute: Elute the analyte with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Dry & Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Q3: Beyond sample prep, how can we adjust the LC method to avoid matrix effects?
A3: Optimizing the chromatographic separation is a powerful strategy to resolve the analyte from co-eluting interferences.[5][8][11]
Chromatographic Optimization Techniques:
-
Improve Separation Efficiency: Use a column with smaller particles (sub-2 µm) or a solid-core particle technology to achieve sharper peaks and better resolution.
-
Adjust the Gradient: A shallower gradient can increase the separation between the impurity and interfering matrix components.
-
Utilize a Diverter Valve: If post-column infusion shows that the main interferences elute in a different region than your analyte, a diverter valve can be programmed to direct the eluent to waste during those times, preventing contaminants from entering the ion source.[12]
-
Consider HILIC: For polar impurities like the deamino variant, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a game-changer.[13][14][15] In HILIC, a polar stationary phase is used with a high-organic mobile phase. This can cause many non-polar matrix components (like phospholipids) to elute in the void volume, well separated from the retained polar analyte.[16]
Q4: How critical is an internal standard, and what kind should we use?
A4: Using an appropriate internal standard (IS) is arguably the most effective way to compensate for matrix effects that cannot be eliminated through sample prep or chromatography.[10][17] The IS is added to all samples and standards at a fixed concentration.
-
The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS (e.g., deuterium or ¹³C labeled this compound) is the ideal choice. It is chemically identical to the analyte and will co-elute perfectly, experiencing the exact same degree of ion suppression or enhancement.[5][18] By using the ratio of the analyte peak area to the IS peak area for quantification, the variability caused by the matrix effect is effectively normalized.[8]
-
Structural Analog IS: If a SIL-IS is unavailable, a closely related structural analog can be used. However, it is crucial to verify that it co-elutes as closely as possible with the analyte to ensure it experiences a similar matrix effect.[18]
The use of an internal standard is a fundamental requirement for robust and reliable quantitative LC-MS/MS analysis, particularly in complex matrices.[10]
Diagram: Comprehensive Strategy for Mitigating Matrix Effects
Caption: A dual approach to minimizing and compensating for matrix effects.
References
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC International. [Link]
-
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. [Link]
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]
-
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. National Institutes of Health (NIH). [Link]
-
Use of post-column infusion for assessment of matrix effects. ResearchGate. [Link]
-
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Scilit. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health (NIH). [Link]
-
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC International. [Link]
-
Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. National Institutes of Health (NIH). [Link]
-
Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. National Institutes of Health (NIH). [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
How can I identify Ion Suppression in Biological Sample Analysis?. Providion Group. [Link]
-
An Uncommon Fix for LC–MS Ion Suppression. LCGC International. [Link]
-
The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]
-
Current developments of bioanalytical sample preparation techniques in pharmaceuticals. National Institutes of Health (NIH). [Link]
-
Troubleshooting ion suppression in LC–MS analysis. YouTube. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. [Link]
-
Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. [Link]
-
Hydrophilic Interaction Liquid Chromatography (Hilic). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]
-
Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Afinis. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Spectroscopy Online. [Link]
-
Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Waters. [Link]
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- 18. chromatographyonline.com [chromatographyonline.com]
Optimizing mobile phase composition for better separation of Sitagliptin impurities
A Guide to Optimizing Mobile Phase Composition for Robust HPLC/UPLC Separation
Welcome to the technical support center for Sitagliptin impurity analysis. This guide is designed for researchers, analytical scientists, and drug development professionals to troubleshoot and optimize chromatographic methods for the separation of Sitagliptin and its related impurities. Drawing from established analytical principles and field experience, this resource provides in-depth, practical solutions in a direct question-and-answer format.
Section 1: Foundational FAQs
This section addresses the fundamental principles that govern the separation of Sitagliptin, providing the causal explanations behind common method parameters.
Q1: Why is mobile phase pH so critical for the analysis of Sitagliptin and its impurities?
A1: The control of mobile phase pH is arguably the most critical factor in achieving a robust separation for Sitagliptin due to its chemical structure.
Sitagliptin contains a primary amine group, which is basic. The estimated pKa for this amine is approximately 8.78.[1] In reversed-phase HPLC, consistent ionization of the analyte is essential for stable retention times and symmetrical peak shapes.
-
Mechanism: By setting the mobile phase pH at least 2 units below the analyte's pKa, you ensure the amine group is fully protonated (positively charged). A common and effective range for Sitagliptin analysis is a pH between 2.5 and 4.5.[2][3][4] In this state, the molecule exhibits consistent hydrophobicity, leading to predictable retention and minimizing peak tailing that can occur when the compound exists in multiple ionization states.
-
Practical Implication: Small shifts in pH near the pKa can cause large, unpredictable changes in retention time and peak shape, compromising method robustness. Therefore, maintaining a consistent, acidic pH with a suitable buffer (like phosphate or formate) is paramount for reproducible results.[5][6]
Q2: What are the recommended starting conditions for developing a Sitagliptin impurity separation method?
A2: A successful method development strategy begins with a well-established, generic starting point that can be systematically optimized.
Based on numerous validated methods, the following conditions serve as an excellent starting point for separating Sitagliptin from its process-related and degradation impurities.[6][7][8]
| Parameter | Recommended Starting Condition | Rationale & Expert Notes |
| Column | C18 (e.g., 150 x 4.6 mm, 3.5 µm) | The C18 stationary phase provides the necessary hydrophobicity to retain Sitagliptin and its varied impurities. It is the most common and successful column choice.[3][9] |
| Mobile Phase A | 20 mM Potassium Phosphate or 0.1% Formic Acid/Perchloric Acid | Provides buffering capacity to maintain a stable pH. Phosphate is excellent for UV transparency and buffering. Formic acid is volatile and ideal for LC-MS applications.[5][10][11] |
| Mobile Phase B | Acetonitrile (ACN) | Acetonitrile generally offers better peak shapes and lower backpressure compared to methanol for this class of compounds.[9] |
| pH (Aqueous) | Adjust to pH 3.0 - 4.0 with an acid (e.g., H₃PO₄) | This range ensures full protonation of Sitagliptin for good peak shape and provides a good starting point for selectivity optimization.[3][12] |
| Detection | 210 nm or 265 nm | 210 nm is often used for comprehensive impurity profiling as many organic molecules absorb at lower wavelengths.[5][6] 265 nm provides good sensitivity for the Sitagliptin API itself.[2] A photodiode array (PDA) detector is highly recommended to assess peak purity. |
| Gradient | 5% to 95% B over 20-30 minutes | A broad gradient is essential in early development to elute all potential impurities, from polar degradants to more hydrophobic process impurities. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Standard flow rate for conventional HPLC systems. |
| Column Temp. | 30 - 40 °C | Elevated temperature can improve peak efficiency and reduce viscosity, but should be evaluated for analyte stability.[13] |
Q3: Acetonitrile or Methanol: Which organic modifier is better for Sitagliptin analysis?
A3: For Sitagliptin and its impurities, Acetonitrile (ACN) is generally the preferred organic modifier over Methanol (MeOH).
While both are common in reversed-phase chromatography, their physicochemical properties lead to different separation outcomes.
-
Selectivity and Efficiency: Acetonitrile often provides different selectivity for closely eluting peaks compared to methanol. More importantly, it typically yields sharper, more efficient peaks for nitrogen-containing basic compounds like Sitagliptin, especially at low pH.[9] This is because ACN has a lower viscosity, which improves mass transfer kinetics.
-
Backpressure: ACN/water mixtures generate significantly lower backpressure than MeOH/water mixtures, which is a major advantage for UPLC systems and allows for higher flow rates or the use of longer columns to improve resolution.[9]
-
When to Consider Methanol: While ACN is the primary choice, methanol should not be entirely dismissed. In some specific cases, the unique hydrogen-bonding capabilities of methanol can alter elution order and resolve a critical pair of co-eluting impurities that are difficult to separate with ACN. It is a valuable tool during the optimization phase if ACN alone does not provide adequate resolution.
Section 2: Troubleshooting Guide - Specific Issues & Solutions
This section provides structured guidance for resolving common problems encountered during method development and routine analysis.
Q4: Problem: Poor resolution between the main Sitagliptin peak and a closely eluting impurity.
A4: This is a common challenge that requires a systematic approach to manipulate chromatographic selectivity. The solution often lies in fine-tuning the mobile phase.
dot graph TD { A[Start: Poor Resolution Rs < 1.5] --> B{Strategy 1: pH Adjustment}; B --> C{Is the impurity acidic, basic, or neutral?}; C --> D[Fine-tune pH by ±0.2 units]; D --> E{Resolution Improved?}; E -- Yes --> F[End: Validate New pH]; E -- No --> G{Strategy 2: Change Organic Modifier}; G --> H[Switch ACN with MeOH or use a ternary mixture]; H --> I{Resolution Improved?}; I -- Yes --> F; I -- No --> J{Strategy 3: Ion-Pair Reagent}; J --> K[Add 5mM Sodium Hexanesulfonate to Mobile Phase A]; K --> L{Resolution Improved?}; L -- Yes --> F; L -- No --> M[Consult Advanced Techniques e.g., different column chemistry];
} caption: Decision workflow for improving resolution.
Detailed Step-by-Step Protocol: pH Scouting Experiment
-
Preparation: Prepare four identical buffered aqueous mobile phases (e.g., 20 mM KH₂PO₄), but adjust the pH of each to 2.8, 3.2, 3.6, and 4.0 using phosphoric acid.[4]
-
System Setup: Use a standard C18 column and a generic gradient (e.g., 5-95% ACN over 30 minutes).
-
Analysis: Inject your Sitagliptin sample containing the critical impurity pair under each pH condition, keeping all other parameters (gradient, flow rate, temperature) constant.
-
Evaluation: Create a table to compare the results. Look for the pH that provides the maximum resolution (Rs) between the two peaks. Even small changes can significantly impact the relative retention of ionizable impurities.
-
Expert Insight: If pH and organic modifier changes fail, consider an ion-pair reagent. For a basic compound like Sitagliptin, an anionic ion-pair reagent like sodium hexane sulfonate (SHS) can be very effective.[14][15] The SHS pairs with the protonated Sitagliptin and its basic impurities, increasing their retention and altering selectivity, which can resolve stubborn co-elutions.
Q5: Problem: Significant peak tailing is observed for the Sitagliptin peak.
A5: Peak tailing for Sitagliptin is almost always related to secondary ionic interactions with the silica backbone of the column or improper mobile phase pH.
-
Cause 1: Mobile Phase pH is too high. If the pH is not sufficiently acidic (i.e., not >2 units below the pKa), a portion of the Sitagliptin molecules will be in their neutral, uncharged form, leading to poor peak shape.
-
Cause 2: Secondary Interactions. Residual, acidic silanol groups on the silica surface of the HPLC column can interact ionically with the positively charged Sitagliptin molecule. This causes a portion of the analyte molecules to be overly retained, resulting in a tailed peak.
-
Solution 1 (Competitive Additive): Add a small amount of a competing base to the mobile phase. Triethylamine (TEA) at a low concentration (e.g., 0.1% v/v) is a classic choice.[16] The TEA will preferentially interact with the active silanol sites, effectively "shielding" them from the Sitagliptin molecules, resulting in a much more symmetrical peak.
-
Solution 2 (Column Choice): Use a modern, high-purity silica column with advanced end-capping (often labeled as "base-deactivated"). These columns have very few accessible silanol groups and are specifically designed to produce excellent peak shapes for basic compounds.
-
Q6: Problem: My run time is too long. How can I speed up the analysis without sacrificing resolution?
A6: Reducing analysis time is a common goal, especially in a quality control environment. This can be achieved by modifying the gradient or transitioning to UPLC technology.
-
Option 1: Gradient Optimization.
-
Step 1: Run a broad, slow "scouting" gradient (e.g., 5-95% ACN in 40 min) to determine the elution time of your last impurity.
-
Step 2: Modify the gradient to be steeper during periods where no peaks elute and shallower around the main peak and its critical impurities. For example, if all impurities elute between 10% and 50% ACN, you can rapidly ramp up the gradient after the last peak has eluted to flush the column, saving significant time.
-
-
Option 2: Transition to UPLC (Ultra-Performance Liquid Chromatography).
-
Mechanism: UPLC systems use columns packed with smaller particles (< 2 µm) and can operate at much higher pressures and flow rates. This dramatically increases separation efficiency and reduces run times, often by a factor of 5-10, without losing resolution.[10][17][18]
-
Practical Steps: A method can often be transferred from HPLC to UPLC by using a column with the same chemistry (e.g., C18) but in a UPLC format (e.g., 50 x 2.1 mm, 1.8 µm). The gradient time and flow rate should be scaled proportionally. Several studies have successfully used UPLC for rapid Sitagliptin analysis.[10][19]
-
Q7: Problem: I am seeing new, unexpected peaks during a stability study. How does this impact my mobile phase choice?
A7: The appearance of new peaks from forced degradation studies is the ultimate test of a stability-indicating method. Your mobile phase must be able to separate these new degradants from the main peak and all other known impurities. [11][20]
Forced degradation studies expose the drug substance to harsh conditions like acid, base, oxidation, heat, and light to generate potential degradation products.[5][21][22]
-
Acid/Base Hydrolysis: Sitagliptin is known to degrade under both acidic and basic conditions.[5][10][11] These degradants are often more polar than the parent drug. Your mobile phase must have a low enough starting percentage of organic modifier to retain and separate these early-eluting peaks. A shallow gradient at the beginning of the run is crucial.
-
Oxidative Degradation: Oxidative stress can also produce unique impurities.
-
Method Validation: When a new degradation product is observed, you must ensure it is fully resolved from all other components. If there is co-elution, you must re-optimize the mobile phase using the strategies outlined in Q4 (adjusting pH, changing organic modifier) until baseline separation is achieved. The goal is to develop a single method that is "stability-indicating," meaning it can resolve all known process impurities and potential degradation products.[8][20]
References
-
de F. P. de C. Costa, T., G. D. de Souza, D., & A. de Souza, M. V. N. (2023). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. Journal of Applied Pharmaceutical Science, 13(8), 168-176. [Link]
-
Patel, Y., & Prof. Dr. Dimal Shah. (2024). Development and Validation of RP-HPLC Method for The Estimation of Impurity from Sitagliptin Bulk and formulation. Bio-Med Explorer, 1(1). [Link]
-
E., S., & K., S. (2015). A Validated HPLC Stability Indicating Method for the Determination of Sitagliptin in Bulk Drug Substance and Tablets. International Journal of Pharmaceutical Sciences Review and Research, 32(1), 194-198. [Link]
-
ResearchGate. (n.d.). Forced degradation studies of Sitagliptin Phosphate and Metformin HCl... Retrieved January 15, 2026, from [Link]
-
Avadhani, K. K., et al. (2024). RP-HPLC Method for Estimating Sitagliptin Phosphate in Dosage Forms. Deccan College of Pharmacy. [Link]
-
Dalawai, M. V., et al. (2012). Development and validation of stability indicating assay method by HPLC for the analysis of sitagliptin phospahte in bulk. Journal of Chemical and Pharmaceutical Research, 4(2), 1143-1149. [Link]
-
ResearchGate. (n.d.). Forced degradation studies of Sitagliptin. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Determination of sitagliptin in the presence of its organic impurities using Box-Behnken experimental design for robustness assessment. Retrieved January 15, 2026, from [Link]
-
Chittireddy, H. N. P. R., et al. (2022). Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. Scientia Pharmaceutica, 90(4), 62. [Link]
-
Pepakayala, S., et al. (2017). Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. Asian Journal of Chemistry, 29(7), 1435-1442. [Link]
-
International Journal of Environmental Sciences. (2025). "Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs". [Link]
-
ResearchGate. (n.d.). Chromatographic study of sitagliptin and ertugliflozin under quality-by-design paradigm. Retrieved January 15, 2026, from [Link]
-
Attimarad, M., et al. (2015). Improved Chromatographic Separation of Sitagliptin Phosphate and Metformin Hydrochloride. International Journal of Biomedical Science, 11(4), 190-194. [Link]
-
International Journal of Pharmaceutical and Life Sciences. (2025). ANALYTICAL METHOD DEVELOPMENT FOR SITAGLIPTIN USING REVERSE PHASE HPLC: A COMPREHENSIVE STUDY. [Link]
-
S., S. (2012). rp-hplc method development and validation for the determination of sitagliptin in bulk and pharmaceutical dosage form. International Research Journal of Pharmacy, 3(5), 415-419. [Link]
-
Hammash, L., Bitar, Y., & Trefi, S. (2019). Novel Ion Pair HPLC Methods for the Assessment of Sitagliptin and Pioglitazone in Tablets. Research Journal of Pharmacy and Technology, 12(9), 4221-4226. [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Quality by Design based Development and Validation of RP-HPLC Method for Simultaneous Estimation of Sitagliptin and Metformin i. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Improved Chromatographic Separation of Sitagliptin Phosphate and Metformin Hydrochloride. Retrieved January 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Sitagliptin. PubChem Compound Database. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. Retrieved January 15, 2026, from [Link]
-
Attimarad, M., et al. (2015). Improved Chromatographic Separation of Sitagliptin Phosphate and Metformin Hydrochloride. International Journal of Biomedical Science, 11(4), 190-194. [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Novel Ion Pair HPLC Methods for the Assessment of Sitagliptin and Pioglitazone in Tablets. Retrieved January 15, 2026, from [Link]
-
Asian Journal of Chemistry. (2017). Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. [Link]
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Technical Support Center: A Troubleshooting Guide for Sitagliptin Impurity Analysis by Reverse Phase HPLC
Welcome to the technical support center for the analysis of Sitagliptin and its impurities using reverse phase high-performance liquid chromatography (RP-HPLC). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this critical analytical workflow. Drawing from extensive field experience and established scientific principles, this resource provides in-depth, practical solutions in a direct question-and-answer format.
Section 1: Troubleshooting Common Chromatographic Issues
This section addresses the most frequently encountered problems in the RP-HPLC analysis of Sitagliptin, providing explanations for their root causes and actionable steps for resolution.
Q1: I'm observing significant peak tailing for my Sitagliptin peak. What are the likely causes and how can I fix it?
Peak tailing is a common issue, especially with basic compounds like Sitagliptin, and can compromise the accuracy of impurity quantification.[1][2][3] A symmetrical peak is ideal, and tailing is often quantified by the USP tailing factor (T), where a value greater than 1 indicates tailing.[1]
Primary Causes & Solutions:
-
Secondary Silanol Interactions: The primary cause of peak tailing for basic compounds like Sitagliptin is the interaction between the protonated amine groups of the analyte and ionized residual silanol groups on the silica-based stationary phase.[1][3][4] These interactions create a secondary, undesirable retention mechanism that leads to peak asymmetry.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) will protonate the silanol groups, minimizing their interaction with the positively charged Sitagliptin molecules.[2][5]
-
Solution 2: Use a Base-Deactivated Column: Employ a modern, end-capped HPLC column specifically designed for the analysis of basic compounds. These columns have a lower concentration of accessible silanol groups.[6]
-
Solution 3: Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.[2]
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Column Void or Contamination: A void at the head of the column or contamination from previous analyses can disrupt the flow path and cause peak tailing.[1][3]
Q2: My Sitagliptin peak is fronting. What does this indicate and what should I do?
Peak fronting, where the front of the peak is less steep than the back, is less common than tailing but can still affect analytical results.[1]
Primary Causes & Solutions:
-
Sample Overload: This is a frequent cause of peak fronting.
-
Solution: Dilute the sample or decrease the injection volume.[7]
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, leading to a fronting peak.[4]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, use the smallest possible volume.
-
-
Low Column Temperature: Insufficient temperature can sometimes contribute to peak fronting.
-
Solution: Increase the column temperature. Using a column oven for consistent temperature control is recommended.[7]
-
Q3: I'm seeing "ghost peaks" in my chromatograms, especially during gradient analysis. Where are they coming from and how can I eliminate them?
Ghost peaks are extraneous peaks that appear in a chromatogram, even in a blank injection, and can be a significant source of confusion and error in impurity analysis.[8][9]
Primary Causes & Solutions:
-
Contaminated Mobile Phase: Impurities in the solvents or additives (e.g., buffers, ion-pairing agents) are a common source of ghost peaks.[9] These impurities can accumulate on the column during equilibration and elute as the mobile phase strength increases in a gradient run.[10]
-
Carryover from Previous Injections: Residual sample from a previous injection can be eluted in a subsequent run, appearing as a ghost peak.[8][9]
-
System Contamination: Contamination can build up in various parts of the HPLC system, including the injector, tubing, and detector.[8]
-
Solution: Regularly flush the entire system with a strong solvent to remove any accumulated contaminants.[7]
-
Q4: The retention time of Sitagliptin is shifting between injections. What could be causing this instability?
Consistent retention times are crucial for reliable peak identification and quantification. Drifting retention times can indicate a problem with the HPLC system or the method conditions.[11][12][13]
Primary Causes & Solutions:
-
Changes in Mobile Phase Composition: In reverse-phase chromatography, even small changes in the organic solvent to aqueous buffer ratio can cause significant shifts in retention time.[14]
-
Solution 1: Precise Mobile Phase Preparation: Prepare mobile phases carefully, preferably by weight, to ensure consistency.[14]
-
Solution 2: Use a Degasser: Ensure the mobile phase is adequately degassed to prevent bubble formation in the pump, which can affect the flow rate.[9]
-
Solution 3: Fresh Mobile Phase: The more volatile organic component of the mobile phase can evaporate over time, changing its composition. Prepare fresh mobile phase regularly.[11]
-
-
Fluctuations in Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.
-
Solution: Use a thermostatted column compartment to maintain a constant and consistent column temperature.[13]
-
-
Inadequate Column Equilibration: If the column is not fully equilibrated with the starting mobile phase conditions before each injection, retention times can be inconsistent.[12]
-
Solution: Ensure a sufficient equilibration time is included in the method, typically 10-20 column volumes.[12]
-
-
System Leaks or Pump Issues: A leak in the system will cause a drop in pressure and a change in the flow rate, leading to longer retention times.[11][13]
-
Solution: Systematically check for leaks at all fittings. If no leaks are found, investigate the pump for potential issues with check valves or seals.[13]
-
Section 2: Experimental Protocols & Workflows
Protocol 1: A Validated Stability-Indicating RP-HPLC Method for Sitagliptin and its Impurities
This method is designed to be robust and capable of separating Sitagliptin from its potential degradation products, making it suitable for stability studies as per ICH guidelines.[15][16][17]
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of a phosphate buffer (e.g., 0.02 M potassium phosphate, pH adjusted to 6.8) and an organic solvent like methanol or acetonitrile. A common starting ratio is 40:60 (v/v) buffer to organic solvent.[16][18] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 268 nm or 260 nm[15][18] |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Diluent | Mobile phase |
Step-by-Step Methodology:
-
Mobile Phase Preparation: Accurately prepare the phosphate buffer and adjust the pH. Filter the buffer and the organic solvent through a 0.45 µm filter before mixing. Degas the final mobile phase mixture using sonication or vacuum.
-
Standard Solution Preparation: Accurately weigh and dissolve Sitagliptin reference standard in the diluent to a known concentration (e.g., 100 µg/mL).[15]
-
Sample Solution Preparation: For tablets, weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of Sitagliptin and dissolve it in the diluent. Sonicate to ensure complete dissolution and filter the solution to remove excipients.[15]
-
System Suitability: Before sample analysis, inject the standard solution multiple times to ensure the system is suitable for the analysis. Key parameters to check include retention time repeatability, peak asymmetry (tailing factor), and theoretical plates.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
Protocol 2: Forced Degradation Studies for Sitagliptin
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[16][19][20] Sitagliptin is subjected to various stress conditions to produce potential degradation products.
-
Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) and heat.[16][21]
-
Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) at room temperature.[16][22]
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3-10% H₂O₂) at room temperature.[16][20]
-
Thermal Degradation: Expose the solid drug or drug solution to dry heat (e.g., 105 °C).[20]
-
Photolytic Degradation: Expose the drug solution to UV light.[16]
After exposure to these stress conditions, the samples are neutralized (if necessary) and analyzed by the developed HPLC method to ensure that the degradation products are well-separated from the parent drug peak.[15]
Section 3: Visualizations and Logical Workflows
Diagram 1: Troubleshooting Peak Tailing for Basic Compounds
Caption: A logical workflow for diagnosing and resolving peak tailing.
Diagram 2: Experimental Workflow for Stability-Indicating Method Development
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Improving the limit of detection for Sitagliptin Deamino Impurity 1 in pharmaceutical formulations
Welcome to the technical support center dedicated to enhancing the analytical capabilities for Sitagliptin and its related impurities. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when aiming to improve the limit of detection (LOD) for Sitagliptin Deamino Impurity 1 in pharmaceutical formulations. The content herein is curated for researchers, analytical scientists, and drug development professionals.
Introduction: The Challenge of Detecting this compound
Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely prescribed medication for type 2 diabetes.[1] During its synthesis and storage, various impurities can form, which must be meticulously monitored to ensure the safety and efficacy of the final drug product.[1] One such critical impurity is this compound, also known as 3-Desamino-2,3-dehydro Sitagliptin.[2] Achieving a low limit of detection for this and other impurities is paramount for quality control and regulatory compliance.[1][3]
This guide will navigate the common hurdles in detecting this specific impurity at trace levels using High-Performance Liquid Chromatography (HPLC), the most prevalent analytical technique for this purpose.[1][4]
Troubleshooting Guide: Enhancing Sensitivity for this compound
This section is designed in a question-and-answer format to directly address and resolve specific issues you may face during your analytical method development and execution.
Question 1: I am observing a poor signal-to-noise ratio (S/N) for the Deamino Impurity 1 peak, making it difficult to achieve our target limit of detection. What are the primary causes and how can I fix this?
Answer:
A low signal-to-noise ratio is a common challenge when dealing with trace-level impurities. The issue can stem from either a weak signal or high baseline noise. Let's break down the potential causes and solutions.
Root Cause Analysis & Corrective Actions:
-
Suboptimal Wavelength Selection: The impurity may have a different UV absorbance maximum compared to the parent Sitagliptin molecule.
-
Solution: Perform a UV scan of the Deamino Impurity 1 reference standard to determine its maximum absorbance wavelength (λmax). While Sitagliptin is often monitored around 265-267 nm, impurities might exhibit stronger absorbance at a different wavelength, for instance, lower wavelengths like 207 nm or 210 nm have been used for sitagliptin impurity analysis.[5][6][7] A photodiode array (PDA) detector is invaluable for this purpose during method development.
-
-
Inadequate Mobile Phase Composition: The pH and organic modifier concentration of your mobile phase can significantly impact peak shape and, consequently, peak height (and thus, signal).
-
Solution:
-
pH Optimization: The ionization state of both the analyte and the column's stationary phase is pH-dependent. Experiment with the mobile phase pH to improve the peak shape of the impurity. For Sitagliptin and its impurities, acidic mobile phases containing formic acid or phosphate buffers are commonly employed.[8][9]
-
Organic Modifier Concentration: Adjust the gradient slope or the isocratic composition of your mobile phase. A slower gradient or a lower percentage of the organic solvent (like acetonitrile or methanol) can lead to better focusing of the peak on the column head, resulting in a sharper, taller peak.[10][11]
-
-
-
High Baseline Noise: A noisy baseline can mask your impurity peak, effectively worsening your S/N ratio.
-
Solution:
-
Mobile Phase Preparation: Ensure your mobile phase solvents are of the highest purity (HPLC or LC-MS grade), filtered, and thoroughly degassed. Contaminants or dissolved gases can contribute significantly to baseline noise.
-
System Contamination: Flush your HPLC system, including the pump, injector, and detector, to remove any contaminants. A buildup of salts from buffers can also be a source of noise.[12]
-
Detector Lamp Age: An aging detector lamp (e.g., deuterium lamp in a UV detector) can lead to increased noise and reduced energy output. Check the lamp's specifications and replace it if necessary.
-
-
-
Sample Diluent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause peak distortion and broadening.
-
Solution: Whenever feasible, dissolve your sample in the initial mobile phase. This ensures proper focusing of the analyte band at the head of the column, leading to sharper peaks.
-
Question 2: The peak for Deamino Impurity 1 is co-eluting with another impurity or a formulation excipient. How can I improve the resolution?
Answer:
Co-elution is a frequent obstacle in impurity profiling, directly impacting accurate quantification.[11] Achieving baseline separation is critical.
Strategies for Improving Resolution:
-
Column Chemistry Selection: Not all C18 columns are the same.
-
Solution: If you are using a standard C18 column, consider switching to a different stationary phase. A phenyl-hexyl or a polar-embedded phase might offer different selectivity for your impurity. An XBridgeTM Phenyl column has been successfully used for separating Sitagliptin and its impurities.[5] The choice of stationary phase is a critical parameter in method development.[11]
-
-
Mobile Phase Optimization:
-
Solution:
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter the elution order and improve separation.
-
Adjust the pH: As mentioned before, pH can dramatically affect the retention and selectivity of ionizable compounds. A small adjustment in pH can sometimes resolve closely eluting peaks.
-
Modify the Gradient: A shallower gradient will increase the run time but often provides better resolution between closely eluting peaks.
-
-
-
Temperature Control:
-
Solution: Operate the column in a temperature-controlled compartment. Increasing the temperature generally decreases viscosity and can improve efficiency, but it may also alter selectivity. Experiment with temperatures in the range of 25-40°C. A study on a 7-nitroso impurity of Sitagliptin utilized a column temperature of 40°C.[9][13]
-
Question 3: My method seems to have a good limit of detection, but the results are not reproducible. What could be causing this variability?
Answer:
Poor reproducibility can undermine the validity of your method. The source of this issue often lies in inconsistent system performance or sample preparation.
Ensuring Method Robustness:
-
System Equilibration:
-
Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. This might require flushing with 10-20 column volumes. Inadequate equilibration is a common cause of shifting retention times.[12]
-
-
Pump Performance:
-
Solution: Check your pump for pressure fluctuations. Inconsistent flow rates will lead to variable retention times and peak areas.[10] This could be due to air bubbles in the system, worn pump seals, or malfunctioning check valves.
-
-
Sample Preparation:
-
Solution: Standardize your sample preparation procedure. Ensure complete dissolution of the sample and filter it through a suitable syringe filter (e.g., 0.22 or 0.45 µm) to remove particulates that could clog the column and affect performance.
-
-
Autosampler Precision:
-
Solution: Verify the injection volume precision of your autosampler. Inaccurate or variable injection volumes will directly lead to inconsistent peak areas.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC method for Sitagliptin and its impurities?
A typical starting point would be a reversed-phase HPLC method using a C18 or Phenyl column.[1][5] The mobile phase often consists of an aqueous buffer (like phosphate or formate) at an acidic pH and an organic modifier like acetonitrile or methanol, run in a gradient elution mode.[6][8] Detection is commonly performed using a UV detector at a wavelength where both the active pharmaceutical ingredient (API) and the impurities have reasonable absorbance, such as 210 nm or 267 nm.[6][7]
Q2: Should I consider using UPLC or UHPLC instead of HPLC?
Yes, Ultra-Performance Liquid Chromatography (UPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) can offer significant advantages. These systems use columns with smaller particle sizes (typically sub-2 µm), which can provide much higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. A UHPLC-MS/MS method was developed for a 7-nitroso impurity of Sitagliptin, achieving a very low limit of detection of 0.002 ppm.[9][13]
Q3: Is a UV detector sensitive enough for trace impurity analysis, or should I use a mass spectrometer (MS)?
While a UV/PDA detector is often sufficient and is a workhorse in quality control labs, a mass spectrometer offers superior sensitivity and selectivity.[11] For potentially genotoxic impurities or when the impurity lacks a strong UV chromophore, an LC-MS/MS system is the preferred choice.[9] It provides mass information that confirms the identity of the impurity and can achieve significantly lower detection limits.[9][14]
Q4: How do I perform a Limit of Detection (LOD) and Limit of Quantitation (LOQ) determination according to ICH guidelines?
According to the International Council for Harmonisation (ICH) guidelines, the LOD and LOQ can be determined in several ways:
-
Based on Signal-to-Noise Ratio: This is a common approach where the LOD is typically determined at a signal-to-noise ratio of 3:1, and the LOQ at a ratio of 10:1.
-
Based on the Standard Deviation of the Response and the Slope: This involves calculating the standard deviation of blank injections or the y-intercept of a regression line from a calibration curve. The formulas are:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the response and S is the slope of the calibration curve.
-
Method validation, including the determination of LOD and LOQ, is a regulatory requirement.[1]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor sensitivity in your HPLC analysis of this compound.
Caption: A logical workflow for troubleshooting low sensitivity issues.
Summary of Key Method Parameters
For your convenience, the table below summarizes typical parameters for HPLC analysis of Sitagliptin impurities, providing a starting point for method development and optimization.
| Parameter | Standard Method Example | Optimized Method Considerations |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Phenyl-Hexyl, C8, or sub-2 µm particles (for UHPLC) |
| Mobile Phase A | 0.02 M Phosphate Buffer, pH 7 | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Elution | Gradient | Isocratic or optimized shallow gradient |
| Flow Rate | 1.0 mL/min | 0.3 - 1.2 mL/min[1][8] |
| Detection | UV at 267 nm | UV at impurity λmax (e.g., 210 nm) or MS/MS |
| Column Temp. | Ambient | 30 - 40 °C |
| Injection Vol. | 10 µL | 5 - 20 µL |
Experimental Protocol: Determining Impurity λmax
This protocol outlines the steps to find the optimal detection wavelength for this compound using a PDA detector.
-
Prepare a Standard Solution: Accurately prepare a solution of the this compound reference standard in a suitable solvent (e.g., mobile phase) at a concentration that will give a significant detector response (e.g., 1-5 µg/mL).
-
Set Up the HPLC-PDA System:
-
Install an appropriate HPLC column (e.g., C18).
-
Equilibrate the system with your chosen mobile phase.
-
-
Inject the Standard: Inject a suitable volume of the impurity standard solution.
-
Acquire PDA Data: Ensure the PDA detector is set to acquire data across a wide wavelength range (e.g., 190-400 nm).
-
Analyze the Chromatogram:
-
In your chromatography data system (CDS) software, identify the peak corresponding to the impurity.
-
Extract the UV spectrum from the apex of the peak.
-
The wavelength at which the maximum absorbance occurs is the λmax. Use this wavelength for your analytical method to maximize sensitivity for the impurity.
-
Caption: Workflow for determining the optimal UV wavelength (λmax).
References
-
BEPLS. (n.d.). Development and Validation of RP-HPLC Method for The Estimation of Impurity from Sitagliptin Bulk and formulation. Available from: [Link]
-
dos Santos, T., et al. (2023). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of their cytotoxic potential. Available from: [Link]
-
Agilent Technologies. (2024). Quantitation of N-Nitroso Sitagliptin Impurity (NTTP) in Drugs by Agilent 6475 LC/TQ. Available from: [Link]
-
de Oliveira, A. M., et al. (2018). Determination of sitagliptin in the presence of its organic impurities using Box-Behnken experimental design for robustness assessment. ResearchGate. Available from: [Link]
-
Chittireddy, H. N. P. R., et al. (2022). Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. Molecules, 27(23), 8581. Available from: [Link]
-
Vuyyuru, N. R., et al. (2017). Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. Asian Journal of Chemistry, 29(9), 1999-2006. Available from: [Link]
-
ResearchGate. (n.d.). Forced degradation studies of Sitagliptin Phosphate and Metformin HCl.... Available from: [Link]
-
Chittireddy, H. N. P. R., et al. (2022). Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. PubMed. Available from: [Link]
-
Rao, J. V. L. N. S., et al. (2015). A Validated HPLC Stability Indicating Method for the Determination of Sitagliptin in Bulk Drug Substance and Tablets. International Journal of Pharmaceutical Sciences Review and Research, 32(1), 194-198. Available from: [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Available from: [Link]
-
Kumar, D. P., et al. (2017). Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC. Journal of Chemical and Pharmaceutical Research, 9(12), 13-17. Available from: [Link]
-
ResearchGate. (n.d.). Forced degradation studies of Sitagliptin. Available from: [Link]
-
Journal of Drug Delivery and Therapeutics. (2024). Bioanalytical Method Development and Validation and forced degradation of Sitagliptin and determination of Pharmacokinetic application study in Human Plasma by RP-HPLC method. Available from: [Link]
-
Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Available from: [Link]
-
International Journal of Current Science Research and Review. (2024). Various Analytical Methods for Analysis of Sitagliptin. Available from: [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Available from: [Link]
-
ResearchGate. (n.d.). Chemical structures of sitagliptin (a), impurity 1 (b) and impurity 2 (c). Available from: [Link]
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- 9. Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. synthinkchemicals.com [synthinkchemicals.com]
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- 14. agilent.com [agilent.com]
Technical Support Center: Strategies to Prevent On-Column Degradation of Sitagliptin During HPLC Analysis
Welcome to the technical support guide for the HPLC analysis of Sitagliptin. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the challenges associated with the on-column degradation of Sitagliptin. By understanding the underlying chemical principles and implementing the strategies outlined below, you can ensure the development of robust and reliable stability-indicating analytical methods.
Introduction: The Challenge of Sitagliptin Stability in HPLC
Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes.[1][2] Its chemical structure, while effective therapeutically, presents unique challenges during HPLC analysis. The molecule is susceptible to degradation under various stress conditions, including acidic and basic hydrolysis, oxidation, and thermal stress.[3][4] This degradation can occur not only during sample preparation and storage but also on the HPLC column itself, leading to inaccurate quantification, ghost peaks, and misinterpretation of stability data.
This guide provides a comprehensive framework for preventing on-column degradation, structured in a practical question-and-answer format to directly address common issues encountered in the laboratory.
Troubleshooting Guide & FAQs
Section 1: Understanding the Root Causes of On-Column Degradation
Q1: My Sitagliptin peak is showing significant tailing and I'm observing unexpected minor peaks around my main analyte peak. What could be the cause?
A1: This is a classic sign of on-column degradation, often coupled with secondary interactions with the stationary phase. The primary culprits are typically:
-
Hydrolysis: Sitagliptin can undergo hydrolysis, particularly at pH extremes. Acidic conditions can lead to the formation of degradation products.[5][6]
-
Interaction with Residual Silanols: Most reversed-phase columns are silica-based. Even with end-capping, residual silanol groups (Si-OH) on the silica surface can interact with the amine group of Sitagliptin.[7][8] These interactions can be both ionic and through hydrogen bonding, leading to peak tailing and, in some cases, catalytic degradation.[8][9] The pKa of surface silanols is around 3.8-4.2, making them ionized and highly interactive at typical mobile phase pH values.[10]
Q2: I'm performing a forced degradation study. Under acidic stress, I see a significant loss of the parent Sitagliptin peak and the emergence of multiple degradant peaks. How can I be sure this is not just happening on the column?
A2: This is a critical question in stability-indicating method development. While forced degradation is intended to produce degradants, you must ensure your analytical method isn't exacerbating the degradation.
-
Mechanism of Acid Degradation: Under strong acidic conditions (e.g., 2.5M HCl at 60°C), Sitagliptin is known to form specific degradation products.[5][6] One proposed mechanism involves the cleavage between the N7 of the triazolopyrazine moiety and the carbonyl group.[2]
-
On-Column vs. Pre-Column Degradation: To differentiate, you can perform a "sample stability in mobile phase" experiment. Prepare your acid-stressed sample and inject it immediately. Then, let the same sample sit in the autosampler (at a controlled temperature) for a period equivalent to your typical run time and re-inject. A significant increase in degradation products in the second injection suggests on-column instability.
Section 2: Strategic Method Development to Mitigate Degradation
Q3: What is the most critical parameter in my mobile phase to control for preventing Sitagliptin degradation?
A3: Mobile phase pH is paramount. The stability of Sitagliptin is highly pH-dependent.
-
Optimal pH Range: For Sitagliptin analysis, a slightly acidic to neutral pH is often preferred. Many validated methods use a pH between 3.0 and 6.8.[1][3] For instance, a mobile phase with a pH of 4.4 has been shown to provide good separation and stability.[11]
-
Rationale:
-
Low pH (<3): While low pH can suppress the ionization of silanol groups and reduce peak tailing, it can also promote acid hydrolysis of Sitagliptin.[12]
-
High pH (>7): At higher pH, the silica backbone of the column itself can start to dissolve, leading to poor column longevity. Additionally, while the amine group of Sitagliptin may be deprotonated, the silanol groups will be fully ionized, leading to strong secondary interactions.[10]
-
Q4: I'm still observing peak tailing even after optimizing the mobile phase pH. What other mobile phase modifications can I try?
A4: If pH optimization alone is insufficient, consider the following mobile phase additives:
-
Buffers: Always use a buffer to maintain a consistent pH throughout the analysis. Phosphate and acetate buffers are commonly used.[11][13]
-
Competitive Amines (Silanol Blockers): Adding a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase can help to "block" the active silanol sites on the stationary phase.[8] This reduces the opportunity for Sitagliptin to interact with them, thereby improving peak shape. Several methods have successfully employed TEA in the mobile phase for Sitagliptin analysis.[14][15]
Q5: Does the choice of stationary phase matter for preventing on-column degradation?
A5: Absolutely. The stationary phase chemistry plays a crucial role.
-
End-Capped Columns: Always use a high-quality, fully end-capped C18 or C8 column. End-capping is a process where the residual silanol groups are chemically bonded with a small, non-polar group (like trimethylsilane) to make them less active.[7] This significantly reduces secondary interactions that can lead to peak tailing and degradation.[16]
-
Alternative Stationary Phases: For particularly challenging separations, consider columns with alternative surface chemistries. For example, silica-hydride (Si-H) based columns are known to be less hydrolytically active than traditional silanol-based phases and can help preserve sensitive compounds.[9]
Q6: Can the column temperature influence the on-column degradation of Sitagliptin?
A6: Yes, temperature is a significant factor.
-
General Principle: Higher temperatures can accelerate chemical reactions, including degradation.
-
Recommendation: It is advisable to perform the analysis at or near room temperature (e.g., 25°C) unless a higher temperature is necessary for achieving the desired separation.[5][17] Some methods may use slightly elevated temperatures (e.g., 37°C) to improve peak shape and reduce viscosity, but it's a parameter that should be carefully evaluated for its impact on stability.[11]
Section 3: Practical Protocols and Workflows
Protocol 1: Screening for On-Column Stability
This protocol helps determine if your current HPLC method is contributing to the degradation of Sitagliptin.
Steps:
-
Prepare a solution of Sitagliptin in your mobile phase at a known concentration.
-
Inject the solution immediately (t=0) and record the peak area and any degradant peaks.
-
Store the same solution in the autosampler at the method's operating temperature.
-
Inject aliquots of the solution at regular intervals (e.g., 2, 4, 8, and 24 hours).
-
Analysis: Compare the chromatograms. A significant decrease in the main peak area and/or an increase in the area of degradant peaks over time indicates on-column instability.
Protocol 2: Mobile Phase Optimization for Improved Stability
This workflow guides you through systematically optimizing your mobile phase to minimize degradation.
Steps:
-
Start with a Buffered Mobile Phase: Prepare a mobile phase with a buffer (e.g., 20 mM potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile or methanol).
-
pH Screening: Adjust the pH of the aqueous portion of the mobile phase to different values (e.g., 3.5, 4.5, 5.5, and 6.5). Equilibrate the column with each mobile phase and inject your Sitagliptin standard. Observe the peak shape and the presence of any degradation peaks.
-
Addition of a Silanol Blocker: If peak tailing persists at the optimal pH, add a small concentration of triethylamine (e.g., 0.1% v/v) to the mobile phase. Re-evaluate the chromatography.
-
Organic Modifier Selection: Compare the performance of acetonitrile and methanol as the organic modifier. Sometimes, one can offer better selectivity and peak shape than the other.
Data Presentation & Visualization
Table 1: Summary of Recommended HPLC Parameters for Stable Sitagliptin Analysis
| Parameter | Recommendation | Rationale |
| Column | High-quality, end-capped C18 or C8 | Minimizes active silanol sites.[7] |
| Mobile Phase pH | 3.0 - 6.8 (buffered) | Balances analyte stability and silanol activity.[1][3] |
| Mobile Phase Additive | 0.1% Triethylamine (optional) | Blocks residual silanols to improve peak shape.[8][14] |
| Temperature | Ambient (e.g., 25°C) | Reduces the rate of potential degradation reactions.[5][17] |
| Flow Rate | 0.8 - 1.2 mL/min | Standard flow rates are generally acceptable. |
Diagram 1: Troubleshooting Logic for On-Column Degradation of Sitagliptin
Caption: A flowchart for troubleshooting Sitagliptin degradation.
Diagram 2: The Role of Silanol Groups in Sitagliptin Degradation
Caption: Interaction of Sitagliptin with residual silanols.
Conclusion
Preventing the on-column degradation of Sitagliptin is achievable through a systematic and scientifically grounded approach to HPLC method development. By carefully controlling the mobile phase pH, selecting an appropriate stationary phase, and managing the column temperature, analysts can develop robust, reliable, and stability-indicating methods. This guide serves as a foundational resource for troubleshooting common issues and implementing effective preventative strategies.
References
-
Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. (2023). Drug Analytical Research, 7(1), 41-45. Available from: [Link]
-
A simple, precise and stability-indicating HPLC method and validated for the simultaneous determination of sitagliptinphosphate and metformin hydrochloride in pharmaceutical dosage form. Semantic Scholar. Available from: [Link]
-
A validated stability indicating HPLC method for determination of sitagliptin. SciSpace. Available from: [Link]
-
Stability-indicating RP-HPLC Method for the Simultaneous Determination of Sitagliptin and Simvastatin in Tablets. (2012). Indian Journal of Pharmaceutical Sciences, 74(5), 447-452. Available from: [Link]
-
A Validated HPLC Stability Indicating Method for the Determination of Sitagliptin in Bulk Drug Substance and Tablets. (2015). International Journal of Pharmaceutical Sciences Review and Research, 32(1), 194-198. Available from: [Link]
-
ISOLATION, CHARACTERIZATION OF DEGRADATION PRODUCTS OF SITAGLIPTIN AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR SITAGLIPTIN API AND TABLETS. (2013). International Journal of Pharmaceutical Sciences and Research, 4(9), 3494-3503. Available from: [Link]
-
Forced degradation studies of Sitagliptin Phosphate and Metformin HCl... ResearchGate. Available from: [Link]
-
Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. ResearchGate. Available from: [Link]
-
STABILITY INDICATING HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF GLIMEPIRIDE AND SITAGLIPTIN PHOSPHATE MONOHYDRATE IN SYNTHETIC MIXTURE. Journal of Dynamics and Control. Available from: [Link]
-
Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. (2023). Pharmaceuticals, 16(7), 1004. Available from: [Link]
-
Forced degradation studies of Sitagliptin. ResearchGate. Available from: [Link]
-
Chromatographic study of sitagliptin and ertugliflozin under quality-by-design paradigm. (2022). Brazilian Journal of Pharmaceutical Sciences, 58. Available from: [Link]
-
Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods. (2019). Journal of Pharmaceutical and Biomedical Analysis, 164, 463-473. Available from: [Link]
-
Degradation of Samples Due to Hydrolysis in HPLC Columns. MicroSolv Technology Corporation. Available from: [Link]
-
Analysis of Sitagliptin On Halogenated Reversed Phase Columns: A Comparative Study. (2016). Research and Reviews: A Journal of Pharmaceutical Science. Available from: [Link]
-
Sitagliptin Phosphate USP Assay with HPLC – AppNote. MicroSolv Technology Corporation. Available from: [Link]
-
RP-HPLC method development and validation for the determination of sitagliptin in bulk and pharmaceutical dosage form. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
-
LC Technical Tip. Phenomenex. Available from: [Link]
-
What is the effect of free silanols in RPLC and how to reduce it?. (2023). Pharma Growth Hub. Available from: [Link]
-
Stability of extemporaneously prepared sitagliptin phosphate solution. (2022). PLOS ONE, 17(3), e0262068. Available from: [Link]
-
The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020). LCGC. Available from: [Link]
-
STABILITY INDICATING RP-HPLC METHOD FOR SIMVASTATIN AND SITAGLIPTIN PHOSPHATE WITH DEGRADATION STUDIES IN MARKETED PHARMACEUTICA. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available from: [Link]
-
Development and validation of stability indicating assay method by HPLC for the analysis of sitagliptin phospahte in bulk. (2015). Journal of Chemical and Pharmaceutical Research, 7(10), 781-787. Available from: [Link]
-
Various Analytical Methods for Analysis of Sitagliptin. (2024). International Journal of Current Science Research and Review, 7(8). Available from: [Link]
-
Development and Validation of RP-HPLC Method for The Estimation of Impurity from Sitagliptin Bulk and formulation. Bulletin of Environment, Pharmacology and Life Sciences. Available from: [Link]
-
Degradation Impurities in Pharmaceutical Products : Detection and Minimization. LinkedIn. Available from: [Link]
-
A simple validated rp-hplc method for the estimation of sitagliptin phosphate in bulk and pharmaceutical tablet dosage form. SciSpace. Available from: [Link]
-
HPLC - Troubleshooting Tailing. (2024). YouTube. Available from: [Link]
-
Chiral separation of sitagliptin phosphate enantiomer by HPLC using amylose based chiral stationary phase. (2013). Journal of Pharmaceutical Analysis, 3(5), 358-363. Available from: [Link]
-
Medicinal Chemistry & Analysis - IJMCA. International Journal of Medicinal Chemistry & Analysis. Available from: [Link]
-
(PDF) Bioanalytical Method Development and Validation and forced degradation of Sitagliptin and determination of Pharmacokinetic application study in Human Plasma by RP-HPLC method. ResearchGate. Available from: [Link]
-
Forced degradation as an integral part of HPLC stability-indicating method development. ResearchGate. Available from: [Link]
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. SciSpace. Available from: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery. Available from: [Link]
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- 17. rroij.com [rroij.com]
Technical Support Center: Analysis of Sitagliptin and its Impurities by HPLC
Welcome to our dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of Sitagliptin and its related impurities. This resource is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. Here, we move beyond mere procedural lists to explain the why behind the methods, grounding our advice in fundamental chromatographic principles and field-tested expertise. Our goal is to empower you to select the appropriate HPLC column and troubleshoot common issues with confidence and scientific rigor.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor when selecting an HPLC column for Sitagliptin analysis?
The most critical factor is the choice of stationary phase chemistry, which must be suitable for retaining and separating Sitagliptin, a moderately polar and basic compound, from its potential impurities.[1][2][3] Sitagliptin has a pKa of approximately 7.7, meaning its charge state is highly dependent on the mobile phase pH.[4][5][6][7]
Expert Insight: Reversed-phase chromatography is the universally adopted technique for Sitagliptin.[1][8][9] The vast majority of validated methods utilize C18 (L1) or C8 (L7) columns.[8][9][10][11] A C18 column provides sufficient hydrophobicity to retain Sitagliptin and its often less polar impurities. The choice between C18 and C8 can depend on the specific impurity profile; a C8 column offers slightly less retention and may be advantageous for faster elution if all impurities are well-resolved from the main peak.[11][12]
For stability-indicating methods where polar degradation products might be present, a column with high surface area and excellent bonding technology is crucial to prevent secondary interactions and ensure good peak shape. Modern, high-purity silica columns are strongly recommended.
Q2: How do I choose the right mobile phase pH for Sitagliptin analysis?
Choosing the correct mobile phase pH is paramount for achieving good peak shape and consistent retention for Sitagliptin. Since Sitagliptin is a basic compound (pKa ≈ 7.7), working at a pH below its pKa will ensure it is in its protonated, cationic form.[4][5][6]
Causality Explained:
-
Low pH (2.5 - 4.5): This is the most common pH range used.[4][8][13] At this pH, Sitagliptin is fully protonated, leading to predictable and sharp peaks. The low pH also suppresses the ionization of residual silanol groups on the silica surface of the column, minimizing undesirable secondary ionic interactions that cause peak tailing. Phosphate and acetate buffers are commonly used in this range.[4][8][9][13]
-
Mid-range pH (5.0 - 6.8): While less common, some methods employ a pH in this range.[5][9] This may be necessary to achieve a specific selectivity for certain impurities. However, operating close to the pKa of the analyte can make the method less robust, as small shifts in pH can lead to significant changes in retention time.[14]
Recommendation: Start with a mobile phase pH of around 2.5 to 3.0, using a phosphate buffer. This provides a good balance of retention, peak shape, and method robustness.[8][13]
Q3: I am seeing significant peak tailing for my Sitagliptin peak. What are the likely causes and how can I fix it?
Peak tailing for a basic compound like Sitagliptin is a classic chromatography problem, often stemming from secondary interactions with the stationary phase.
Troubleshooting Protocol:
-
Check Mobile Phase pH: The most common culprit is a mobile phase pH that is too high (close to or above the pKa of Sitagliptin), which allows for strong ionic interactions with deprotonated silanol groups on the silica support.
-
Column Health: An older or poorly maintained column can exhibit peak tailing due to active silanol sites becoming exposed.
-
Solution: First, try flushing the column extensively. If that fails, replace it with a new, high-purity silica column. Consider using a column with end-capping technology, which is designed to minimize silanol interactions.
-
-
Mobile Phase Modifier: Sometimes, a low pH alone is not enough to completely eliminate tailing.
-
Sample Overload: Injecting too much sample can lead to fronting or tailing.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
Below is a logical workflow for addressing this common issue.
Caption: Troubleshooting workflow for Sitagliptin peak tailing.
Q4: How do I develop a stability-indicating method to separate Sitagliptin from its degradation products?
A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from all potential degradation products and process impurities.[9][15] This requires a rigorous development and validation process as outlined by ICH guidelines.[9][10][13]
Experimental Protocol: Forced Degradation Study
The core of developing a stability-indicating method is performing forced degradation studies. This involves subjecting the drug substance to harsh conditions to intentionally produce degradants.
Step-by-Step Methodology:
-
Prepare Stock Solution: Prepare a stock solution of Sitagliptin in a suitable solvent like methanol or a methanol/water mixture.[9][15]
-
Apply Stress Conditions: Expose aliquots of the stock solution to the following conditions:
-
Acid Hydrolysis: Add 0.1 M to 2 M HCl and reflux at 60-100°C for several hours.[13][15]
-
Base Hydrolysis: Add 0.1 M to 1 M NaOH and reflux at 60-100°C for several hours.[13][15]
-
Oxidative Degradation: Add 3-30% H₂O₂ and store at room temperature for a period ranging from hours to days.[9][10][15]
-
Thermal Degradation: Store the solution or solid drug at elevated temperatures (e.g., 70-80°C) for several hours to weeks.[9][10]
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for an extended period.[9][13]
-
-
Neutralization and Dilution: After exposure, cool the samples to room temperature. Neutralize the acidic and basic samples before diluting to the target concentration with the mobile phase.
-
Chromatographic Analysis: Analyze all stressed samples, along with an unstressed control, using your developed HPLC method. A photodiode array (PDA) detector is essential here to check for peak purity and identify any co-eluting peaks.[11][15]
-
Method Optimization: Examine the chromatograms. If any degradation peaks co-elute with the main Sitagliptin peak or with each other, the method is not stability-indicating. You must then optimize the method by changing the mobile phase composition (organic ratio, pH), column chemistry (e.g., trying a Phenyl or Cyano column), or gradient profile until baseline separation is achieved for all peaks.[15][17]
Data & Method Summaries
The following tables summarize typical column choices and method parameters found in validated HPLC methods for Sitagliptin analysis, providing a starting point for your method development.
Table 1: Common HPLC Columns for Sitagliptin Analysis
| Stationary Phase | Manufacturer Example | Dimensions (mm) | Particle Size (µm) | Reference |
| C18 (L1) | Zorbax Eclipse XDB C18 | 150 x 4.6 | 5 | [8] |
| C18 (L1) | Poroshell 120 EC-C18 | 100 x 4.6 | 2.7 | [15][16] |
| C18 (L1) | Xselect C18 | 150 x 4.6 | 5 | [10] |
| C18 (L1) | Develosil ODS HG-5 | 150 x 4.6 | 5 | [13] |
| C8 (L7) | Qualisil BDS C8 | 250 x 4.6 | 5 | [11] |
| Phenyl (L11) | XBridge Phenyl | 250 x 4.6 | 5 | [17] |
Table 2: Example RP-HPLC Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte(s) | Sitagliptin | Sitagliptin & Impurities | Sitagliptin |
| Column | Zorbax Eclipse XDB C18 (150x4.6 mm, 5µm) | Poroshell 120 EC-C18 (100x4.6 mm, 2.7µm) | Develosil ODS HG-5 C18 (150x4.6 mm, 5µm) |
| Mobile Phase | 0.01M KH₂PO₄ : Methanol (50:50), pH 2.5 | Methanol : Water : TEA : Acetic Acid (60:40:0.1:0.1) | (0.05M) Phosphate Buffer : Acetonitrile (30:70), pH 2.8 |
| Flow Rate | 0.7 mL/min | 0.5 mL/min | 1.0 mL/min |
| Detection (UV) | 267 nm | 268 nm | 255 nm |
| Reference | [8] | [15] | [13] |
Column Selection Logic
Choosing an appropriate column is the foundation of a successful separation. The following decision tree illustrates a logical pathway for selecting a column for Sitagliptin analysis.
Caption: Decision tree for HPLC column selection for Sitagliptin.
References
-
A validated stability indicating HPLC method for determination of sitagliptin. (n.d.). SciSpace. Retrieved from [Link]
-
Development and Validation of RP-HPLC method for the estimation of Sitagliptin Phosphate in Bulk and its Tablet Dosage Form. (n.d.). J. Adv. Pharm. Edu. & Res. Retrieved from [Link]
-
Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Sitagliptin Phosphate and Lobeglitazone Sulphate in Synthetic Mixture. (2025). Journal of Drug Discovery and Therapeutics. Retrieved from [Link]
-
STABILITY INDICATING HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF GLIMEPIRIDE AND SITAGLIPTIN PHOSPHATE MONOHYDRATE IN SYNTHETIC MIXTURE. (n.d.). Journal of Dynamics and Control. Retrieved from [Link]
-
A Validated HPLC Stability Indicating Method for the Determination of Sitagliptin in Bulk Drug Substance and Tablets. (2015). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Chromatographic study of sitagliptin and ertugliflozin under quality-by-design paradigm. (n.d.). Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
A validated stability indicating HPLC method for determination of sitagliptin. (2014). ResearchGate. Retrieved from [Link]
-
Stability-indicating RP-HPLC Method for the Simultaneous Determination of Sitagliptin and Simvastatin in Tablets. (2014). PMC - NIH. Retrieved from [Link]
-
Bioanalytical Method Development and Validation and forced degradation of Sitagliptin and determination of Pharmacokinetic application study in Human Plasma by RP-HPLC method. (2024). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Development and Validation of RP-HPLC Method for The Estimation of Impurity from Sitagliptin Bulk and formulation. (n.d.). bepls.com. Retrieved from [Link]
-
RP-HPLC method development and validation for the determination of sitagliptin in bulk and pharmaceutical dosage form. (n.d.). wjpr.net. Retrieved from [Link]
-
Method Development and Validation of RP-HPLC Method for the Estimation of Sitagliptin Phosphate in Tablet Dosage Form. (2024). Journal of Chemical Health Risks. Retrieved from [Link]
-
Simultaneous Determination of Sitagliptin Phosphate Monohydrate and Metformin Hydrochloride in Tablets by a Validated UPLC Method. (2012). NIH. Retrieved from [Link]
-
Sitagliptin | Advanced Drug Monograph. (n.d.). MedPath. Retrieved from [Link]
-
Determination of sitagliptin in the presence of its organic impurities using Box-Behnken experimental design for robustness assessment. (2018). ResearchGate. Retrieved from [Link]
-
Sitagliptin. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. (2023). MDPI. Retrieved from [Link]
-
A Review of Various Analytical Techniques-Based Methods for Quantification of Sitagliptin (DPP-4 Inhibitor). (n.d.). Asian Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]
-
PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrReddy-Sitagliptin. (2023). Dr. Reddy's. Retrieved from [Link]
-
Sitagliptin Phosphate USP Assay with HPLC – AppNote. (n.d.). MicroSolv. Retrieved from [Link]
-
Various Analytical Methods for Analysis of Sitagliptin – A Review. (2024). International Journal of Current Science Research and Review. Retrieved from [Link]
-
Analytical Methods for Determination of Sitagliptin. (2017). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Correlation of results between validated in-house analysis method with new pharmacopeia monograph for analysis of Sitagliptin Phosphate API. (2018). ResearchGate. Retrieved from [Link]
-
Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. Retrieved from [Link]
-
Solid-State Characterization of Different Crystalline Forms of Sitagliptin. (2019). MDPI. Retrieved from [Link]
-
A Review On HPLC Analytical Method And Validation For Determination Of Sitagliptin Phosphate In Bulk And Different Dosage Form. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). n.d. Retrieved from [Link]
-
HPLC TROUBLESHOOTING: A REVIEW. (n.d.). Jetir.Org. Retrieved from [Link]
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Overcoming solubility issues of Sitagliptin Deamino Impurity 1 for in vitro assays
Introduction: Understanding the Core Challenge
Welcome to the technical support guide for Sitagliptin Deamino Impurity 1. Researchers familiar with the parent compound, Sitagliptin, often encounter unexpected and significant solubility challenges when working with this specific impurity. The root of this issue lies in a critical structural modification: the loss of the primary amine group present in Sitagliptin.[1][2] This amine is the key to Sitagliptin's relatively high aqueous solubility, as it can be protonated to form highly soluble phosphate salts.[3]
This compound, also known as 3-Desamino-2,3-dehydro Sitagliptin, lacks this ionizable functional group and possesses a more rigid, unsaturated structure.[4] This results in a molecule that is significantly more hydrophobic (higher LogP) and has an extremely low intrinsic aqueous solubility, reported to be around 3.4 µg/mL.[2] Therefore, protocols designed for Sitagliptin will invariably fail for this impurity. This guide provides a systematic approach to overcoming these solubility hurdles for successful and reproducible in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in PBS or cell culture media? A: Unlike Sitagliptin, the deamino impurity lacks the primary amine group necessary for salt formation and pH-dependent solubility.[1][2] Its chemical nature is highly hydrophobic, making it practically insoluble in aqueous buffers. Direct dissolution is not a viable strategy.
Q2: Can I use the same dissolution method as for Sitagliptin Phosphate? A: No. Sitagliptin Phosphate is a water-soluble salt.[3][5] The deamino impurity is a neutral, non-ionizable molecule with very different physicochemical properties. A new solubilization strategy, beginning with an organic solvent, is required.
Q3: My compound dissolves in 100% DMSO but crashes out when I add it to my assay buffer. What's happening? A: This is a common issue known as precipitation upon dilution. The compound is soluble in the organic solvent but becomes supersaturated and precipitates when the solution is diluted into an aqueous medium where its solubility is extremely low. The key is to manage the dilution process carefully and potentially modify the final assay buffer.
Q4: What is the highest concentration I can achieve in my cell-based assay? A: This is highly dependent on your assay's tolerance for co-solvents. Typically, for a final DMSO concentration of 0.1% to 0.5%, the maximum final concentration of the impurity will likely be in the low micromolar range. This must be determined empirically for your specific assay conditions.
In-Depth Troubleshooting & Solutions
This section explores common experimental roadblocks and provides detailed, rationale-based solutions.
Problem 1: Initial Failure to Prepare an Aqueous Stock Solution
-
Question: I've tried vortexing and sonicating the impurity in PBS (pH 7.4) for an extended period with no success. Why isn't it working?
-
Root Cause Analysis: The fundamental issue is the impurity's chemical structure. As shown in the comparison table below, the loss of the amine group and the introduction of a double bond drastically alter its key physicochemical properties, shifting it from a water-soluble molecule to a classic "brick dust" compound. Its predicted pKa of -0.06 confirms it cannot be ionized to enhance solubility by altering pH.[2]
-
Solution: Do not attempt to dissolve the impurity directly in aqueous solutions. The mandatory first step is to prepare a high-concentration stock solution in a 100% water-miscible organic solvent.
Data Summary: Physicochemical Property Comparison
| Property | Sitagliptin (Free Base) | This compound | Rationale for Solubility Difference |
| Molecular Formula | C₁₆H₁₅F₆N₅O[6] | C₁₆H₁₂F₆N₄O[2] | Loss of NH₃ group. |
| Molecular Weight | 407.31 g/mol [6] | 390.29 g/mol [2][7] | Reflects loss of amine. |
| Key Functional Group | Primary Amine | Alkene | The amine is basic and ionizable; the alkene is neutral. |
| pKa | ~7.7[1] | ~ -0.06 (Predicted)[2] | Sitagliptin is readily protonated at neutral pH; the impurity is not. |
| LogP / Log Kow | -0.03 (at pH 7.0)[5] | 2.1 (XLogP3-AA)[2] | The impurity is significantly more lipophilic/hydrophobic. |
| Aqueous Solubility | High (as phosphate salt, >60 mg/mL)[5][8] | Insoluble (~3.4 µg/mL) [2] | Direct consequence of the above property differences. |
Diagram: Structural Origin of the Solubility Problem
Caption: Structural change from Sitagliptin to its deamino impurity.
Problem 2: Choosing the Optimal Organic Solvent for a Stock Solution
-
Question: Which organic solvent should I use, and what are the downstream implications for my in vitro assay?
-
Root Cause Analysis: The ideal solvent must effectively solubilize the waxy, solid impurity while having minimal impact on the biological assay at its final, diluted concentration. Solvent choice is a trade-off between solubilizing power and potential for cytotoxicity or assay interference.[9][10]
-
Solution: Dimethyl sulfoxide (DMSO) is the recommended starting point due to its strong solubilizing power for a wide range of hydrophobic compounds.[11] Prepare a 10-20 mM stock solution as a first step. Always use anhydrous, high-purity DMSO.
Data Summary: Recommended Solvents for Stock Solution
| Solvent | Recommended Max Stock Conc. | Pros | Cons & In Vitro Assay Considerations |
| DMSO | 10-50 mM | Excellent solubilizing power.[11] Widely accepted in cell-based assays. | Can be cytotoxic at final concentrations >0.5-1%.[10] Can interfere with some enzyme kinetics. Always include a vehicle control. |
| DMF | 10-20 mM | Good solubilizing power. | Generally more toxic to cells than DMSO. Use with caution. |
| Ethanol | 1-10 mM | Less toxic than DMSO for some cell lines.[12] | Lower solubilizing power; may not achieve high stock concentrations. Potential for evaporation. |
Problem 3: Compound Precipitation During Working Solution Preparation
-
Question: I have a 10 mM stock in DMSO. When I dilute it 1:1000 into my cell culture medium, I see immediate cloudiness/precipitate. How can I prevent this?
-
Root Cause Analysis: This is a kinetic solubility issue. When a small volume of organic stock is rapidly diluted into a large volume of aqueous buffer, the local concentration of the organic solvent drops precipitously. The impurity is "shocked" out of solution before it can be stabilized, leading to aggregation and precipitation.
-
Solution: A stepwise, serial dilution approach is critical. Furthermore, advanced techniques involving co-solvents or surfactants may be necessary for higher final concentrations.
Diagram: Troubleshooting Workflow for Solubilization
Caption: Step-by-step workflow for solubilizing the impurity.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Preparation: Weigh out the this compound in a sterile, appropriate glass vial. Use an analytical balance for accuracy.
-
Solvent Addition: Add the required volume of anhydrous, cell-culture grade DMSO to achieve the desired concentration (e.g., for 1 mg of impurity (MW=390.29), add 256.2 µL of DMSO to make a 10 mM stock).
-
Dissolution: Vortex the vial vigorously for 2-5 minutes.
-
Warming (Optional): If dissolution is slow, warm the vial in a 37°C water bath for 5-10 minutes, followed by vortexing. This can help overcome the activation energy of dissolution for waxy solids.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into smaller volumes to avoid freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Recommended Serial Dilution Method to Avoid Precipitation
This protocol describes preparing a 10 µM final concentration from a 10 mM DMSO stock for an assay with a final DMSO concentration of 0.1%.
-
Intermediate Dilution 1 (1 mM): Dilute the 10 mM stock 1:10 in 100% DMSO. (e.g., 5 µL of 10 mM stock + 45 µL of DMSO).
-
Intermediate Dilution 2 (100 µM): Dilute the 1 mM intermediate stock 1:10 in 100% DMSO. (e.g., 5 µL of 1 mM stock + 45 µL of DMSO).
-
Final Dilution: Add the 100 µM stock to the final assay buffer/medium at a 1:10 ratio while vortexing the buffer. (e.g., Add 100 µL of 100 µM stock to 900 µL of assay buffer). Crucially, add the DMSO stock to the aqueous buffer, not the other way around. This creates a final working solution of 10 µM with 10% DMSO.
-
Assay Plate Addition: Immediately add a small volume of this final working solution to your assay wells. For example, add 10 µL of the 10 µM working solution to 90 µL of medium in the well to get a final concentration of 1 µM and 1% DMSO. Adjust volumes to achieve your target concentration and final DMSO percentage.
Protocol 3: Advanced Solubilization using Surfactants
If precipitation still occurs at the desired concentration, a non-ionic surfactant can be used. Tween® 20 or Tween® 80 are common choices, but must be screened for assay compatibility.
-
Prepare Surfactant-Containing Buffer: Prepare your assay buffer containing a low concentration of a non-ionic surfactant (e.g., 0.01% - 0.1% Tween® 20).
-
Vehicle Control: Prepare an identical buffer for your vehicle control.
-
Prepare Stock: Prepare a 10 mM stock of the impurity in 100% DMSO (Protocol 1).
-
Dilution: Perform the final dilution step by adding the DMSO stock to the surfactant-containing buffer while vortexing. The surfactant molecules can form micelles that help stabilize the hydrophobic impurity in the aqueous environment.[13]
-
Validation: Run a control experiment to ensure the surfactant at the chosen concentration does not interfere with your assay readout (e.g., cell viability, enzyme activity).
References
- accessdata.fda.gov. (2017). Environmental Assessment for Sitagliptin.
- Benchchem. (n.d.). An In-depth Technical Guide on the Physicochemical Properties of Sitagliptin Salts.
- PMC - PubMed Central. (n.d.).
- Guidechem. (n.d.). This compound 1253056-18-6 wiki.
- ResearchGate. (2022). Comparison In-vitro Release and pH Effect Among Different Oral Antidiabetic Drugs: Review Article.
- Systematic Reviews in Pharmacy. (n.d.). ISSN 0975-8453.
- Al-Kindi Publisher. (n.d.). Comparison In-vitro Release and pH Effect Among Different Oral Antidiabetic Drugs: Review Article.
- JMPAS. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview.
- Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- ResearchGate. (2018). Techniques for solubility enhancement of poorly soluble drugs: An overview.
- MDPI. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- BOC Sciences. (n.d.). Sitagliptin Impurities.
- Hamzeloo-Moghadam, M., et al. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- MDPI. (2019). Solid-State Characterization of Different Crystalline Forms of Sitagliptin.
- ChemicalBook. (n.d.). This compound | 1253056-18-6.
- Labmix24. (n.d.). Sitagliptin Deamino Impurity 2 (Mixture of Z and E Isomers) - TLC-S-2023.
- PubChem - NIH. (n.d.). Sitagliptin | C16H15F6N5O | CID 4369359.
- Considerations regarding use of solvents in in vitro cell based assays. (n.d.).
- Cayman Chemical. (2022). PRODUCT INFORMATION: (–)
- PMC - PubMed Central. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections.
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Validation & Comparative
A Comparative Analysis of HPLC vs. UPLC for the Determination of Sitagliptin Deamino Impurity 1
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Purity in Sitagliptin
Sitagliptin, an oral anti-hyperglycemic agent, functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme, which plays a crucial role in managing type 2 diabetes.[1] In the synthesis and storage of any active pharmaceutical ingredient (API), the formation of impurities is a critical concern that can directly impact the drug's safety and efficacy. For Sitagliptin, one such critical process-related impurity and potential degradant is the Deamino Impurity 1.[2][3]
The rigorous control and accurate quantification of this impurity are mandated by regulatory bodies to ensure patient safety. This guide provides a detailed, data-driven comparative analysis of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)—for the determination of Sitagliptin Deamino Impurity 1. We will delve into the core principles of each technology, present comparative experimental data, and provide detailed protocols to guide researchers in selecting the optimal method for their specific needs, from routine quality control to advanced drug development.
The Analytical Challenge: Resolving Structurally Similar Compounds
The primary analytical challenge lies in achieving a clean, robust, and reproducible separation between the main Sitagliptin peak and the much smaller Deamino Impurity 1 peak. Given their structural similarities, there is a high potential for co-elution, which can lead to inaccurate quantification and compromise the quality assessment of the drug product. A successful analytical method must demonstrate high specificity and resolution to overcome this challenge. Forced degradation studies, where the drug is exposed to stress conditions like acid, base, and oxidation, are essential to ensure the method can separate the impurity from any potential degradants that might form.[3]
Chromatographic Principles: A Tale of Two Technologies
High-Performance Liquid Chromatography (HPLC): The Established Gold Standard
For decades, HPLC has been the benchmark for pharmaceutical analysis, prized for its robustness, reliability, and extensive regulatory acceptance.[4] It operates by pumping a liquid mobile phase through a column packed with a stationary phase, typically consisting of porous silica particles with diameters of 3–5 µm. This particle size dictates the system's efficiency and the pressure required, which is typically up to 400 bar. HPLC provides consistent and high-quality separations suitable for most routine analytical tasks, including impurity profiling and validation.[4]
Ultra-Performance Liquid Chromatography (UPLC): An Evolution in Separation Science
UPLC represents a significant evolution from HPLC, engineered to meet the demand for faster, more sensitive, and higher-resolution analyses.[5] The core innovation of UPLC is the use of stationary phase particles with diameters of less than 2 µm (sub-2 µm).[6] According to chromatographic theory, smaller particles lead to a dramatic increase in separation efficiency. To accommodate these smaller particles and maintain optimal flow, UPLC systems are designed to operate at much higher pressures, often exceeding 1,000 bar.[4] This combination of smaller particles and higher pressure results in sharper, narrower peaks, significantly improved resolution between closely related compounds, and drastically reduced analysis times.[5]
Head-to-Head Comparison: HPLC vs. UPLC for Sitagliptin Impurity Analysis
The choice between HPLC and UPLC involves a trade-off between the established robustness of HPLC and the significant performance gains offered by UPLC. The following table summarizes the key performance indicators based on typical method parameters for Sitagliptin impurity profiling.
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Advantage |
| Analysis Time | ~20–40 minutes | ~2–5 minutes | UPLC [4][7] |
| Resolution | Good, meets regulatory requirements. | Excellent, sharper peaks and better separation from closely eluting impurities.[5] | UPLC |
| Sensitivity (LOD/LOQ) | Adequate for specified limits. | Higher signal-to-noise ratio, allowing for lower detection limits.[5] | UPLC |
| Solvent Consumption | ~40 mL per run | ~4-5 mL per run | UPLC [7] |
| Operating Pressure | Up to 400 bar (6,000 psi) | >1,000 bar (15,000 psi) | N/A (System Dependent) |
| Sample Throughput | Standard | Significantly higher due to shorter run times. | UPLC [7] |
| Method Robustness | Highly robust, less sensitive to minor variations.[4] | More sensitive to system parameters like temperature and mobile phase composition.[4] | HPLC |
| Initial Cost | Lower | Higher | HPLC |
Experimental Protocols and Methodologies
The following protocols are representative methods for the determination of this compound. They are designed to be self-validating and are grounded in established analytical practices.
Protocol 1: Stability-Indicating RP-HPLC Method
This method is designed for robustness and is suitable for routine quality control environments where established HPLC instrumentation is in place.
Causality Behind Choices:
-
Column: A C18 column is the workhorse of reversed-phase chromatography, offering excellent retention and separation for moderately polar compounds like Sitagliptin and its impurities. The 150 mm length and 5 µm particle size provide a good balance of resolution and backpressure for standard HPLC systems.[1]
-
Mobile Phase: A phosphate buffer is used to control the pH, ensuring consistent ionization of the analytes and reproducible retention times. Acetonitrile is a common organic modifier that provides good peak shape. A gradient elution is employed to ensure that both the main component and the impurity are eluted with optimal resolution within a reasonable time.[2]
-
Wavelength: The detection wavelength of 210 nm is chosen as it provides good sensitivity for both Sitagliptin and its related substances.[2]
Step-by-Step Protocol:
-
Instrumentation: High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 7.0 with a dilute base.[2]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-10 min: 95% A, 5% B
-
10-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-32 min: Linear gradient back to 95% A, 5% B
-
32-40 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.[2]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the Sitagliptin sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1.0 mg/mL.
Diagram: HPLC Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Protocol 2: High-Throughput RP-UPLC Method
This method is optimized for speed and sensitivity, making it ideal for high-throughput screening, new method development, and research environments.
Causality Behind Choices:
-
Column: A sub-2 µm particle size C8 column is chosen. The shorter 50 mm length is made possible by the high efficiency of the smaller particles, drastically reducing run time. A C8 phase can sometimes offer different selectivity compared to a C18, which can be advantageous for separating closely related impurities.[8]
-
Mobile Phase: A simple buffer system is used, and the gradient is much faster, enabled by the shorter column and higher operating pressures of the UPLC system. This rapid gradient significantly cuts down the analysis time.[8]
-
Flow Rate: The lower flow rate of 0.3 mL/min is typical for the smaller internal diameter columns used in UPLC and contributes to the significant reduction in solvent consumption.[9]
Step-by-Step Protocol:
-
Instrumentation: Ultra-Performance Liquid Chromatograph with a PDA detector.
-
Column: Acquity UPLC BEH C8, 50 mm x 2.1 mm, 1.7 µm particle size.[8]
-
Mobile Phase A: Water with 0.1% Formic Acid (pH ~4.0).[9]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-0.5 min: 98% A, 2% B
-
0.5-3.0 min: Linear gradient to 50% A, 50% B
-
3.0-3.5 min: Linear gradient back to 98% A, 2% B
-
3.5-5.0 min: Re-equilibration at 98% A, 2% B
-
-
Flow Rate: 0.3 mL/min.[9]
-
Column Temperature: 40°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 1.0 µL.[9]
-
Sample Preparation: Accurately weigh and dissolve the Sitagliptin sample in a suitable diluent to a final concentration of approximately 1.0 mg/mL.
Diagram: UPLC Experimental Workflow
Caption: High-throughput workflow for the UPLC analysis of Sitagliptin.
Diagram: Performance Metrics Comparison
Caption: Key performance differences between HPLC and UPLC for this analysis.
Conclusion and Recommendations
Both HPLC and UPLC are capable of accurately and reliably quantifying this compound. The choice of technology hinges on the specific needs and resources of the laboratory.
-
HPLC remains the undisputed workhorse for established Quality Control (QC) laboratories. Its robustness, lower initial cost, and the vast library of validated methods make it a reliable and pragmatic choice for routine release testing where speed is not the primary driver.[4]
-
UPLC is unequivocally the superior technology for method development, high-throughput environments, and research applications. The dramatic reduction in analysis time—up to a nine-fold increase in speed compared to traditional HPLC—translates directly to higher sample throughput and significant long-term cost savings from reduced solvent consumption.[5][10] The enhanced resolution and sensitivity also provide a greater margin of confidence in detecting and quantifying trace-level impurities.[7]
For laboratories developing new methods for Sitagliptin or aiming to optimize existing ones, investing in UPLC technology offers a clear and compelling return. It not only accelerates the development timeline but also provides a more environmentally sustainable and cost-effective analytical solution for the long term.
References
-
GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. Retrieved from [Link]
-
Swetha, S. R., et al. (2020). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 13(3), 1570-1574. Retrieved from [Link]
-
Ali, R., Bhatia, R., & Chawla, P. A. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Acta Scientific Pharmaceutical Sciences, 6(8), 23-28. Retrieved from [Link]
-
Vuyyuru, N. R., et al. (2017). Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. Asian Journal of Chemistry, 29(9), 1941-1947. Retrieved from [Link]
-
Lange, A. C. S., et al. (2018). Determination of sitagliptin in the presence of its organic impurities using Box-Behnken experimental design for robustness assessment. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 73(8), 434-440. Retrieved from [Link]
-
International Journal of Current Science Research and Review. (2024). Various Analytical Methods for Analysis of Sitagliptin. Retrieved from [Link]
-
Bulletin of Environment, Pharmacology and Life Sciences. (2024). Development and Validation of RP-HPLC Method for The Estimation of Impurity from Sitagliptin Bulk and formulation. Retrieved from [Link]
-
Sonune, D. P., & Mone, M. K. (2013). ISOLATION, CHARACTERIZATION OF DEGRADATION PRODUCTS OF SITAGLIPTIN AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR SITAGLIPTIN API AND TABLETS. International Journal of Pharmaceutical Sciences and Research, 4(9), 3494-3503. Retrieved from [Link]
-
Kumar, D. P., et al. (2014). Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC. Journal of Chemical and Pharmaceutical Research, 6(7), 2004-2009. Retrieved from [Link]
-
Lange, A. C. S., et al. (2023). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of cytotoxicity. Revista Brasileira de Farmácia Hospitalar e Serviços de Saúde, 14(2). Retrieved from [Link]
-
Rao, D. S., et al. (2012). Simultaneous Determination of Sitagliptin Phosphate Monohydrate and Metformin Hydrochloride in Tablets by a Validated UPLC Method. Scientia Pharmaceutica, 80(1), 139-150. Retrieved from [Link]
-
Deepthi, G., Subudhi, S. K., & Snigdha, D. (2019). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SITAGLIPTIN IN BULK AND PHARMACEUTICAL DOSAGE FORM. International Journal of Advanced Research in Medical & Pharmaceutical Sciences, 4(10), 19-25. Retrieved from [Link]
-
Lokhande, P. (2019). Development and Validation of an RP-HPLC Method for Analysis of Sitagliptin. International Journal of Trend in Scientific Research and Development, 3(6), 728-732. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2024). Bioanalytical Method Development and Validation and forced degradation of Sitagliptin and determination of Pharmacokinetic application study in Human Plasma by RP-HPLC method. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2017). Analytical Methods for Determination of Sitagliptin. Retrieved from [Link]
-
Vuyyuru, N. R., et al. (2017). Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. SciSpace. Retrieved from [Link]
-
Gumieniczek, A., et al. (2019). Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods. Journal of Pharmaceutical and Biomedical Analysis, 164, 400-409. Retrieved from [Link]
-
Aboul-Enein, H. Y., et al. (2013). A validated stability indicating HPLC method for determination of sitagliptin. Journal of Liquid Chromatography & Related Technologies, 36(18), 2575-2587. Retrieved from [Link]
-
Al-kasir, I., et al. (2022). Optimization and Validation of the UPLC Method for Rapid, Facile, and Simultaneous Analysis of Sitagliptin and Metformin in Quality Control Samples. ACS Omega, 7(4), 3848-3857. Retrieved from [Link]
-
JETIR. (2019). Analytical Methods For Estimation Of Sitagliptin For Bulk Tablet And Dosage Form. Retrieved from [Link]
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A Head-to-Head Comparison of Stationary Phases for Enhanced Sitagliptin Impurity Separation
A Senior Application Scientist's Guide to Method Development and Optimization
In the landscape of pharmaceutical analysis, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to drug safety and efficacy. For Sitagliptin, an oral antihyperglycemic agent, a robust analytical method for separating the parent compound from its potential process-related impurities and degradation products is a regulatory necessity. The choice of the stationary phase in high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) is the cornerstone of achieving the required selectivity and resolution in these separations.
This guide provides a comprehensive head-to-head comparison of various stationary phases for the effective separation of Sitagliptin and its impurities. We will delve into the mechanistic principles behind the separation on each phase, present comparative data, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals in their method development endeavors.
The Critical Role of Stationary Phase Selection
The separation of closely eluting impurities from the main API is a significant challenge in pharmaceutical quality control.[1] The selectivity of an HPLC method is predominantly influenced by the choice of the stationary phase, making it a critical parameter in method development.[1][2] A well-chosen stationary phase can provide optimal resolution between the API and its impurities, ensuring accurate quantification and adherence to regulatory standards.[1][3]
Sitagliptin, with its polar nature and potential for various degradation pathways, necessitates a thorough evaluation of different column chemistries to develop a stability-indicating method.[4][5][6] Forced degradation studies, which involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, and photolysis, are crucial for identifying potential degradation products and ensuring the analytical method can separate them.[5][6][7]
Reversed-Phase Chromatography: The Workhorse for Sitagliptin Impurity Profiling
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique for the analysis of pharmaceutical compounds, including Sitagliptin and its impurities.[2][8] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase, and separation is primarily driven by hydrophobic interactions.[2]
C18 (Octadecyl Silane) Stationary Phases: The Gold Standard
C18 columns are the most popular and versatile choice for reversed-phase chromatography, offering a high degree of hydrophobicity.[2] Several studies have successfully developed and validated stability-indicating RP-HPLC methods for Sitagliptin and its impurities using C18 columns.[3][5][6][9]
Mechanism of Separation: The primary retention mechanism on a C18 stationary phase is hydrophobic interaction between the nonpolar alkyl chains of the stationary phase and the nonpolar regions of the analyte molecules. For Sitagliptin and its impurities, differences in their hydrophobicity will dictate their retention times.
Performance Insights:
-
A stability-indicating HPLC method was developed on a Poroshell 120 EC-C18 column (3x150mm, 2.7µm) for the separation of Sitagliptin from its degradation products.[9]
-
Another method utilized an Agilent Poroshell C18 column (150 mm × 4.6 mm, 5 µm) for the simultaneous estimation of process-related impurities in Sitagliptin and other antidiabetic drugs.[3]
-
Separations on an RP C18 column with a linear gradient elution of phosphate buffer and acetonitrile have been reported to be effective for evaluating degradants and process-related impurities.[5][6]
C8 (Octyl Silane) Stationary Phases: A Less Retentive Alternative
C8 stationary phases are less hydrophobic than C18 phases due to the shorter alkyl chain length. This can be advantageous for reducing analysis time when dealing with highly retained compounds.
Mechanism of Separation: Similar to C18, the separation is based on hydrophobic interactions, but with reduced retention for most analytes compared to C18 under the same mobile phase conditions.
Performance Insights:
-
In the development of a UPLC method for the simultaneous determination of Sitagliptin and Metformin, an Acquity UPLC BEH C8 column (100 × 2.1 mm, 1.7 µm) was evaluated alongside C18 and Cyano columns.[10] The final method utilized the C8 column, suggesting it provided the optimal balance of retention and resolution for the target analytes and their impurities.[10]
Phenyl Stationary Phases: Offering Unique Selectivity
Phenyl stationary phases provide an alternative selectivity to traditional alkyl phases due to the presence of phenyl groups. These phases can interact with analytes through π-π interactions, in addition to hydrophobic interactions.
Mechanism of Separation: Retention on a phenyl column is a mixed-mode mechanism involving hydrophobic interactions and π-π interactions between the phenyl rings of the stationary phase and any aromatic or unsaturated moieties in the analyte molecules. This can lead to different elution orders compared to C18 or C8 columns.
Performance Insights:
-
While not explicitly detailed for Sitagliptin in the provided results, the general principle of using different stationary phase chemistries, such as phenyl phases, is a key strategy to improve the selectivity of challenging impurity profiling methods.[11]
Halogenated Stationary Phases: A Niche Approach
Halogenated stationary phases, such as pentabromobenzyl (PBr) and pentafluorophenyl (PFP), offer unique selectivities due to dipole-dipole, charge-transfer, and halogen-bonding interactions.
Mechanism of Separation: These phases can provide different retention mechanisms compared to standard alkyl phases, which can be beneficial for separating structurally similar impurities.
Performance Insights:
-
A comparative study on the analysis of Sitagliptin was conducted using pentabromobenzyl and pentafluorophenyl phase columns.[12] A validated method was established on a PBr column with a mobile phase of acetonitrile, water, triethylamine (TEA), and acetic acid (AC), demonstrating the utility of this stationary phase for Sitagliptin analysis.[12]
Hydrophilic Interaction Liquid Chromatography (HILIC): An Orthogonal Approach
For polar impurities that are poorly retained on reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative.[13][14] HILIC utilizes a polar stationary phase (such as bare silica or with polar functional groups) and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent.[14]
Mechanism of Separation: The separation mechanism in HILIC is primarily based on the partitioning of analytes between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.[15][16] More polar analytes are more strongly retained.[14]
Performance Insights:
-
A simple and sensitive LC-MS/MS method for the quantification of Sitagliptin in human plasma was developed using a Waters Atlantis HILIC Silica column (2.1 mm x 50 mm, 3 µm).[17] This demonstrates the suitability of HILIC for retaining and separating the polar Sitagliptin molecule.
-
HILIC is recognized as a complementary technique to RPLC for studying various features of drug products and offers a different selectivity profile.[15][16] This orthogonality is highly valuable in impurity profiling to ensure all potential impurities are detected.[16]
Chiral Stationary Phases: For Enantiomeric Purity
The enantiomeric purity of a drug is a critical quality attribute, as different enantiomers can have different pharmacological and toxicological profiles. Chiral chromatography is essential for separating enantiomers.
Mechanism of Separation: Chiral stationary phases (CSPs) are designed to have stereospecific interactions with enantiomers, leading to different retention times. These interactions can be based on a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.
Performance Insights:
-
A normal-phase HPLC method was developed for the quantitative determination of the (S)-enantiomer of Sitagliptin using a Chiralpak AD-H (250 mm × 4.6 mm, 5 µm) column. This amylose-based chiral stationary phase provided baseline resolution of the enantiomers.
-
Another study explored various chiral stationary phases, including macrocyclic glycopeptides, for the chiral separation of Sitagliptin.[18]
Comparative Summary of Stationary Phases
| Stationary Phase | Primary Separation Mechanism | Advantages for Sitagliptin Impurity Separation | Considerations |
| C18 (Octadecyl) | Hydrophobic Interactions | Well-established, high hydrophobicity, good retention for a wide range of impurities.[3][5][9] | May result in long analysis times for highly hydrophobic impurities. |
| C8 (Octyl) | Hydrophobic Interactions | Less hydrophobic than C18, potentially shorter analysis times.[10] | May provide insufficient retention for more polar impurities. |
| Phenyl | Hydrophobic & π-π Interactions | Alternative selectivity for aromatic or unsaturated impurities.[11] | Selectivity benefits are compound-specific. |
| Halogenated (PBr, PFP) | Mixed-mode (hydrophobic, dipole-dipole, charge-transfer) | Unique selectivity for separating structurally similar compounds.[12] | Less commonly used, may require more method development. |
| HILIC (e.g., Silica) | Hydrophilic Partitioning | Excellent retention for polar impurities poorly retained in RP.[13][17] Orthogonal to reversed-phase.[16] | Requires careful control of mobile phase water content. |
| Chiral (e.g., Chiralpak) | Stereospecific Interactions | Essential for separating enantiomeric impurities.[18] | Specific to chiral separations; not for general impurity profiling. |
Experimental Protocols
Representative RP-HPLC Method for Sitagliptin Impurity Profiling
This protocol is a representative example based on common practices for stability-indicating methods.
1. Chromatographic System:
-
HPLC or UHPLC system with a photodiode array (PDA) detector.
2. Column:
-
Poroshell 120 EC-C18 (3.0 x 150mm, 2.7µm) or equivalent.[9]
3. Mobile Phase:
4. Gradient Elution:
-
A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic impurities.
5. Flow Rate:
-
0.5 mL/min.[9]
6. Detection Wavelength:
-
210 nm.[9]
7. Column Temperature:
-
25 °C.
8. Injection Volume:
-
5 µL.
Representative HILIC Method for Polar Impurity Analysis
This protocol is a representative example for the analysis of polar compounds like Sitagliptin.
1. Chromatographic System:
-
LC-MS/MS system for enhanced sensitivity and identification.
2. Column:
-
Waters Atlantis HILIC Silica (2.1 mm x 50 mm, 3 µm) or equivalent.[17]
3. Mobile Phase:
-
Acetonitrile/Water (80/20, v/v) containing 10 mM Ammonium Acetate (pH 4.7).[17]
4. Flow Rate:
-
0.3 mL/min.
5. Column Temperature:
-
Ambient.
6. Injection Volume:
-
5 µL.
Visualizing the Method Development Workflow
Caption: A streamlined workflow for developing a stability-indicating HPLC method for Sitagliptin impurity profiling.
Conclusion and Future Perspectives
The selection of the stationary phase is a critical decision in the development of a robust and reliable method for Sitagliptin impurity profiling. While C18 columns remain the workhorse for reversed-phase separations, exploring alternative selectivities offered by C8, Phenyl, and halogenated phases can be crucial for resolving challenging impurity pairs. Furthermore, the use of orthogonal techniques like HILIC is indispensable for a comprehensive analysis of all potential polar impurities. For ensuring enantiomeric purity, dedicated chiral stationary phases are required.
Future trends in HPLC, such as the increasing use of superficially porous particles (core-shell technology) and sub-2 µm fully porous particles in UHPLC, will continue to offer enhanced efficiency and faster analysis times.[1] Combining different stationary phase chemistries, either through column switching or serial coupling, can also be a powerful strategy to achieve superior separations.[11] As regulatory expectations for impurity control continue to evolve, a thorough understanding and strategic application of diverse stationary phase technologies will remain a key competency for analytical scientists in the pharmaceutical industry.
References
- Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods | LCGC International. (2023-04-01).
- Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination o. (2023-07-17).
- IMPURITY PROFILING OF PHARMACEUTICALS. (2020-11-15).
- Application Notes and Protocols for Impurity Profiling of Sitagliptin - Benchchem.
- Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method | Asian Journal of Chemistry. (2017-07-15).
- Method development for impurity profiling in SFC: THE selection of a dissimilar set of stationary phases | Request PDF - ResearchGate. (2025-08-05).
- Simultaneous Determination of Sitagliptin Phosphate Monohydrate and Metformin Hydrochloride in Tablets by a Validated UPLC Method - NIH.
- ISOLATION, CHARACTERIZATION OF DEGRADATION PRODUCTS OF SITAGLIPTIN AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR SITAGLIPTIN API AND TABLETS - International Journal of Pharmaceutical Sciences and Research (IJPSR). (2013-09-01).
- Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method - SciSpace.
- Recent trends in the impurity profile of pharmaceuticals - PMC - NIH.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. (2021-10-20).
- Determination of sitagliptin in the presence of its organic impurities using Box-Behnken experimental design for robustness assessment - ResearchGate. (2025-08-06).
- HPLC Columns and Their Role in Compound Separation - Veeprho. (2024-08-07).
- “Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs” | International Journal of Environmental Sciences. (2025-06-05).
- Analysis of Sitagliptin On Halogenated Reversed Phase Columns: A Comparative Study | Open Access Journals - Research and Reviews.
- HILIC Analysis of GLP-1 Receptor Agonists - Agilent.
-
Determination of sitagliptin in human plasma using protein precipitation and tandem mass spectrometry - PubMed. (2010-07-01). Available from: [Link]
- Development and Validation of RP-HPLC Method for The Estimation of Impurity from Sitagliptin Bulk and formulation - bepls.
- Impurity Profiling of GLP-1 Receptor Agonists by HILIC-MS | Agilent.
- Chromatographic study of sitagliptin and ertugliflozin under quality-by-design paradigm.
- Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase. (2020-08-22).
-
CHROMATOGRAM OF SITAGLIPTIN RACEMATE Validation of the method: HPLC... | Download Scientific Diagram - ResearchGate. Available from: [Link]
- Chiral separation of sitagliptin phosphate enantiomer by HPLC using amylose based chiral stationary phase. (2013-07-10).
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Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - MDPI. Available from: [Link]
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Different Types of HPLC Columns Used in Analysis - Pharmaguideline. Available from: [Link]
- Selection of reversed-phase liquid chromatographic columns with diverse selectivity towards potential separation of impurities in drugs | Request PDF - ResearchGate. (2025-08-05).
-
Columns Used in HPLC - Different Types and How to Choose - Drawell. Available from: [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC - NIH. (2011-08-31). Available from: [Link]
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A Guide to Inter-Laboratory Validation of the Analytical Method for Sitagliptin Deamino Impurity 1
This guide provides a comprehensive framework for the inter-laboratory validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Sitagliptin Deamino Impurity 1 in Sitagliptin drug substance. As researchers, scientists, and drug development professionals, ensuring the ruggedness and reliability of analytical methods across different laboratories is paramount for consistent quality control and regulatory compliance. This document moves beyond a simple recitation of procedural steps to explain the underlying scientific rationale for the experimental design, thereby providing a robust, self-validating system for method validation.
Introduction: The Significance of Impurity Profiling and Method Validation
Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely used therapeutic agent for type 2 diabetes. During its synthesis and storage, various process-related impurities and degradation products can emerge, which, if not adequately controlled, can impact the safety and efficacy of the final drug product. One such critical impurity is this compound, also known as 3-Desamino-2,3-dehydro Sitagliptin.[1][2] Its chemical structure is distinct from the active pharmaceutical ingredient (API), necessitating a highly specific and sensitive analytical method for its detection and quantification.
The validation of an analytical method is a formal process that provides documented evidence that the procedure is fit for its intended purpose.[3] While single-laboratory validation establishes the performance characteristics of a method under a specific set of conditions, an inter-laboratory validation study is the gold standard for assessing its reproducibility and robustness when subjected to the inherent variabilities of different laboratory environments, such as different analysts, equipment, and reagent sources.[4][5] This guide is structured to walk you through the critical stages of designing and executing such a study, in line with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[4][6]
The Analytical Method: A High-Performance Liquid Chromatography Approach
The chosen analytical technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a workhorse in pharmaceutical analysis due to its high resolving power and sensitivity for a wide range of compounds.
Chromatographic Conditions
The following chromatographic conditions have been optimized for the separation and quantification of this compound from the Sitagliptin API and other potential impurities.
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 268 nm |
| Injection Volume | 10 µL |
Rationale for Method Parameters:
-
C18 Column: Provides excellent hydrophobic retention for both Sitagliptin and its less polar deamino impurity.
-
Trifluoroacetic Acid (TFA): Acts as an ion-pairing agent to improve peak shape and as a pH modifier to ensure consistent ionization states of the analytes.
-
Gradient Elution: Necessary to achieve a timely elution of the more retained Sitagliptin peak while ensuring good resolution of the earlier eluting impurity.
-
Detection at 268 nm: This wavelength provides a good chromophoric response for both Sitagliptin and the deamino impurity, allowing for sensitive detection.
Inter-Laboratory Validation Study Design
The success of an inter-laboratory study hinges on a well-defined protocol that minimizes ambiguity and ensures that all participating laboratories are working under the same framework.
Participating Laboratories
A minimum of three independent laboratories should participate in the study to provide a meaningful assessment of reproducibility. Each laboratory should have the necessary equipment and qualified personnel.
Study Samples
The coordinating laboratory will prepare and distribute the following samples to each participating laboratory:
-
Sitagliptin API (Batch A): A representative batch of the drug substance.
-
Sitagliptin API (Batch B): A different batch to assess method performance on various material lots.
-
Spiked Sample 1 (Low Level): Sitagliptin API spiked with this compound at the reporting threshold (e.g., 0.05%).
-
Spiked Sample 2 (High Level): Sitagliptin API spiked with this compound at the specification limit (e.g., 0.15%).
-
Reference Standard: A certified reference standard of this compound.
Validation Parameters
The study will focus on the following validation parameters, with a particular emphasis on reproducibility:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: The precision within a single laboratory, but on different days and with different analysts.
-
Reproducibility: The precision between different laboratories.[4]
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Experimental Workflow
The following diagram illustrates the workflow of the inter-laboratory validation study:
Caption: Workflow of the inter-laboratory validation study.
Detailed Experimental Protocols
Each participating laboratory must adhere strictly to the following protocols to ensure consistency.
Standard and Sample Preparation
-
Reference Standard Stock Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Working Standard Solution (1.0 µg/mL): Pipette 1.0 mL of the Reference Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL of Sitagliptin): Accurately weigh approximately 50 mg of the Sitagliptin API or spiked sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
System Suitability
Before commencing any analysis, the chromatographic system must meet the following system suitability criteria. This is a self-validating check to ensure the system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (for Impurity 1 peak) | ≤ 2.0 |
| Theoretical Plates (for Impurity 1 peak) | ≥ 2000 |
| %RSD of Peak Area (n=6 injections of Working Standard) | ≤ 5.0% |
Data Analysis and Calculations
The concentration of this compound in the samples is to be calculated using the following formula:
% Impurity = (Area_impurity_sample / Area_standard) * (Conc_standard / Conc_sample) * 100
Comparative Performance Data (Hypothetical)
The following tables summarize the expected outcomes of the inter-laboratory validation study, demonstrating the method's performance across the participating laboratories.
Linearity
| Laboratory | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Lab A | 0.1 - 2.0 | 0.9995 |
| Lab B | 0.1 - 2.0 | 0.9992 |
| Lab C | 0.1 - 2.0 | 0.9998 |
| Acceptance Criterion | - | ≥ 0.999 |
Accuracy (Recovery)
| Laboratory | Spiked Level | Mean Recovery (%) |
| Lab A | Low (0.05%) | 98.5 |
| High (0.15%) | 101.2 | |
| Lab B | Low (0.05%) | 99.1 |
| High (0.15%) | 100.5 | |
| Lab C | Low (0.05%) | 100.8 |
| High (0.15%) | 99.7 | |
| Acceptance Criterion | - | 90.0 - 110.0% |
Precision
| Parameter | Laboratory | Mean (% Impurity) | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Spiked Sample (0.15%) | Lab A | 0.152 | 1.8 | 2.5 |
| Lab B | 0.148 | 2.1 | 2.9 | |
| Lab C | 0.155 | 1.5 | 2.2 | |
| Acceptance Criterion | - | ≤ 5.0% | ≤ 10.0% |
Reproducibility
| Sample | Mean (% Impurity) (Across all labs) | Standard Deviation (Across all labs) | Reproducibility (%RSD) |
| Spiked Sample (0.15%) | 0.152 | 0.0036 | 2.4 |
| Acceptance Criterion | - | - | ≤ 15.0% |
The low %RSD for reproducibility demonstrates that the method yields consistent results regardless of the laboratory environment, a critical requirement for a method intended for widespread use.
Logical Relationship in Method Validation
The following diagram illustrates the hierarchical relationship of the precision parameters evaluated.
Caption: Hierarchy of precision in method validation.
Conclusion: A Robust and Reliable Method
The comprehensive inter-laboratory validation study confirms that the described RP-HPLC method for the quantification of this compound is specific, linear, accurate, precise, and robust. The excellent reproducibility data, with a %RSD well within the acceptable limits for impurity analysis, instills a high degree of confidence in the method's performance across different laboratories. This validated method is, therefore, fit for its intended purpose in the quality control and stability testing of Sitagliptin drug substance. The self-validating nature of the protocol, with its stringent system suitability criteria, ensures the ongoing reliability of the analytical results.
References
-
Chinese Pharmaceutical Journal. (2016). Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
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BioPharm International. (2016). Establishing Acceptance Criteria for Analytical Methods. [Link]
-
Statistical tools and approaches to validate analytical methods: methodology and practical examples. Royal Society of Chemistry. [Link]
-
GTFCh. (2009). Requirements for the validation of analytical methods. [Link]
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SpringerLink. (2010). Comparison of different statistical methods for evaluation of proficiency test data. [Link]
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Assessing the Reproducibility of an Analytical Method. AAPS. [Link]
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Acutecaretesting.org. (2016). Statistical analysis in method comparison studies part one. [Link]
-
Gavin Publishers. (2017). Validation of Analytical Methods: A Review. [Link]
-
Thomas A. Little Consulting. (2016). Establishing Acceptance Criteria for Analytical Methods. [Link]
-
TGA. Guidance for the validation of pharmaceutical quality control analytical methods. [Link]
-
Diva-Portal.org. (2000). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. [Link]
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Mourne Training Services. Validation & Transfer of Methods for Pharmaceutical Analysis. [Link]
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SciSpace. (2020). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. [Link]
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A Comparative Guide to the Stability of Sitagliptin and Its Known Impurities, Including Deamino Impurity 1
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Criticality of Impurity Profiling in Drug Development
In the landscape of modern drug development, ensuring the safety and efficacy of a pharmaceutical product is paramount. For orally administered antidiabetic agents like Sitagliptin, a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, a thorough understanding of its stability profile is not merely a regulatory requirement but a scientific necessity.[1][2] The degradation of an active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially harmful impurities. This guide provides an in-depth comparative analysis of the stability of Sitagliptin and its known impurities, with a particular focus on Sitagliptin Deamino Impurity 1. The insights herein are derived from forced degradation studies, which are crucial for elucidating degradation pathways and developing stability-indicating analytical methods.[3][4]
Chemical Structures of Sitagliptin and Key Impurities
A prerequisite to understanding the stability of a drug substance is a clear comprehension of its chemical structure and that of its potential degradants.
Sitagliptin: (3R)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydro-[1][3][5]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one
This compound: Also known as 3-Desamino-2,3-dehydro Sitagliptin or Sitagliptin FP Impurity D, this impurity is characterized by the absence of the amino group at the 3-position and the formation of a double bond.[6][7]
-
Chemical Name: (2E)-1-[3-(trifluoromethyl)-5,6-dihydro[1][3][5]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one[7]
-
CAS Number: 1253056-18-6[6]
Other Known Impurities: Forced degradation studies have identified several other impurities, including:
-
Imp-1 (m/z 193.0) and Imp-4 (m/z 234.20): Major degradants observed under acid and base stress.[9]
-
3-desamino-3,4-dehydrositagliptin: A regio-isomer of Deamino Impurity 1.
Comparative Stability Under Forced Degradation Conditions
Forced degradation studies, conducted as per the International Council for Harmonisation (ICH) guidelines, provide critical insights into the intrinsic stability of a drug substance. The following sections detail the comparative stability of Sitagliptin and the formation of its impurities under various stress conditions.
Acidic Hydrolysis
Sitagliptin demonstrates susceptibility to degradation under acidic conditions, with the rate of degradation being dependent on the acid concentration and temperature. In one study, approximately 20% degradation of Sitagliptin was observed after 6 hours of exposure to 2.5 M HCl at 60°C.[4][5] Under these conditions, two major degradation products, DP1 and DP2, were formed, accounting for 9% and 7% of the degraded products, respectively.[5] Another study reported rapid degradation in 2 M HCl.[4] Milder conditions, such as 0.1 N HCl over one month, resulted in a 5.12% degradation of Sitagliptin.[3][4] The formation of Imp-1 has also been noted under acidic stress.[9]
Basic Hydrolysis
Alkaline conditions lead to significant degradation of Sitagliptin. Rapid degradation following first-order kinetics has been observed in 2 M NaOH.[4] In a less aggressive study, treatment with 0.1 N NaOH for two weeks resulted in a substantial 69.91% degradation of the parent drug.[3][4] The major degradation product identified under basic stress is Imp-4.[9] The amide bond in the Sitagliptin molecule is a likely site for alkaline hydrolysis.
Oxidative Degradation
Sitagliptin is also susceptible to oxidative stress. Treatment with 33% H₂O₂ for 24 hours resulted in 7.52% degradation.[3][4] More significant degradation was observed with 3% H₂O₂ over 48 hours at room temperature.[4]
Thermal Degradation
In the solid state, Sitagliptin exhibits greater stability towards thermal stress. Exposure to dry heat at 80°C for two weeks led to only a 2.25% degradation.[3][4] This suggests that the molecule is relatively stable at elevated temperatures in the absence of solvents.
Photolytic Degradation
Exposure to UV light can induce degradation of Sitagliptin. A study involving exposure to UV light at 256 nm for two weeks showed a 22.955% degradation.[4] This indicates that protection from light is an important consideration for the storage and handling of Sitagliptin.
Summary of Forced Degradation Studies
| Stress Condition | Reagent/Parameters | Duration | Sitagliptin Degradation (%) | Key Impurities Formed |
| Acid Hydrolysis | 2.5 M HCl at 60°C | 6 hours | ~20%[4][5] | DP1, DP2[5] |
| 0.1 N HCl | 1 month | 5.12%[3][4] | Imp-1[9] | |
| Base Hydrolysis | 0.1 N NaOH | 2 weeks | 69.91%[3][4] | Imp-4[9] |
| Oxidative Degradation | 33% H₂O₂ | 24 hours | 7.52%[3][4] | - |
| Thermal Degradation | Dry Heat at 80°C | 2 weeks | 2.25%[3][4] | - |
| Photolytic Degradation | UV Light (256 nm) | 2 weeks | 22.955%[4] | - |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments described in this guide.
Forced Degradation Experimental Workflow
Caption: Workflow for forced degradation studies of Sitagliptin.
Step-by-Step Methodologies
1. Acidic Hydrolysis:
-
Objective: To assess stability in an acidic environment.
-
Procedure:
-
Prepare a stock solution of Sitagliptin (e.g., 200 µg/mL) in a suitable solvent like methanol or a methanol/water mixture.[3]
-
Transfer 10 mL of the stock solution to a suitable container.
-
Add an equal volume of 0.1 N HCl.[3]
-
Incubate the solution for a specified period (e.g., one month) at a controlled temperature.[3]
-
After incubation, neutralize the solution to pH 7 with 0.1 N NaOH.[3]
-
Dilute the neutralized solution to a suitable concentration for analysis.
-
Analyze the sample using a validated stability-indicating HPLC method.
-
2. Basic Hydrolysis:
-
Objective: To evaluate stability in an alkaline environment.
-
Procedure:
-
Prepare a stock solution of Sitagliptin as described for acidic hydrolysis.
-
Transfer 10 mL of the stock solution to a suitable container.
-
Add an equal volume of 0.1 N NaOH.[3]
-
Incubate the solution for a specified period (e.g., two weeks).[3]
-
Neutralize the solution to pH 7 with 0.1 N HCl.[3]
-
Dilute and analyze the sample by HPLC.
-
3. Oxidative Degradation:
-
Objective: To determine susceptibility to oxidation.
-
Procedure:
4. Thermal Degradation:
-
Objective: To assess the effect of high temperature on the solid drug substance.
-
Procedure:
-
Place a known quantity of solid Sitagliptin in a suitable container.
-
Expose the sample to dry heat in a temperature-controlled oven (e.g., at 80°C) for an extended period (e.g., two weeks).[3]
-
After exposure, dissolve the sample in a suitable solvent.
-
Dilute and analyze by HPLC.
-
5. Photolytic Degradation:
-
Objective: To evaluate photosensitivity.
-
Procedure:
-
Prepare a solution of Sitagliptin.
-
Expose the solution to a controlled source of UV light (e.g., at 256 nm) in a photostability chamber for a specified duration (e.g., two weeks).[4]
-
A control sample should be kept in the dark under the same temperature conditions.
-
Dilute and analyze both the exposed and control samples by HPLC.
-
Stability-Indicating RP-HPLC Method
A robust stability-indicating analytical method is essential to separate the parent drug from its degradation products.
Caption: Postulated degradation pathways of Sitagliptin.
Conclusion
This comparative guide underscores the importance of comprehensive stability studies in the development of Sitagliptin-based pharmaceuticals. Sitagliptin is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions, leading to the formation of several impurities, including the notable Deamino Impurity 1. While direct comparative stability data for the isolated impurities is limited, their formation under specific stress conditions provides valuable insights into their relative stability compared to the parent drug. The detailed experimental protocols provided herein serve as a practical resource for researchers and scientists in designing and executing robust stability studies, ultimately contributing to the development of safer and more effective medicines.
References
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Lange, A. D. C., Miron, D., Sfair, L. L., & Schapoval, E. E. S. (2023). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. Drug Analytical Research, 7(1), 41–45. [Link]
- A Validated HPLC Stability Indicating Method for the Determination of Sitagliptin in Bulk Drug Substance and Tablets. (2015). International Journal of Pharmaceutical Sciences Review and Research, 32(1), 194-198.
- A Comparative Guide to the Stability of Sitagliptin Deriv
- Application Notes and Protocols for Impurity Profiling of Sitagliptin. (2025). BenchChem.
- Vuyyuru, N. R., Krishna, G. V., Ramadevi, B., & Kumar, Y. R. (2017). Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. Asian Journal of Chemistry, 29(9), 1941–1947.
- Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. (2023).
- Forced degradation studies of Sitagliptin Phosphate and Metformin HCl. (2023).
- Bioanalytical Method Development and Validation and forced degradation of Sitagliptin and determination of Pharmacokinetic application study in Human Plasma by RP-HPLC method. (2024). Journal of Drug Delivery and Therapeutics, 14(5), 11-18.
- A validated stability indicating HPLC method for determin
- ANALYTICAL METHOD DEVELOPMENT FOR SITAGLIPTIN USING REVERSE PHASE HPLC: A COMPREHENSIVE STUDY. (2025). International Journal of Pharmaceutical Sciences and Research.
- Various Analytical Methods for Analysis of Sitagliptin. (2024). International Journal of Current Science Research and Review.
- Gumieniczek, A., et al. (2019). Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods. Journal of Pharmaceutical and Biomedical Analysis, 164, 644-653.
- REVERSED-PHASE LIQUID CHROMATOGRAPHY WITH MASS DETECTION AND NMR CHARACTERIZATION OF SITAGLIPTIN DEGRADATION RELATED IMPURITIES. (2016). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- EXPLORATION OF STABILITY-INDICATING ASSAY UHPLC METHOD FOR SIMULTANEOUS ANALYSIS OF SITAGLIPTIN AND METFORMIN IN PURE MATERIAL A. (2022). Journal of Advanced Scientific Research, 13(3), 118-125.
- Jain, P. S., et al. (2013). Development and validation of stability-indicating high-performance thin-layer chromatography method for estimation of sitagliptin.
- Bioanalytical Method Development and Validation and forced degradation of Sitagliptin and determination of Pharmacokinetic application study in Human Plasma by RP-HPLC method. (2024).
- This compound. (n.d.). ChemicalBook.
- Zaid, A. N., et al. (2022).
- Degradation kinetics study of sitagliptin phosphate with DOE approach. (n.d.).
- Sonune, D. P., & Mone, M. K. (2013). ISOLATION, CHARACTERIZATION OF DEGRADATION PRODUCTS OF SITAGLIPTIN AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR SITAGLIPTIN API AND TABLETS. International Journal of Pharmaceutical Sciences and Research, 4(9), 3494-3503.
- Stability of extemporaneously prepared sitagliptin phosph
- Stability of extemporaneously prepared sitagliptin phosph
- Forced Degradation Studies on Empagliflozin Tablets and Empagliflozin (Raw Material). (2023). International Journal for Scientific Research & Development.
- Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities. (2020). ACS Omega, 5(10), 5196-5204.
- Forced Degradation Study as per ICH Guidelines: Wh
- Sitagliptin rel
- Sitagliptin Impurities. (n.d.). BOC Sciences.
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Performance Verification of Sitagliptin Deamino Impurity 1 Reference Standard: A Comparative Guide
This guide provides a comprehensive framework for the performance verification of a Sitagliptin Deamino Impurity 1 reference standard. As a critical component in the quality control of Sitagliptin drug substances and products, ensuring the accuracy and reliability of this impurity standard is paramount. This document outlines the essential analytical procedures, acceptance criteria, and a comparative methodology against a primary or well-characterized reference standard. The experimental design is rooted in principles outlined by major pharmacopeias and regulatory bodies to ensure data integrity and scientific validity.
Introduction: The Critical Role of Impurity Reference Standards
Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely used medication for type 2 diabetes. During its synthesis and storage, various impurities can arise. This compound, chemically known as (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, is a potential degradant and process-related impurity. Regulatory agencies mandate strict control over such impurities, necessitating the use of accurately characterized reference standards for their quantification.
The performance verification of a new or secondary reference standard involves a series of experiments designed to confirm its identity, purity, and potency relative to an established primary standard. This guide details a multi-faceted analytical approach employing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and other characterization techniques.
Experimental Design & Rationale
The core of this verification lies in a direct comparison between the "Candidate Standard" (the new batch being tested) and the "Primary Standard" (e.g., a USP or Ph. Eur. reference standard). The experimental workflow is designed to mitigate analytical bias and ensure a robust comparison.
Comparison of degradation pathways of Sitagliptin under different stress conditions
The exact structures of oxidative degradants are less consistently reported in the literature compared to hydrolytic products. The degradation likely involves oxidation of the amine groups or other susceptible moieties within the molecule. [6]The extent of degradation is moderate, with studies showing approximately 7.5% degradation after 24 hours in 33% H₂O₂. [1][10]
Thermal and Photolytic Degradation
Thermal Stability
Sitagliptin is relatively stable under thermal stress. The choice of solid-state form is critical, as the phosphate salts (monohydrate and anhydrous) are significantly more thermostable than the base form. [10]
-
Protocol: The API is exposed to dry heat (e.g., 80°C) for an extended period, such as two weeks. [1]* Results: Minimal degradation is typically observed. One study reported only 2.25% degradation under these conditions. [1][9]
Photolytic Stability
Exposure to UV light can induce degradation, making photostability a key consideration for packaging and storage.
-
Protocol: A solution of Sitagliptin is exposed to UV light (e.g., at 256 nm) in a photostability chamber for up to two weeks. [1]* Pathway and Products: The primary photochemical degradation pathway involves a nucleophilic aromatic photosubstitution reaction. In this process, hydroxide ions from the aqueous solution act as nucleophiles, replacing one or more of the fluorine atoms on the trifluorophenyl ring with hydroxyl groups. [11]This leads to the formation of several hydroxylated transformation products. [11]Degradation of around 23% has been observed after two weeks of UV exposure. [1][9]
Caption: Photolytic degradation pathway of Sitagliptin.
Comparative Summary of Degradation
The following table summarizes the extent of Sitagliptin degradation observed under various stress conditions, compiled from multiple studies. The variability in results underscores the importance of precisely controlling experimental parameters such as reagent concentration, temperature, and exposure time.
| Stress Condition | Reagent/Parameter | Duration | Temperature | Approx. Degradation (%) | Reference(s) |
| Acid Hydrolysis | 2.5 M HCl | 6 hours | 60°C | ~20% | [3][9] |
| 0.1 N HCl | 1 month | Room Temp. | ~5% | [1][9] | |
| Alkaline Hydrolysis | 0.1 N NaOH | 2 weeks | Room Temp. | ~70% | [1][9] |
| 2 M NaOH | - | - | Rapid Degradation | [4] | |
| Oxidative Degradation | 33% H₂O₂ | 24 hours | Room Temp. | ~7.5% | [1][9] |
| Thermal Degradation | Dry Heat | 2 weeks | 80°C | ~2.3% | [1][9] |
| Photolytic Degradation | UV Light (256 nm) | 2 weeks | Room Temp. | ~23% | [1][9] |
Conclusion for the Drug Development Professional
The comprehensive analysis of Sitagliptin's degradation pathways reveals critical insights for its development and handling:
-
High Susceptibility: The molecule is most vulnerable to alkaline hydrolysis, followed by acidic and photolytic degradation. This highlights the need for careful pH control during formulation and manufacturing and the use of light-protective packaging.
-
Primary Degradation Site: The amide linkage is the most chemically labile bond under hydrolytic (both acidic and basic) conditions.
-
Relative Stability: Sitagliptin exhibits good stability against thermal and moderate oxidative stress.
-
Method Development: The significant degradation under hydrolytic and photolytic stress confirms that a well-developed, stability-indicating HPLC method is essential for accurately quantifying Sitagliptin in the presence of its potential degradants.
This guide provides a foundational framework for designing robust stability studies and formulating a stable Sitagliptin drug product. The experimental protocols and degradation pathways described herein should be adapted and validated for specific formulations and analytical setups.
References
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Lange, A. P., et al. (2023). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. Drug Analytical Research, 7(1), 41-45. [Link]
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Gumieniczek, A., et al. (2019). Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods. Journal of Pharmaceutical and Biomedical Analysis, 164, 60-71. [Link]
-
Al-karmalawy, A. A., et al. (2015). A Validated HPLC Stability Indicating Method for the Determination of Sitagliptin in Bulk Drug Substance and Tablets. International Journal of Pharmaceutical Sciences Review and Research, 32(1), 194-198. [Link]
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Zhang, Y., & Hu, C. (2017). Chromatographic study of sitagliptin and ertugliflozin under quality-by-design paradigm. Journal of Pharmaceutical and Biomedical Analysis, 145, 343-353. [Link]
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Krakkó, D., et al. (2021). UV and (V)UV irradiation of sitagliptin in ultrapure water and WWTP effluent: Kinetics, transformation products and degradation pathway. Water Research, 203, 117533. [Link]
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El-Bagary, R. I., et al. (2011). Spectroflourometric and Spectrophotometric Methods for the Determination of Sitagliptin in Binary Mixture with Metformin and Ternary Mixture with Metformin and Sitagliptin Alkaline Degradation Product. International Journal of Biomedical Science, 7(1), 62–69. [Link]
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Al-Momani, I. F. (2022). Stability of extemporaneously prepared sitagliptin phosphate solution. PLOS ONE, 17(3), e0262068. [Link]
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Filipský, T., et al. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Molecules, 28(14), 5406. [Link]
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da Silva, L. M., et al. (2019). Solid-State Characterization of Different Crystalline Forms of Sitagliptin. Materials, 12(15), 2351. [Link]
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Comparative Guide to the Impurity Profile of Sitagliptin from Different Synthetic Routes
Introduction
Sitagliptin is an oral antihyperglycemic agent that functions by inhibiting the dipeytidyl peptidase-4 (DPP-4) enzyme.[1][2] This inhibition increases the levels of incretin hormones, which in turn enhances insulin secretion and reduces glucagon production, leading to better glycemic control in patients with type 2 diabetes.[1][] The purity of an active pharmaceutical ingredient (API) like Sitagliptin is of paramount importance, as impurities can compromise both the safety and efficacy of the final drug product.[1][4] The nature and quantity of these impurities are often a direct consequence of the synthetic route employed in its manufacture.[]
This guide provides an in-depth comparison of the impurity profiles of Sitagliptin resulting from different synthetic strategies. We will explore the chemical logic behind the formation of specific process-related impurities and degradation products, present comparative data, and detail the analytical methodologies essential for their detection and quantification. This document is intended for researchers, scientists, and drug development professionals dedicated to ensuring the quality and safety of Sitagliptin.
The Critical Role of Impurity Profiling
Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[4][5] The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and qualification of impurities at specified thresholds.[5][6][7][8] An impurity is defined as any component of the drug substance that is not the chemical entity defined as the drug substance.[4][8] These can be organic, inorganic, or residual solvents.[8] Understanding the impurity profile is not just a regulatory hurdle; it is a fundamental aspect of quality control that ensures patient safety.[9]
Major Synthetic Routes to Sitagliptin
The chiral β-amino acid core of Sitagliptin is the central challenge in its synthesis. Various strategies have been developed to introduce this chirality efficiently and with high stereoselectivity. Here, we evaluate two prominent approaches.
Route 1: Asymmetric Hydrogenation of an Enamine
This route, a hallmark of green chemistry, often involves the asymmetric hydrogenation of a prostereogenic enamine precursor.[10][11][12] This approach is highly efficient and has been implemented on an industrial scale.[11][12] A key intermediate in this process is the dehydrositagliptin enamine.[11][13]
Logical Flow of the Asymmetric Hydrogenation Route:
Caption: Simplified workflow for the Chemical Resolution synthesis of Sitagliptin.
Comparative Analysis of Impurity Profiles
The choice of synthetic route has a direct and predictable impact on the impurity profile of the final Sitagliptin API.
| Impurity Name/Type | Potential Origin in Asymmetric Hydrogenation Route | Potential Origin in Chemical Resolution Route | Typical Analytical Technique |
| Enamine Intermediate | Unreacted starting material from the hydrogenation step. | Unreacted starting material from the reduction step. | HPLC, UPLC [9] |
| Ketoamide Impurity | Precursor to the enamine intermediate. | Precursor to the enamine intermediate. | HPLC, UPLC [9] |
| (S)-Sitagliptin (Enantiomeric Impurity) | Incomplete stereoselectivity of the chiral catalyst. | Incomplete resolution of the diastereomeric salts. | Chiral HPLC |
| Deaminated Impurity | Degradation product, potentially formed during hydrogenation. [13] | Can form under harsh resolution or workup conditions. | LC-MS [13] |
| Dimer Impurity | Side reaction during hydrogenation. [13] | Less likely, but could form during reduction. | LC-MS [13] |
| Residual Catalyst (e.g., Rhodium) | Incomplete removal of the hydrogenation catalyst. | Not applicable. | ICP-MS |
| Residual Resolving Agent | Not applicable. | Incomplete removal after separation of diastereomers. | HPLC |
Discussion of Key Impurities
-
Enamine and Ketoamide Impurities : These are process-related impurities that arise from incomplete reactions. [9]Their levels are typically controlled by optimizing reaction conditions and purification steps.
-
Enantiomeric Impurity ((S)-Sitagliptin) : The control of the undesired (S)-enantiomer is a critical quality attribute. The asymmetric hydrogenation route, when optimized, can yield exceptionally high enantiomeric excess (>99% ee). [10]The chemical resolution route's effectiveness depends entirely on the efficiency of the diastereomeric salt crystallization. [14]* Catalyst and Reagent Residues : The asymmetric hydrogenation route carries the risk of contamination with the transition metal catalyst (e.g., Rhodium), which must be carefully monitored and removed. [15]Conversely, the chemical resolution route may have residual resolving agent if not adequately washed from the isolated product.
Analytical Methodologies for Impurity Profiling
A robust analytical method is essential for the accurate detection and quantification of all potential impurities. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. [1][16]
Recommended HPLC Protocol for Sitagliptin Impurity Profiling
This protocol is a representative example based on published methods and is intended as a starting point for method development and validation. [1][17][18] 1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector. [1][9] 2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm). [17]* Mobile Phase A: 0.02 M Phosphate Buffer (pH adjusted to 7.0). [17]* Mobile Phase B: Acetonitrile. [17]* Gradient Program: A linear gradient is typically employed to ensure the separation of all impurities with varying polarities.
-
Flow Rate: 1.0 mL/min. [17]* Detection Wavelength: 210 nm. [17]* Column Temperature: Ambient or controlled (e.g., 25°C).
3. Sample Preparation:
-
Accurately weigh and dissolve the Sitagliptin API in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
4. Validation:
-
The method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). [1][17]
Analytical Workflow Visualization
Caption: General workflow for the HPLC analysis of Sitagliptin impurities.
Conclusion and Recommendations
Both the asymmetric hydrogenation and chemical resolution routes are viable for the synthesis of Sitagliptin. However, they present distinct impurity profiles that must be managed through careful process control and robust analytical testing.
-
The Asymmetric Hydrogenation Route is often favored for its efficiency and "green" credentials, but requires stringent control over the enantioselectivity and removal of residual metal catalysts. [11][12]* The Chemical Resolution Route can be more economical by avoiding expensive catalysts but necessitates meticulous control over the resolution step to ensure high enantiomeric purity and complete removal of the resolving agent. [14] For drug development professionals, the selection of a synthetic route should be based on a comprehensive evaluation of not only yield and cost but also the resulting impurity profile. A thorough understanding of the potential impurities associated with each route allows for the development of targeted analytical methods and effective control strategies, ultimately ensuring the quality, safety, and efficacy of the Sitagliptin drug product.
References
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-
Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega. (2024-03-21). Available from: [Link]
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ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. (2006-10-01). Available from: [Link]
-
Highly Enantioselective Synthesis of Sitagliptin. ResearchGate. Available from: [Link]
-
Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. PubMed Central. Available from: [Link]
-
Sitagliptin Impurities and Related Compound. Veeprho. Available from: [Link]
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Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available from: [Link]
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Highly Enantioselective Synthesis of Sitagliptin. ResearchGate. Available from: [Link]
-
Highly Efficient Asymmetric Synthesis of Sitagliptin. PubMed. (2009-07-01). Available from: [Link]
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ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. Available from: [Link]
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Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. Asian Journal of Chemistry. (2017-07-15). Available from: [Link]
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ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. (2006-10-25). Available from: [Link]
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Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Publishing. (2021-01-25). Available from: [Link]
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Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. ResearchGate. Available from: [Link]
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Impurities in new drug substance| ICH Q3A(R2). YouTube. (2024-07-27). Available from: [Link]
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Simultaneous Determination of Sitagliptin Phosphate Monohydrate and Metformin Hydrochloride in Tablets by a Validated UPLC Method. NIH. Available from: [Link]
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Sitagliptin EP Impurities & USP Related Compounds. SynThink Research Chemicals. Available from: [Link]
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Syntheses of (R)-sitagliptin. ResearchGate. Available from: [Link]
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Synthesis of Sitagliptin. ResearchGate. Available from: [Link]
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Sitagliptin. All About Drugs. (2015-07-05). Available from: [Link]
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Determination of sitagliptin in the presence of its organic impurities using Box-Behnken experimental design for robustness assessment. ResearchGate. Available from: [Link]
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Analytical Methods for Determination of Sitagliptin. International Journal of Pharmaceutical Sciences Review and Research. (2017-03-06). Available from: [Link]
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Efficient and Convenient Synthetic Routes for Sitagliptin Impurities. ResearchGate. Available from: [Link]
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Impurity Profiling of Antihyperglycemic Drug-Sitagliptin. springerprofessional.de. Available from: [Link]
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Efficient and Convenient Synthetic Routes for Sitagliptin Impurities. Sci-Hub. Available from: [Link]
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Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities. NIH. Available from: [Link]
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Impurity Profiling And Regulatory Aspects Of Sitagliptin Active Pharmaceutical Ingredient. International Journal of Scientific Research(IJSR). Available from: [Link]
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A Senior Application Scientist's Guide to Benchmarking Analytical Methods for Genotoxic Impurities in Sitagliptin
For researchers, scientists, and drug development professionals, ensuring the safety and purity of active pharmaceutical ingredients (APIs) like Sitagliptin is paramount. A critical aspect of this is the stringent control of genotoxic impurities (GTIs), which have the potential to damage DNA and pose a carcinogenic risk, even at trace levels. This guide provides an in-depth comparison of analytical methodologies for the detection and quantification of known and potential genotoxic impurities in Sitagliptin, grounded in scientific principles and regulatory expectations.
The Regulatory Landscape: ICH M7 and the Threshold of Toxicological Concern
The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[1][2] A key concept within this guideline is the Threshold of Toxicological Concern (TTC), which for most mutagenic impurities is set at 1.5 µ g/day for lifetime exposure.[3][4] This TTC value corresponds to a theoretical 1 in 100,000 lifetime cancer risk. For certain high-potency carcinogens, such as N-nitrosamines, a substance-specific acceptable intake (AI) is established, which is often significantly lower than the standard TTC.[3]
The analytical methods employed for GTI testing must therefore be sensitive enough to detect and quantify these impurities at levels that ensure the daily dose of the drug product does not exceed these stringent limits.
Potential Genotoxic Impurities in Sitagliptin
Several potential genotoxic impurities have been associated with the synthesis and degradation of Sitagliptin. This guide will focus on the analytical methodologies for the following key impurities:
-
N-Nitroso Sitagliptin (NTTP): A nitrosamine drug-substance-related impurity (NDSRI) that can form during the manufacturing process or on storage.[5]
-
N-Nitrosodimethylamine (NDMA): A small, volatile nitrosamine that can be present as a process-related impurity.
-
Process-Related Impurities: Including reagents and intermediates such as Pyridine , 4-Dimethylaminopyridine (DMAP) , and N,N-Dimethylaniline .[6]
Comparative Analysis of Analytical Techniques
The primary analytical techniques for the trace-level quantification of genotoxic impurities are liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The choice of technique is dictated by the physicochemical properties of the impurity, such as volatility, thermal stability, and polarity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), has emerged as the gold standard for the analysis of a wide range of genotoxic impurities due to its high sensitivity, selectivity, and applicability to non-volatile and thermally labile compounds.[4][5]
-
Chromatography Mode (Reversed-Phase): Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation technique. The use of a non-polar stationary phase, such as a C18 column, is effective for retaining and separating the moderately polar to non-polar genotoxic impurities found in Sitagliptin from the more polar drug substance.[6][7] The long hydrocarbon chains of the C18 phase provide strong hydrophobic interactions with the analytes, leading to effective separation.[6]
-
Elution Mode (Gradient vs. Isocratic): For the analysis of multiple impurities with a range of polarities, gradient elution is generally preferred.[8][9][10] A gradient, where the mobile phase composition is changed over time (e.g., by increasing the percentage of organic solvent), allows for the efficient elution of both early-eluting polar impurities and late-eluting non-polar impurities, resulting in sharper peaks and improved resolution.[11][12] Isocratic elution, with a constant mobile phase composition, is simpler but may not be suitable for complex impurity profiles.[8][9]
-
Column Technology (HPLC vs. UPLC): Ultra-performance liquid chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) compared to traditional HPLC (3-5 µm).[13] This results in significantly higher efficiency, resolution, and sensitivity, allowing for faster analysis times and better detection of trace-level impurities.[1][13][14][15][16] The enhanced sensitivity of UPLC is particularly advantageous for meeting the stringent detection limits required for genotoxic impurities.[13]
-
Ionization Source (APCI vs. ESI): The choice of ionization source is critical for achieving optimal sensitivity.
-
Atmospheric Pressure Chemical Ionization (APCI) is often preferred for the analysis of less polar and more volatile compounds, such as certain nitrosamines.[5][17][18] It is generally less susceptible to matrix effects from the sample.[18]
-
Electrospray Ionization (ESI) is well-suited for a broader range of polar and non-polar compounds and is particularly effective for larger, more complex molecules like NTTP.[5][17] For the simultaneous analysis of both small nitrosamines like NDMA and larger ones like NTTP, APCI has been shown to outperform ESI for NDMA, while both are suitable for NTTP.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile thermally stable compounds.[4] For genotoxic impurities, headspace sampling is often employed to introduce the volatile analytes into the GC system while leaving the non-volatile API matrix behind.
While GC-MS is a primary method for the detection of small, volatile nitrosamines like NDMA, it is unsuitable for non-volatile impurities such as NTTP due to their lack of volatility and potential for thermal degradation.[8]
Benchmarking of Analytical Methods for Sitagliptin Genotoxic Impurities
The following table summarizes and compares published analytical methods for the determination of genotoxic impurities in Sitagliptin.
| Impurity | Analytical Technique | Column | Mobile Phase/Carrier Gas | Key Validation Parameters | Reference |
| N-Nitroso Sitagliptin (NTTP) | UPLC-MS/MS | Kromasil-100, C18 (100 mm × 4.6 mm, 3.5 µm) | A: 0.12% Formic acid in water, B: Methanol (Gradient) | LOD: 0.002 ppm, LOQ: 0.005 ppm, Linearity (R²): >0.99, Accuracy (% Recovery): 80-120% | [9][19][20] |
| NTTP & NDMA (Simultaneous) | LC-MS/MS (APCI) | Details not specified | Details not specified | Linearity (R²) > 0.997, Accuracy (% Recovery): 95–102%, Precision (RSD) < 5.7% | [8][13] |
| Pyridine, 4-DMAP, N,N-DMA | HPLC-MS | KROMASIL CN (250 mm X 3.9 mm, 3.5 µm) | 5 mM Ammonium acetate buffer and Methanol (50:50, v/v) + 0.1% Formic acid | Linearity (R²) > 0.9989, Accuracy (% Recovery): 94.13 - 107.95% | [6] |
Experimental Protocols
Detailed Protocol 1: UPLC-MS/MS Method for the Quantification of N-Nitroso Sitagliptin (NTTP)
This protocol is based on a validated method for the sensitive quantification of NTTP in Sitagliptin drug substances and products.[9][19][20]
1. Instrumentation:
-
Ultra-Performance Liquid Chromatograph coupled with a triple quadrupole mass spectrometer (UPLC-MS/MS).
2. Chromatographic Conditions:
-
Column: Kromasil-100, C18 (100 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.12% Formic acid in water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 90% A
-
2-10 min: Linear gradient to 10% A
-
10-12 min: Hold at 10% A
-
12.1-15 min: Return to 90% A (re-equilibration).
-
3. Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Optimized for the specific precursor and product ions of NTTP.
4. Sample Preparation:
-
Accurately weigh and dissolve the Sitagliptin sample in the initial mobile phase composition to achieve a final concentration suitable for the analysis.
-
Filter the sample through a 0.22 µm syringe filter before injection.
5. Validation Parameters:
-
Specificity: Demonstrated by the absence of interfering peaks at the retention time of NTTP in blank and placebo samples.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined by serial dilution of a standard solution to achieve a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ. The reported LOQ of 0.005 ppm is well below the typical limits required for nitrosamine impurities.[9][19][20]
-
Linearity: Assessed by analyzing a series of standard solutions over a concentration range spanning from the LOQ to 150% of the specification limit. A correlation coefficient (R²) of >0.99 is expected.[9][19][20]
-
Accuracy: Determined by spiking the Sitagliptin sample with known amounts of the NTTP standard at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). The percentage recovery should be within an acceptable range, typically 80-120% for trace analysis.[9][19][20]
-
Precision: Evaluated by repeated injections of the same standard solution (repeatability) and by analyzing the same sample on different days with different analysts and equipment (intermediate precision). The relative standard deviation (RSD) should be below a specified limit (e.g., <15% at the LOQ).
Visualization of Analytical Workflows
LC-MS/MS Workflow for Genotoxic Impurity Analysis
Caption: A typical workflow for the analysis of genotoxic impurities using LC-MS/MS.
Decision Tree for Method Selection
Caption: A decision tree for selecting the appropriate analytical technique for GTI analysis.
Conclusion
The benchmarking of analytical methods for genotoxic impurities in Sitagliptin reveals that LC-MS/MS, particularly UPLC-MS/MS, is the most versatile and sensitive technique for a broad range of potential impurities, including the critical N-nitroso compounds. The selection of specific method parameters, such as the column chemistry, elution mode, and ionization source, must be driven by the physicochemical properties of the target analytes to ensure the required levels of sensitivity, selectivity, and accuracy are achieved. Adherence to the principles outlined in the ICH M7 guideline is essential for ensuring patient safety and regulatory compliance. The methods presented in this guide provide a robust starting point for laboratories involved in the quality control and development of Sitagliptin and other pharmaceutical products.
References
-
ICH. (2014). M7 Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]
-
The Pharmaceutical and Chemical Journal. (2025). Trace Analysis of Three Potential Genotoxic Impurities in Sitagliptin Drug Materials Using HPLC –MS. [Link]
-
LabRulez LCMS. (n.d.). Quantitation of N-Nitroso Sitagliptin Impurity (NTTP) in Sitagliptin and Metformin Combination Drug Product Using the Agilent 6475 LC/TQ. [Link]
-
RSC Publishing. (2025). Simultaneous determination of genotoxic nitrosamine impurities in sitagliptin/metformin combination tablets. [Link]
-
MDPI. (2022). Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. [Link]
-
Alispharm. (n.d.). UPLC vs HPLC: what is the difference?[Link]
-
Mastelf. (2025). Gradient vs. Isocratic HPLC: Which Method is Best for Your Application?[Link]
-
Welch Materials. (2026). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?[Link]
-
Hawach. (2025). Why Is C18 Column Mostly Used in HPLC. [Link]
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PharmaGuru. (2025). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. [Link]
-
Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference?[Link]
-
ScienceOpen. (n.d.). Green and sustainable LC-APCI-MS/MS method for simultaneous quantification of genotoxic nitrosamines in antidiabetic medication. [Link]
-
NIH. (2021). Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. [Link]
-
Plasmion GmbH. (n.d.). By Ionization Only: Detecting Nitrosamines with Mass Spectrometry. [Link]
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LCGC International. (n.d.). Determination of Genotoxic Impurities in Pharmaceuticals. [Link]
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Agilent. (n.d.). Isocratic v. Gradient. [Link]
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ICH. (2023). assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]
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gmp-compliance.org. (2015). Genotoxic impurities: the new ICH M7 addendum to calculation of compound-specific acceptable intakes. [Link]
-
NIH. (n.d.). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. [Link]
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MicroSolv. (n.d.). For the separation of polar intermediates in reversed phase HPLC which C18 column do you recommend. [Link]
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European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
NIH. (2025). Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. [Link]
-
PMDA. (2020). M7 Implementation Working Group ICH M7(R2) Guideline: ASSESSMENT AND CONTROL OF DNA REACTIVE (MUTAGENIC. [Link]
-
FDA. (n.d.). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]
-
National Institute of Health Sciences. (n.d.). Risk Assessment and Management of Genotoxic Impurities in Pharmaceuticals. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Sitagliptin Deamino Impurity 1
This guide provides essential safety and logistical information for the proper disposal of Sitagliptin Deamino Impurity 1. As a pharmaceutical-related compound with limited publicly available toxicological data, it is imperative to adopt a conservative and systematic approach to its handling and disposal. This document synthesizes regulatory standards and field-proven laboratory practices to ensure the safety of personnel and maintain environmental compliance.
Introduction: The Imperative for Proper Disposal
Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. During its synthesis, storage, or degradation, various impurities can form.[1][2][3] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (e.g., ICH Q3A/Q3B) for the identification and control of such impurities to ensure the quality, safety, and efficacy of the final drug product.[4][5][6]
This compound (CAS No. 1253056-18-6), also known as 3-Desamino-2,3-dehydro Sitagliptin, is one such related compound.[7][8] The available Safety Data Sheet (SDS) for a related impurity classifies it as a "pharmaceutical related compound of unknown potency" and indicates a lack of comprehensive data on acute toxicity, carcinogenicity, or ecotoxicity.[9] This absence of data mandates that the compound be handled as potentially hazardous, and its disposal must adhere to the highest standards of chemical waste management.
Part 1: Hazard Assessment and Characterization
The foundational principle for disposing of a research chemical with incomplete hazard data is precaution. All waste streams containing this compound must be treated as hazardous chemical waste.
Causality Behind the Classification: Without comprehensive toxicological and ecotoxicological data, we cannot rule out potential risks to human health or the environment.[9] Therefore, the most responsible course of action is to manage it under the framework established for hazardous materials by regulatory agencies such as the U.S. Environmental Protection Agency (EPA).[10][11]
| Property | Value |
| Chemical Name | (2E)-1-[3-(trifluoromethyl)-5,6-dihydro-[1][4][10]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one |
| Common Synonyms | This compound; 3-Desamino-2,3-dehydro Sitagliptin |
| CAS Number | 1253056-18-6[7][8] |
| Molecular Formula | C₁₆H₁₂F₆N₄O[8] |
| Molecular Weight | 390.28 g/mol [8] |
| Known Hazards | Data not available; treat as a pharmaceutical compound of unknown potency.[9] |
Part 2: Core Disposal Principles & Regulatory Framework
The disposal of this impurity falls under the regulations for chemical and pharmaceutical hazardous waste. In the United States, the Resource Conservation and Recovery Act (RCRA) provides the legal framework for managing hazardous waste.[11]
The Three Pillars of Compliant Disposal:
-
No Sewer Disposal: Under no circumstances should this compound or its solutions be disposed of down the drain.[12][13] The EPA has enacted a strict sewer disposal ban for hazardous waste pharmaceuticals due to their potential to contaminate water systems.[14]
-
No General Trash Disposal: Solid waste contaminated with the impurity (e.g., weighing paper, gloves, TLC plates) must not be placed in the regular trash. It must be collected as hazardous chemical waste.[13][15]
-
Engage Professional Disposal Services: The ultimate disposal method for this compound is through a licensed hazardous material disposal company, which typically employs high-temperature incineration with appropriate emission controls.[9] This is arranged through your institution's Environmental Health & Safety (EH&S) department.
Part 3: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe collection and disposal of waste containing this compound.
Step 1: Waste Segregation
Proper segregation at the point of generation is critical to ensure safety and cost-effective disposal.
-
Solid Waste: Collect pure/neat impurity powder, contaminated personal protective equipment (PPE), weighing boats, and other contaminated disposables in a designated hazardous waste container.
-
Liquid Waste: Collect solutions containing the impurity, including reaction mixtures, chromatographic fractions, and the first rinse from cleaning contaminated glassware.[15] Never mix incompatible waste streams; for example, do not mix acidic waste with basic waste.[13]
-
Sharps Waste: Needles, syringes, or broken glass contaminated with the impurity must be placed in a dedicated, puncture-resistant sharps container specifically labeled for chemically contaminated sharps.[13][16]
Step 2: Container Selection and Management
The integrity of the waste container is paramount to preventing leaks and exposures.
-
Compatibility: The container must be chemically compatible with the waste. For most organic solids and solutions, a high-density polyethylene (HDPE) or glass container is appropriate.[17]
-
Condition: Use only containers that are in good condition, free of leaks, and have a secure, screw-top lid.[17]
-
Closure: Keep waste containers closed at all times except when adding waste.[15][17] This minimizes the release of vapors and prevents spills.
Step 3: Labeling
Accurate labeling is a regulatory requirement and essential for safe handling by EH&S personnel.
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[15]
-
The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name(s) of the contents (e.g., "this compound," "Acetonitrile," "Methanol"). Do not use abbreviations or chemical formulas.[17]
-
The approximate percentage of each constituent.
-
The date the container was first used.
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be accumulated safely within the laboratory before pickup.
-
An SAA is a location at or near the point of waste generation and under the control of the lab personnel.[13][17]
-
Store liquid waste containers in secondary containment (e.g., a plastic tub or tray) to contain potential leaks.[15]
-
Segregate incompatible waste containers within the SAA.[15]
Step 5: Requesting Disposal
-
Once the waste container is 90% full, or if work on the project is complete, submit a chemical waste pickup request to your institution's EH&S department.[17]
-
Do not overfill containers. Leave adequate headspace to allow for expansion and prevent splashing during transport.
Caption: Decision workflow for proper segregation and disposal of this compound waste streams.
Part 4: Decontamination and Spill Management
Empty Containers: An empty stock container that held the impurity is not considered "empty" by regulatory standards until it has been properly decontaminated.
-
Procedure: The container must be triple-rinsed with a suitable solvent (one that can dissolve the compound).[18]
-
Waste Collection: The first rinseate must be collected and disposed of as hazardous liquid waste.[15] Subsequent rinses can typically be sewered, but check with your local EH&S guidelines.
-
Final Disposal: After rinsing and air-drying, obliterate or deface the original label and dispose of the container in the appropriate solid waste stream (e.g., glass disposal box).[15]
Spill Management: In the event of a spill, prioritize personnel safety.
-
Alert Personnel: Notify others in the immediate area.
-
Isolate: Secure the area to prevent further spread.
-
Protect Yourself: Wear appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.
-
Clean-up: For small spills of powder, carefully wipe with a damp paper towel to avoid generating dust. For liquid spills, use a chemical spill kit or absorbent pads.
-
Dispose: All materials used for spill cleanup must be collected as hazardous solid waste.
-
Report: For large or unmanageable spills, evacuate the area and contact your institution's EH&S emergency line immediately.
Conclusion
The responsible management of research chemicals like this compound is a cornerstone of laboratory safety and environmental stewardship. Due to the absence of comprehensive hazard data, a conservative approach is mandatory. By adhering to the principles of segregation, proper containment, and regulatory compliance outlined in this guide, researchers can effectively manage these waste streams, ensuring a safe and compliant laboratory environment. Always consult your institution's specific EH&S guidelines, as they provide the definitive policies for your location.
References
-
Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]
-
Title: Management of Hazardous Waste Pharmaceuticals Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: MATERIAL SAFETY DATA SHEETS SITAGLIPTIN IMPURITY 1 Source: Cleanchem Laboratories LLP URL: [Link]
-
Title: ISOLATION, CHARACTERIZATION OF DEGRADATION PRODUCTS OF SITAGLIPTIN AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR SITAGLIPTIN API AND TABLETS Source: International Journal of Pharmaceutical Sciences and Research (IJPSR) URL: [Link]
-
Title: EPA Hazardous Pharmaceutical Waste Management Overview!! Source: Secure Waste URL: [Link]
-
Title: Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination o Source: Drug Analytical Research URL: [Link]
-
Title: EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals Source: Association for the Health Care Environment (AHE) URL: [Link]
-
Title: Hazardous Chemical Waste Management Guidelines Source: Columbia University Research URL: [Link]
-
Title: EPA Regulations for Healthcare & Pharmaceuticals Source: Stericycle URL: [Link]
-
Title: EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule Source: Quarles & Brady LLP URL: [Link]
-
Title: Hazardous Waste Disposal Guide Source: Northwestern University Research Safety URL: [Link]
-
Title: Hazardous Waste Disposal Guide Source: Dartmouth College Environmental Health and Safety URL: [Link]
-
Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center URL: [Link]
-
Title: HAZARDOUS (CHEMICAL) WASTE DISPOSAL PROCEDURES Source: Florida Atlantic University URL: [Link]
-
Title: Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods Source: National Library of Medicine, PubMed Central URL: [Link]
-
Title: Quality: impurities Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Proposed degradation pathway of sitagliptin, which undergoes Source: ResearchGate URL: [Link]
-
Title: Control of Pharmaceutical Impurities in Pharmaceutical Drug Products Source: Veeprho URL: [Link]
-
Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines Source: International Journal of Pharmaceutical Investigation URL: [Link]
-
Title: Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity Source: ResearchGate URL: [Link]
-
Title: Complying with requirements relating to impurities in prescription medicines Source: Australian Government Department of Health and Aged Care, Therapeutic Goods Administration URL: [Link]
-
Title: Safety Data Sheet: Sitagliptin Source: Chemos GmbH & Co. KG URL: [Link]
-
Title: Sitagliptin-impurities Source: Pharmaffiliates URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
